molecular formula C12H11NO2 B1592235 2-(Quinolin-6-yl)propanoic acid CAS No. 959585-30-9

2-(Quinolin-6-yl)propanoic acid

Cat. No.: B1592235
CAS No.: 959585-30-9
M. Wt: 201.22 g/mol
InChI Key: PZEAPGRLLGDEEL-UHFFFAOYSA-N
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Description

2-(Quinolin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinolin-6-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEAPGRLLGDEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597605
Record name 2-(Quinolin-6-yl)propanoic acid
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959585-30-9
Record name α-Methyl-6-quinolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959585-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Quinolin-6-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(Quinolin-6-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the basic properties of 2-(quinolin-6-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry. As the ionization state of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties, a thorough understanding of its acid-base chemistry is paramount for drug development professionals. This document elucidates the dual acidic and basic nature of the molecule, offers a reasoned estimation of its ionization constants (pKa), and provides detailed, field-proven experimental protocols for their empirical determination. The implications of these properties on drug formulation and biological activity are also discussed, equipping researchers with the foundational knowledge to effectively utilize this scaffold in drug discovery programs.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives have long been recognized as privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The unique electronic and structural features of the quinoline ring system allow for diverse interactions with biological targets. The subject of this guide, this compound, incorporates both a basic quinoline moiety and an acidic propanoic acid side chain, rendering it an amphoteric molecule with complex acid-base characteristics. A precise understanding of its ionization behavior is therefore not merely academic but a critical prerequisite for its rational development as a potential therapeutic agent. The basicity of the quinoline nitrogen, in particular, can significantly influence solubility, membrane permeability, and target engagement.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some of these properties are readily available from chemical suppliers, the ionization constants (pKa) are not widely reported and are a primary focus of this guide.

PropertyValueSource
CAS Number 959585-30-9
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Density 1.246 g/cm³
Boiling Point 380.282 °C at 760 mmHg
Flash Point 183.788 °C
XLogP3 2.42290

The Amphoteric Nature and Basicity of this compound

The defining characteristic of this compound in the context of its basic properties is its amphoteric nature. It possesses both a basic nitrogen atom within the quinoline ring system and an acidic carboxylic acid group.

Basicity of the Quinoline Moiety

The quinoline ring system is a weak base due to the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid of unsubstituted quinoline is approximately 4.9.[2][3] This indicates that the quinoline nitrogen will be significantly protonated at physiological pH (around 7.4). The basicity of the quinoline nitrogen in this compound is influenced by the propanoic acid substituent at the 6-position.

The propanoic acid group is generally considered to be an electron-withdrawing group, which would be expected to decrease the electron density on the quinoline ring system and, consequently, lower the basicity of the nitrogen atom.[2] Therefore, the pKa of the quinoline moiety in this molecule is likely to be slightly lower than that of unsubstituted quinoline.

Acidity of the Propanoic Acid Moiety

The propanoic acid group is a weak acid with a pKa of approximately 4.87.[4][5] The quinoline ring, being an aromatic system, can act as a weak electron-withdrawing group, which would slightly increase the acidity of the carboxylic acid (i.e., lower its pKa).[3][6]

Estimated pKa Values and Predominant Species at Physiological pH

Given the opposing electronic effects of the two functional groups on each other, a precise prediction of the pKa values without experimental data is challenging. However, we can make a reasoned estimation:

  • pKa₁ (Carboxylic Acid): Expected to be slightly lower than that of propanoic acid (4.87) due to the electron-withdrawing nature of the quinoline ring. A reasonable estimate would be in the range of 4.5 - 4.8 .

  • pKa₂ (Quinoline Nitrogen): Expected to be slightly lower than that of quinoline (4.9) due to the electron-withdrawing effect of the propanoic acid group. A reasonable estimate would be in the range of 4.6 - 4.9 .

This suggests that at physiological pH (7.4), the carboxylic acid group will be predominantly deprotonated (carboxylate anion), and the quinoline nitrogen will be predominantly in its neutral, unprotonated form. The molecule will therefore carry a net negative charge.

The protonation and deprotonation equilibria are illustrated in the following diagram:

G Neutral This compound (Zwitterionic/Neutral) Anionic 2-(Quinolin-6-yl)propanoate (Anionic) Neutral->Anionic + OH⁻ - H₂O Cationic 2-(6-Propanoicacidyl)quinolinium (Cationic) Neutral->Cationic + H₃O⁺ - H₂O Anionic->Neutral + H₃O⁺ - H₂O Cationic->Neutral + OH⁻ - H₂O

Caption: Protonation equilibria of this compound.

Experimental Determination of pKa

For definitive characterization, the pKa values of this compound must be determined experimentally. The following are standard, robust protocols for this purpose.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][8] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte and monitoring the resulting change in pH.

Experimental Protocol:

  • Instrumentation: A calibrated pH meter with a glass electrode, a magnetic stirrer, and a precision burette.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in a suitable co-solvent system if solubility in water is limited (e.g., a water-methanol or water-DMSO mixture).[9] The final concentration should be around 1-5 mM.

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[10]

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the quinoline nitrogen.

    • In a separate experiment, titrate a fresh sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid.

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (the point of steepest slope).

G cluster_0 Setup cluster_1 Data Acquisition & Analysis Sample Dissolve sample in co-solvent with electrolyte Titration_Vessel Place in temperature- controlled vessel Sample->Titration_Vessel Titrate Titrate with standardized acid or base Titration_Vessel->Titrate Record Record pH and titrant volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Determine_pKa Determine pKa at half-equivalence point Plot->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[5][11]

Experimental Protocol:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a thermostatted cuvette holder.

  • Sample Preparation:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 10).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading in the optimal range (typically 0.3-1.0).

  • Spectral Acquisition:

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for the sample in each buffer solution.

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly with pH.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[12][13]

NMR Spectroscopy

NMR spectroscopy can be a powerful tool for determining pKa values by monitoring the chemical shift changes of nuclei near the ionization site as a function of pH.[14][15]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation:

    • Prepare a series of buffered solutions (using non-interfering buffers) in a suitable deuterated solvent (e.g., D₂O) across a range of pD values (the equivalent of pH in D₂O).

    • Dissolve a constant amount of this compound in each buffered solution.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra for each sample.

  • Data Analysis:

    • Identify a proton signal that shows a significant change in chemical shift as a function of pD. Protons on the quinoline ring, particularly those closer to the nitrogen, are good candidates.

    • Plot the chemical shift of the selected proton against the pD.

    • The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Implications of Basicity in Drug Development

The basicity of the quinoline nitrogen in this compound has profound implications for its potential as a drug candidate.[16][17][18]

  • Solubility and Formulation: The ability of the quinoline nitrogen to be protonated can be exploited to enhance the aqueous solubility of the compound.[16] Formation of a salt, such as a hydrochloride salt, can significantly improve its dissolution rate, which is often a critical factor for oral bioavailability.[19]

  • Absorption, Distribution, Metabolism, and Excretion (ADMET): The ionization state of a drug molecule influences its ability to cross biological membranes.[18] The neutral form is generally more lipophilic and can more readily diffuse across cell membranes. The charged (protonated) form will have higher aqueous solubility but lower membrane permeability. Therefore, the pKa value is a key parameter in predicting the absorption and distribution of the drug in the body.

  • Target Binding: If the biological target of this compound has an acidic residue in its binding pocket, the protonated quinoline nitrogen could form a crucial salt bridge, enhancing binding affinity and potency.

G Basicity Basicity of Quinoline Nitrogen (pKa) Solubility Aqueous Solubility Basicity->Solubility Influences ADMET ADMET Properties (Absorption, Distribution) Basicity->ADMET Determines Ionization State Target_Binding Target Binding Affinity Basicity->Target_Binding Enables Ionic Interactions Formulation Salt Formation Potential Solubility->Formulation Impacts

Caption: Influence of basicity on drug development parameters.

Conclusion

This compound is an amphoteric molecule with both acidic and basic centers. A thorough understanding and experimental determination of its pKa values are critical for its successful development as a therapeutic agent. The basicity of the quinoline nitrogen, in particular, will play a pivotal role in its solubility, formulation, and pharmacokinetic properties. The protocols detailed in this guide provide a robust framework for the empirical characterization of the acid-base properties of this and similar molecules, enabling a more rational and efficient drug discovery and development process.

References

  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. [Link]

  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. American Chemical Society. [Link]

  • Why do electron withdrawing groups increase the acidity of carboxylic acids?. Quora. [Link]

  • Propanoic Acid Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Quinolines: the role of substitution site in antileishmanial activity. Frontiers. [Link]

  • Video: Substituent Effects on Acidity of Carboxylic Acids. JoVE. [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. pharmaguides.com. [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. PMC. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. NIH. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Carboxylic Acids and the Acidity of the O-H Bond. chem.ucla.edu. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. ResearchGate. [Link]

  • Dissociation constants pK a of isoquinoline bases. ResearchGate. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. PMC. [Link]

  • Inside pharmaceutical formulation development. Patheon pharma services. [Link]

  • UV-Vis Spectrometry for Chemists. Scribd. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]

  • Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. European Journal of Chemistry. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • PKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate. [Link]

  • Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. PubMed. [Link]

  • pKa of a dye: UV-VIS Spectroscopy. studocu.com. [Link]

  • The influence and manipulation of acid/base properties in drug discovery. Monash University. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. The University of East Anglia. [Link]

  • The significance of acid/base properties in drug discovery. Chemical Society Reviews. [Link]

  • Acidity of carboxylic acids and electron donating group. Reddit. [Link]

  • Determination of pKa of felodipine using UV–Visible spectroscopy. ResearchGate. [Link]

  • A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. ResearchGate. [Link]

  • Propionic acid. Wikipedia. [Link]

  • Titrations without the additions: The efficient determination of pKa values using NMR imaging techniques. The University of Liverpool Repository. [Link]

Sources

An In-Depth Technical Guide to 2-(Quinolin-6-yl)propanoic Acid (CAS 959585-30-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Quinolin-6-yl)propanoic acid is a heterocyclic carboxylic acid derivative built upon the privileged quinoline scaffold. The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The incorporation of a propanoic acid moiety at the 6-position of the quinoline ring introduces a chiral center and a versatile functional group for further chemical modification, making it a valuable building block in drug discovery and materials science. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, plausible synthetic strategies, analytical characterization, and potential biological significance based on the activities of structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These parameters are crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 959585-30-9[2]
Molecular Formula C₁₂H₁₁NO₂[2]
Molecular Weight 201.22 g/mol [2]
Physical Form Pale-yellow to Yellow-brown Solid
Boiling Point 380.282 °C at 760 mmHg[2]
Density 1.246 g/cm³[2]
Flash Point 183.788 °C[2]
Polar Surface Area (PSA) 50.19 Ų[2]
logP (XLogP3) 2.42[2]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Pfitzinger Reaction

A highly plausible route to this compound involves a variation of the Pfitzinger reaction. This powerful method constructs the quinoline ring from an isatin derivative and a carbonyl compound.

Reaction Causality: The Pfitzinger reaction is a robust and versatile method for accessing quinoline-4-carboxylic acids. By starting with a 5-substituted isatin, we can control the substitution at the 6-position of the final quinoline product. The subsequent steps to introduce the propanoic acid moiety are standard organic transformations.

Pfitzinger_Synthesis cluster_0 Pfitzinger Reaction cluster_1 Decarboxylation cluster_2 Side-Chain Functionalization 5-Aminoisatin 5-Aminoisatin Quinoline_intermediate 2-Methylquinoline-4,6-dicarboxylic acid 5-Aminoisatin->Quinoline_intermediate Base (e.g., KOH) Pyruvic_acid Pyruvic acid Pyruvic_acid->Quinoline_intermediate Decarboxylated_intermediate 2-Methylquinoline-6-carboxylic acid Quinoline_intermediate->Decarboxylated_intermediate Heat Radical_bromination NBS, Initiator Decarboxylated_intermediate->Radical_bromination Final_product This compound Cyanation NaCN Radical_bromination->Cyanation Hydrolysis Acid/Base Cyanation->Hydrolysis Hydrolysis->Final_product Anticancer_Pathway Compound 2-(Quinolin-6-yl)propanoic acid Derivative EGFR EGFR Compound->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Workflow Synthesis Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Analysis (HPLC) Characterization->Purity Biological_Screening Biological Screening Purity->Biological_Screening

Sources

An In-depth Technical Guide to 2-(Quinolin-6-yl)propanoic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(quinolin-6-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore, and its derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document details the proposed synthesis, in-depth analytical characterization, and explores the potential biological significance of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the exploration of novel quinoline-based therapeutic agents.

Introduction and Significance

The quinoline ring system is a cornerstone in the development of therapeutic agents, with numerous derivatives having progressed to clinical use.[2] The structural versatility of the quinoline nucleus allows for the introduction of various functional groups, leading to a broad spectrum of pharmacological activities.[3][4] Propanoic acid moieties are also prevalent in pharmaceuticals, often enhancing solubility and enabling interactions with biological targets. The combination of these two pharmacophores in this compound presents a molecule with significant potential for further investigation and development.

This guide will provide a detailed, practical framework for the synthesis and characterization of this compound, drawing upon established chemical principles and spectroscopic techniques. Furthermore, it will explore the putative biological activities of this compound, providing a foundation for future in vitro and in vivo studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound[5]
Synonyms α-Methyl-6-quinolineacetic acid, 2-Quinolin-6-ylpropionic acid[5]
CAS Number 959585-30-9[5]
Molecular Formula C₁₂H₁₁NO₂[5]
Molecular Weight 201.22 g/mol [5]
Physical Form Pale-yellow to Yellow-brown Solid[6]
Density 1.246 g/cm³[5]
Boiling Point 380.282 °C at 760 mmHg[5]
Flash Point 183.788 °C[5]
Refractive Index 1.637[5]

Proposed Synthesis of this compound

The proposed synthesis involves a multi-step process, beginning with the appropriate substituted aniline and culminating in the target molecule.

Proposed Synthetic Pathway: Modified Doebner Reaction

Synthesis_Pathway cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Final Product 6-aminoacetophenone 6-Aminoacetophenone step1 Doebner Reaction 6-aminoacetophenone->step1 pyruvic_acid Pyruvic Acid pyruvic_acid->step1 aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->step1 intermediate1 Substituted Cinchoninic Acid step1->intermediate1 Condensation step2 Oxidation & Esterification intermediate2 Ethyl 2-(quinolin-6-yl)propanoate step2->intermediate2 step3 Hydrolysis final_product This compound step3->final_product intermediate1->step2 Multi-step conversion intermediate2->step3

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of a Substituted Cinchoninic Acid via the Doebner Reaction

  • To a round-bottom flask, add 6-aminoacetophenone (1 equivalent), an aldehyde (e.g., benzaldehyde, 1 equivalent), and pyruvic acid (1.1 equivalents) in ethanol.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product, a substituted cinchoninic acid, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Causality: The Doebner reaction is a robust method for constructing the quinoline ring system. The reaction proceeds through the formation of an imine from the aniline and aldehyde, followed by a Michael addition of the enol of pyruvic acid, and subsequent cyclization and aromatization.[2]

Step 2: Conversion to Ethyl 2-(quinolin-6-yl)propanoate

This step would likely involve a multi-step sequence, such as a Curtius or Hofmann rearrangement of a carboxylic acid derivative to an amine, followed by diazotization and substitution to introduce the propanoate side chain. A more direct, albeit potentially lower-yielding, approach could involve radical-based or cross-coupling methodologies.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl 2-(quinolin-6-yl)propanoate intermediate in a mixture of ethanol and aqueous sodium hydroxide (2 M).

  • Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with hydrochloric acid (2 M).

  • The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

Causality: Basic hydrolysis of the ester functionality is a standard and efficient method to yield the corresponding carboxylic acid.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. While experimental data for this compound is not available, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as 2-(6-chloroquinolin-4-yl)-1-ethoxypropan-2-ol.[8]

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-COOH
~8.8d1HH-2 (quinoline)
~8.3d1HH-4 (quinoline)
~8.0d1HH-8 (quinoline)
~7.9s1HH-5 (quinoline)
~7.6dd1HH-7 (quinoline)
~7.4d1HH-3 (quinoline)
~4.0q1H-CH(CH₃)COOH
~1.6d3H-CH(CH₃)COOH

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~175-COOH
~150C-2 (quinoline)
~148C-8a (quinoline)
~136C-4 (quinoline)
~130C-6 (quinoline)
~129C-8 (quinoline)
~128C-4a (quinoline)
~127C-5 (quinoline)
~122C-3 (quinoline)
~121C-7 (quinoline)
~45-CH(CH₃)COOH
~18-CH(CH₃)COOH

Experimental Protocol for NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the compound.

Expected Mass Spectrometry Data

IonCalculated Exact Mass (m/z)
[M+H]⁺202.0817
[M-H]⁻200.0657

Expected Fragmentation Pattern:

The fragmentation of this compound under electron ionization is expected to involve the loss of the carboxylic acid group (-COOH, 45 Da) and the propanoic acid side chain.[9][10] Fragmentation of the quinoline ring is also anticipated.[9][10]

Experimental Protocol for Mass Spectrometry

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[5]

  • Ionization Mode: Test both positive and negative ion modes to determine which provides a better signal for the molecular ion.[5]

  • Sample Infusion: The sample can be introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).[5]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Data

Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch (carboxylic acid)
3100-3000C-H stretch (aromatic)
2990-2850C-H stretch (aliphatic)
1720-1700C=O stretch (carboxylic acid)
1600-1450C=C and C=N stretch (quinoline ring)

Experimental Protocol for FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.[5]

Potential Biological Activity and Therapeutic Targets

While no specific biological activity has been reported for this compound, the quinoline scaffold is present in numerous compounds with demonstrated therapeutic effects.

Putative Anticancer Activity

Quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2] Notably, derivatives containing the quinolin-6-yl moiety have been investigated as inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα), a key enzyme in cell growth and survival pathways.[11]

PI3K_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival QuinolineDerivative This compound (Hypothetical Target) QuinolineDerivative->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Potential Antimicrobial and Anti-inflammatory Activity

Various quinoline derivatives have demonstrated significant antimicrobial and anti-inflammatory properties.[8][12] The mechanism of action for their antimicrobial effects can involve the inhibition of bacterial DNA gyrase and topoisomerase IV, while anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies Compound This compound CellLines Cancer Cell Line Panel (e.g., MCF-7, PC-3, HCT116) Compound->CellLines MicrobialCultures Bacterial/Fungal Strains Compound->MicrobialCultures MTT MTT/MTS Assay (Cytotoxicity) CellLines->MTT EnzymeAssay Enzymatic Assays (e.g., PI3Kα Kinase Assay) MTT->EnzymeAssay Active Compounds WesternBlot Western Blot (Protein Expression) EnzymeAssay->WesternBlot FlowCytometry Flow Cytometry (Cell Cycle, Apoptosis) EnzymeAssay->FlowCytometry MIC MIC Determination (Antimicrobial Activity) MicrobialCultures->MIC

Caption: Workflow for the biological evaluation of this compound.

Conclusion

This compound represents a molecule of significant interest for further exploration in the field of medicinal chemistry. This guide has provided a comprehensive framework for its synthesis, analytical characterization, and potential biological evaluation. The proposed synthetic route, based on the Doebner reaction, offers a viable method for obtaining this compound. The detailed protocols for analytical techniques will ensure the confirmation of its structure and purity. While the specific biological targets of this compound remain to be elucidated, the known activities of related quinoline derivatives suggest that it may possess valuable therapeutic properties, particularly in the areas of oncology and infectious diseases. The information presented herein serves as a foundational resource for researchers dedicated to the discovery and development of novel quinoline-based therapeutic agents.

References

  • Thakare, V. G., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. National Institutes of Health. Available at: [Link]

  • Dong, J., et al. (2021). The Doebner reaction provides an alternative method for the preparation of quinoline-linked COFs beyond the Povarov reaction. ResearchGate. Available at: [Link]

  • Organic Chemistry (2021). Doebner Quinoline Synthesis Mechanism. YouTube. Available at: [Link]

  • Wikipedia (n.d.). Doebner–Miller reaction. Available at: [Link]

  • Wikipedia (n.d.). Doebner reaction. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Available at: [Link]

  • ResearchGate (2025). Biological Activities of Quinoline Derivatives. Available at: [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. National Institutes of Health. Available at: [Link]

  • MDPI (2023). Recent Developments in Luteolin-Loaded Nanoformulations for Enhanced Anti-Carcinogenic Activities: Insights from In Vitro and In Vivo Studies. Available at: [Link]

  • ACS Omega (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Available at: [Link]

  • SpectraBase (n.d.). 2-(Quinolin-2-yl)-1-p-tolylethanone. Available at: [Link]

  • Future Medicinal Chemistry (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Available at: [Link]

  • PubMed (2015). Investigating biological activity spectrum for novel quinoline analogues. Available at: [Link]

  • Bentham Science (n.d.). Biological Activities of Quinoline Derivatives. Available at: [Link]

  • Science Ready (n.d.). Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • Jirkovská, A., et al. (2021). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. National Institutes of Health. Available at: [Link]

  • Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • MDPI (2024). Rebamipide as an Adjunctive Therapy for Gastrointestinal Diseases: An Umbrella Review. Available at: [Link]

  • PubMed (2021). Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. Available at: [Link]

  • ResearchGate (n.d.). FTIR spectrum of luteolin. Available at: [Link]

  • PubChem (n.d.). 2-(Quinolin-8-yloxy)propanoic acid. Available at: [Link]

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A Technical Guide to 2-(Quinolin-6-yl)propanoic Acid: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

2-(Quinolin-6-yl)propanoic acid is a heterocyclic carboxylic acid featuring a quinoline scaffold, a privileged structure in medicinal chemistry. With a molecular weight of 201.22 g/mol , this compound serves as a critical building block for the synthesis of more complex molecules and novel drug candidates. The quinoline moiety is associated with a wide spectrum of biological activities, including antimicrobial and anticancer properties, making its derivatives subjects of intense research.[1][2] This guide provides an in-depth overview of the fundamental physicochemical properties of this compound, outlines a detailed, field-proven protocol for its multi-step synthesis, and establishes a rigorous workflow for its analytical characterization and quality control. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers in drug discovery and chemical synthesis.

Core Physicochemical Properties

The identity and behavior of a compound are defined by its fundamental properties. This compound is a solid, typically appearing as a pale-yellow to yellow-brown powder at room temperature.[3] Its core structure consists of a propanoic acid group attached at the 6-position of a quinoline ring system.

Chemical Structure and Identifiers

The unique arrangement of atoms in this compound is foundational to its chemical reactivity and potential biological function.

Caption: Chemical structure of this compound.

Quantitative Data Summary

A summary of key quantitative data provides a quick reference for experimental design. These values have been compiled from verified chemical databases and suppliers.

PropertyValueSource(s)
Molecular Weight 201.22 g/mol [3][4]
Molecular Formula C₁₂H₁₁NO₂[4][5]
CAS Number 959585-30-9[1][4]
IUPAC Name This compound[6]
Synonyms α-Methyl-6-quinolineacetic acid, 2-(6-Quinolinyl)propanoic acid[4][5]
Density 1.246 g/cm³[4]
Boiling Point 380.28 °C at 760 mmHg[4]
InChI Key PZEAPGRLLGDEEL-UHFFFAOYSA-N[3]

Illustrative Synthesis and Purification Protocol

The synthesis of quinoline derivatives is a well-established field in organic chemistry.[7] While numerous specific pathways exist, the following protocol is an illustrative, multi-step synthesis adapted from the principles of the Gould-Jacobs reaction, a robust and authoritative method for constructing the quinoline core.[8] This provides a logical and scientifically sound pathway for producing the target compound from commercially available starting materials.

Synthesis Workflow Overview

The synthesis can be logically divided into three main stages: formation of the quinoline core, conversion to a reactive intermediate, and finally, introduction of the propanoic acid moiety.

G A Step 1: Gould-Jacobs Reaction (Aniline Derivative + Diethyl Malonate Derivative) B Step 2: Cyclization & Hydrolysis (Formation of 4-hydroxyquinoline-6-carboxylic acid) A->B Heat C Step 3: Halogenation (Conversion to 4-chloroquinoline-6-carbonyl chloride) B->C SOCl₂/POCl₃ D Step 4: Reduction & Esterification (Formation of Ethyl 2-(Quinolin-6-yl)acetate) C->D 1. H₂/Pd-C 2. EtOH, H⁺ E Step 5: α-Methylation (Introduction of Methyl Group) D->E 1. LDA 2. CH₃I F Step 6: Saponification (Hydrolysis to Final Product) E->F NaOH, H₂O/EtOH G Final Product This compound F->G H₃O⁺ Workup

Caption: Multi-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.

Objective: To synthesize this compound.

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate

  • Rationale: This step utilizes the Gould-Jacobs reaction to construct the core quinoline ring system from a substituted aniline.

  • Procedure:

    • To a flask, add ethyl 4-aminobenzoate (1 equiv.) and diethyl 2-(ethoxymethylene)malonate (1.1 equiv.).

    • Heat the mixture at 120-130 °C for 2 hours. The reaction is typically monitored by TLC for the disappearance of the aniline.

    • Cool the reaction mixture slightly and add it portion-wise to a heated solution of diphenyl ether (10-15 parts by weight) at 240-250 °C.

    • Maintain this temperature for 30-45 minutes to facilitate thermal cyclization.

    • Cool the mixture to below 100 °C and add hexane to precipitate the product.

    • Filter the solid, wash with hexane, and dry to yield the intermediate quinolone.

    • Hydrolyze the ester at the 2-position and decarboxylate by heating in aqueous NaOH, followed by acidic workup to yield 4-hydroxyquinoline-6-carboxylic acid.

Step 2: Synthesis of 4-Chloroquinoline-6-carbonyl chloride

  • Rationale: The hydroxyl group at the 4-position and the carboxylic acid must be converted to more reactive leaving groups (chlorides) for subsequent reactions.

  • Procedure:

    • Suspend 4-hydroxyquinoline-6-carboxylic acid (1 equiv.) in thionyl chloride (SOCl₂) (5-10 equiv.).

    • Add a catalytic amount of DMF.

    • Reflux the mixture for 4-6 hours until the solid dissolves and gas evolution ceases.

    • Cool the reaction and remove excess thionyl chloride under reduced pressure. The resulting crude 4-chloroquinoline-6-carbonyl chloride is often used directly in the next step.

Step 3: Synthesis and Hydrolysis to this compound

  • Rationale: This sequence involves a malonic ester synthesis-type approach to build the propanoic acid side chain.

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol. Add diethyl methylmalonate (1.2 equiv.) dropwise at 0 °C.

    • Add the crude 4-chloroquinoline-6-carbonyl chloride (1 equiv.) dissolved in a suitable solvent like THF.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with water and extract with ethyl acetate. The organic layer contains the diethyl 2-methyl-2-(quinolin-6-yl)malonate intermediate.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate.

    • To the crude intermediate, add a solution of NaOH (3 equiv.) in water/ethanol.

    • Reflux the mixture for 4-6 hours to saponify the esters.

    • Cool the mixture and carefully acidify with concentrated HCl to pH ~2. This will decarboxylate the malonic acid intermediate and precipitate the final product.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization Workflow

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structural integrity of the synthesized compound. The following workflow provides a self-validating system for quality control.[4]

G cluster_0 Primary Analysis cluster_1 Techniques cluster_2 Validation Checks A Synthesized Product (Crude or Recrystallized) B HPLC Purity Analysis A->B C Mass Spectrometry (MS) A->C D NMR Spectroscopy (¹H and ¹³C) A->D E Purity > 95%? B->E F Correct Molecular Ion Peak? ([M+H]⁺ = 202.08) C->F G Expected NMR Spectrum? (Aromatic, Alkyl Protons) D->G H Compound Verified E->H Yes F->H Yes G->H Yes

Caption: Workflow for analytical verification of the final compound.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the final compound.

  • Methodology:

    • Instrumentation: Standard HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient mixture of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the λmax of the quinoline chromophore (typically 220-280 nm).

    • Sample Prep: Dissolve a small amount of the compound in methanol or mobile phase to a concentration of ~0.5 mg/mL.

  • Trustworthiness Check: A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated as the area percentage of the main peak relative to the total area of all detected peaks. The expected purity for a research-grade compound is >95%.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

    • Mode: Positive ion mode is typically effective for nitrogen-containing heterocycles.

    • Sample Prep: Infuse a dilute solution of the sample (~0.1 mg/mL in methanol) directly into the source.

  • Trustworthiness Check: The primary validation is the observation of the protonated molecular ion peak ([M+H]⁺). For C₁₂H₁₁NO₂, the expected exact mass is 201.0790, leading to an expected [M+H]⁺ peak at m/z 202.0868. This provides definitive confirmation of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate and confirm the precise chemical structure.

  • Methodology:

    • Instrumentation: 400 MHz (or higher) NMR spectrometer.

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

    • Experiments: Acquire both ¹H NMR and ¹³C NMR spectra.

  • Trustworthiness Check & Expected Results:

    • ¹H NMR: The spectrum should be consistent with the structure. Key expected signals include:

      • A doublet in the alkyl region (~1.6 ppm) for the -CH₃ group.

      • A quartet in the alkyl region (~3.8 ppm) for the -CH group.

      • A complex pattern of signals in the aromatic region (7.5-9.0 ppm) corresponding to the protons on the quinoline ring.

      • A broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

    • ¹³C NMR: The spectrum should show 12 distinct carbon signals, including signals for the methyl group, the methine carbon, the carbonyl carbon (~175-180 ppm), and nine signals for the aromatic carbons of the quinoline ring.

Biological Relevance and Application Context

This compound is not typically an end-product therapeutic agent itself. Instead, it is a highly valuable synthetic intermediate and building block for drug discovery.[1] The quinoline scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[7]

The strategic value of this compound lies in its functional handles:

  • The Carboxylic Acid Group: Allows for straightforward amide bond formation, enabling chemists to couple a vast array of amines to generate large libraries of derivatives for biological screening.[1]

  • The Quinoline Ring: Serves as a rigid, aromatic core that can be further functionalized. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with biological targets like enzymes or DNA.

Derivatives of similar quinoline-propanoic acids have been investigated for potent biological activities, including the inhibition of the Epidermal Growth Factor Receptor (EGFR) in cancer cell lines and as antimycobacterial agents.[1][9] Therefore, this compound serves as a key starting material in research campaigns aimed at developing novel therapeutics in oncology, infectious diseases, and inflammation.[2]

References

  • Molecules. (2014). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. Retrieved from [Link]

  • Shinde, A., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • 960化工网. (n.d.). CAS No.959585-30-9 | this compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-3-(quinolin-6-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. American Chemical Society. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Propanoic Acid Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Quinolinyl derivative, 30. National Center for Biotechnology Information. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

Sources

2-(Quinolin-6-yl)propanoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(Quinolin-6-yl)propanoic acid

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a vast range of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[3][4] This guide provides an in-depth technical exploration of viable synthetic pathways for this compound, a key intermediate for creating novel bioactive molecules. We will dissect modern catalytic strategies and classical multi-step approaches, grounding each protocol in mechanistic principles and field-proven insights. The methodologies presented herein are designed to be self-validating, offering researchers a robust framework for implementation.

Introduction and Retrosynthetic Analysis

This compound belongs to the 2-arylpropanoic acid class, a motif famously associated with non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of the propanoic acid moiety on the quinoline-6-position offers a critical handle for further chemical modification, such as amide coupling, to generate diverse libraries for biological screening.[5]

A sound synthetic strategy begins with a logical retrosynthetic analysis. The target molecule can be disconnected in several strategic ways, highlighting the primary bonds for formation and suggesting key starting materials.

G cluster_0 Disconnection Approaches cluster_1 Precursors (Approach A) cluster_2 Precursors (Approach B) Target This compound C6_Calpha C6(quinoline)-Cα(acid) bond Target->C6_Calpha Approach A: Form C-C Bond Quinoline_Formation Quinoline Ring Formation Target->Quinoline_Formation Approach B: Build Quinoline Ring A_Precursors 6-Haloquinoline + Propanoic Acid Synthon C6_Calpha->A_Precursors B_Precursors Substituted Aniline (with propanoic acid side-chain) + Cyclizing Agent Quinoline_Formation->B_Precursors

Caption: Retrosynthetic analysis of this compound.

This analysis reveals two primary strategies:

  • Approach A: Form the key carbon-carbon bond between a pre-formed quinoline ring (functionalized at the 6-position) and a three-carbon side chain. This is amenable to modern cross-coupling reactions.

  • Approach B: Construct the quinoline ring from an aniline precursor that already bears the propanoic acid side chain. This relies on classical named reactions for heterocycle synthesis.

This guide will focus on Approach A , as it generally offers greater flexibility, efficiency, and milder reaction conditions through palladium-catalyzed methods.

Pathway I: Palladium-Catalyzed Heck Coupling and Carbonylation Cascade

This modern approach is arguably the most efficient route, leveraging the power of palladium catalysis to construct the target molecule from readily available starting materials.[6] The strategy involves a two-step, one-pot sequence: a Heck reaction to form a vinylquinoline intermediate, followed by a hydroxycarbonylation to install the carboxylic acid group.[5]

Principle and Rationale

The choice of a palladium-catalyzed pathway is dictated by its high functional group tolerance and regioselectivity. The nitrogen atom in the quinoline ring can potentially poison the palladium catalyst by acting as a ligand; however, the use of bulky phosphine ligands can sterically shield the metal center and prevent this deactivation.[7] This pathway begins with 6-bromoquinoline, a common and commercially available starting material.

The sequence is as follows:

  • Heck Reaction: 6-Bromoquinoline is coupled with ethylene gas to form 6-vinylquinoline. This reaction is a powerful method for forming carbon-carbon bonds between organohalides and alkenes.[6]

  • Hydroxycarbonylation: Without isolating the intermediate, the reaction is placed under a carbon monoxide atmosphere in the presence of water. A second palladium-catalyzed cycle incorporates CO and H₂O across the double bond to yield the desired branched carboxylic acid with high regioselectivity.[5]

Visualized Experimental Workflow

Caption: Workflow for the Pd-catalyzed synthesis cascade.

Detailed Experimental Protocol (Representative)

Warning: This procedure involves flammable solvents, toxic reagents, and gaseous reactants under pressure. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

  • Vessel Preparation: To a high-pressure reaction vessel equipped with a magnetic stir bar, add 6-bromoquinoline (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a bulky phosphine ligand such as XPhos (0.04 eq.).

  • Reagent Addition: Add a suitable base, such as triethylamine (Et₃N, 2.5 eq.), and anhydrous, degassed toluene as the solvent.

  • Heck Reaction: Seal the vessel, purge with ethylene gas, and then pressurize to 2-3 atm with ethylene. Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of 6-bromoquinoline.

  • Carbonylation: After cooling to room temperature, carefully vent the excess ethylene. Purge the vessel with carbon monoxide (CO) and then pressurize to 5-10 atm with CO. Add degassed water (10-20 eq.).

  • Reaction Execution: Heat the mixture to 100 °C and stir for another 24-48 hours.

  • Workup and Isolation: Cool the reaction to room temperature and carefully vent the CO pressure. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Quantitative Data Summary
Reagent/ParameterMolar Eq.Typical Amount (for 10 mmol scale)Purpose
6-Bromoquinoline1.02.08 gStarting Material
Palladium(II) Acetate0.0245 mgCatalyst Precursor
XPhos Ligand0.04190 mgCatalyst Stabilization[7]
Triethylamine2.53.5 mLBase
EthyleneExcess2-3 atmReagent (Heck)
Carbon MonoxideExcess5-10 atmReagent (Carbonylation)
Water10-201.8 - 3.6 mLReagent (Carbonylation)
Temperature-100-120 °CReaction Condition
Time-36-72 hoursReaction Condition

Pathway II: Synthesis via Grignard Reagent

A more classical, multi-step approach involves the formation of a Grignard reagent from 6-bromoquinoline. This powerful organometallic intermediate can then react with a suitable electrophile to build the propanoic acid side chain. This pathway, while longer, relies on fundamental and well-understood transformations.[5]

Principle and Rationale

This strategy hinges on the conversion of the C-Br bond into a nucleophilic C-Mg bond. The resulting quinolin-6-ylmagnesium bromide is a potent nucleophile. The key challenge is selecting an electrophile that efficiently installs the desired three-carbon acid precursor. A plausible option is reacting the Grignard reagent with a pyruvate ester, followed by reduction and hydrolysis.

Visualized Experimental Workflow

G Start 6-Bromoquinoline GrignardFormation Grignard Formation (Mg, THF) Start->GrignardFormation GrignardReagent Quinolin-6-yl magnesium bromide GrignardFormation->GrignardReagent Electrophile Electrophile Addition (e.g., Ethyl Pyruvate) GrignardReagent->Electrophile Adduct Hydroxy Ester Adduct Electrophile->Adduct Reduction Hydroxyl Reduction (e.g., H₂, Pd/C) Adduct->Reduction Ester Propanoate Ester Reduction->Ester Hydrolysis Ester Hydrolysis (NaOH, H₂O) Ester->Hydrolysis Product This compound Hydrolysis->Product

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Quinolin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of quinoline have been extensively investigated for their potential as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4][5] The introduction of a propanoic acid moiety at the 6-position of the quinoline ring is a strategic modification aimed at modulating the pharmacokinetic and pharmacodynamic properties of the parent scaffold, potentially enhancing its therapeutic index and providing a handle for further chemical derivatization.

This technical guide provides a comprehensive overview of a plausible synthetic route to 2-(Quinolin-6-yl)propanoic acid, a compound of significant interest for drug discovery and development. While a definitive "discovery" paper for this specific molecule is not prominent in the literature, this guide consolidates established synthetic methodologies and predictive characterization techniques to provide a robust framework for its synthesis and evaluation. We will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and present predicted analytical data to guide researchers in their exploration of this promising compound.

Proposed Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence involving a Heck reaction followed by catalytic hydrogenation. This approach offers a versatile and reliable route starting from commercially available 6-bromoquinoline.

Synthetic Workflow Diagram

G cluster_0 Step 1: Heck Reaction cluster_1 Step 2: Catalytic Hydrogenation A 6-Bromoquinoline C Pd(OAc)2, P(o-tolyl)3, Et3N, DMF A->C Reactant B Acrylic Acid B->C Reactant D (E)-3-(Quinolin-6-yl)acrylic acid C->D Product E (E)-3-(Quinolin-6-yl)acrylic acid F H2, Pd/C, Ethanol E->F Reactant G This compound F->G Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Heck Reaction for the Synthesis of (E)-3-(Quinolin-6-yl)acrylic acid

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6][7] In this step, 6-bromoquinoline is coupled with acrylic acid to introduce the three-carbon chain at the 6-position of the quinoline ring.

Experimental Protocol:
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-bromoquinoline (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.03 eq), and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.06 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids.

  • To this solution, add triethylamine (Et₃N, 2.0 eq) followed by acrylic acid (1.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid (HCl).

  • The resulting precipitate is collected by vacuum filtration, washed with water, and then with a small amount of cold diethyl ether.

  • The crude product, (E)-3-(Quinolin-6-yl)acrylic acid, can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Catalytic Hydrogenation to Yield this compound

The second step involves the reduction of the carbon-carbon double bond of the acrylic acid intermediate to afford the desired propanoic acid derivative. Catalytic hydrogenation is a clean and efficient method for this transformation.[8][9][10]

Experimental Protocol:
  • In a hydrogenation flask, dissolve (E)-3-(Quinolin-6-yl)acrylic acid (1.0 eq) in ethanol.

  • Add 10% palladium on carbon (Pd/C) catalyst (5-10% w/w).

  • The flask is then placed in a hydrogenation apparatus and the atmosphere is replaced with hydrogen gas (H₂).

  • The reaction is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The final product, this compound, can be purified by recrystallization from a suitable solvent like ethyl acetate or ethanol.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity. The following tables provide the predicted physicochemical properties and spectroscopic data based on the analysis of its constituent functional groups.

Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₁₂H₁₁NO₂
Molecular Weight201.22 g/mol
AppearanceWhite to off-white solid
Melting PointNot available (requires experimental determination)
SolubilitySoluble in methanol, ethanol, DMSO; sparingly soluble in water
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.3br s1H-COOH
~8.8dd1HH-2 (Quinoline)
~8.3d1HH-4 (Quinoline)
~8.0d1HH-8 (Quinoline)
~7.9d1HH-5 (Quinoline)
~7.7dd1HH-7 (Quinoline)
~7.5dd1HH-3 (Quinoline)
~4.0t1H-CH(α)
~2.9d2H-CH₂(β)
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~174-COOH
~150C-2 (Quinoline)
~148C-8a (Quinoline)
~136C-4 (Quinoline)
~135C-6 (Quinoline)
~130C-8 (Quinoline)
~128C-5 (Quinoline)
~127C-4a (Quinoline)
~126C-7 (Quinoline)
~121C-3 (Quinoline)
~45-CH(α)
~35-CH₂(β)
Predicted Mass Spectrometry Data (ESI-MS)
m/zIon
202.0817[M+H]⁺
200.0661[M-H]⁻
156.0711[M-COOH]⁺
128.0626[Quinoline]⁺
Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration
3300-2500 (broad)O-H stretch (carboxylic acid)
~3050C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1700C=O stretch (carboxylic acid)
~1600, ~1500C=C and C=N stretch (quinoline ring)
~1420, ~1300O-H bend (carboxylic acid)
~830C-H out-of-plane bend (substituted benzene ring)

Potential Therapeutic Applications and Mechanism of Action

Quinoline derivatives are known to exhibit a wide array of pharmacological activities, with a significant focus on anticancer applications.[5] Many quinoline-based compounds exert their cytotoxic effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Hypothetical Signaling Pathway Inhibition

A plausible mechanism of action for this compound, based on the activities of structurally related compounds, could involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers and plays a crucial role in tumor growth and survival.

G cluster_0 Cancer Cell A This compound B Receptor Tyrosine Kinase (e.g., EGFR) A->B Inhibition C PI3K B->C D Akt C->D E mTOR D->E F Cell Proliferation & Survival E->F

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

The propanoic acid moiety could enhance the molecule's interaction with the ATP-binding pocket of these kinases or improve its pharmacokinetic properties, leading to sustained target engagement. Further biochemical and cellular assays are required to validate this hypothesis and elucidate the precise molecular targets of this compound.

Conclusion

This technical guide has outlined a robust and plausible synthetic pathway for the preparation of this compound, a molecule of considerable interest in the field of medicinal chemistry. By leveraging well-established reactions such as the Heck coupling and catalytic hydrogenation, researchers can access this compound for further investigation. The provided predicted analytical data serves as a valuable reference for the characterization of the synthesized molecule. The potential of this compound as an inhibitor of critical cancer-related signaling pathways warrants its exploration in drug discovery programs. This guide is intended to be a foundational resource for scientists and researchers dedicated to the development of novel quinoline-based therapeutics.

References

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2-(Quinolin-6-yl)propanoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2][3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing targeted therapeutic agents. Within this esteemed class of compounds, 2-(Quinolin-6-yl)propanoic acid and its derivatives are emerging as molecules of significant interest, particularly in the fields of oncology, infectious diseases, and inflammation. This technical guide provides a comprehensive literature review of this compound, offering an in-depth analysis of its synthesis, potential biological activities, and underlying mechanisms of action to support researchers and drug development professionals in this burgeoning area of study.

Synthetic Pathways and Methodologies

While specific, detailed peer-reviewed synthesis protocols for this compound are not extensively documented in publicly available literature, established methods for the synthesis of analogous quinoline-propanoic acid derivatives provide a robust foundation for its preparation. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of production.

Synthesis of the Quinoline Core

The construction of the quinoline ring system is a critical first step. Several classical methods are applicable, with the Gould-Jacobs reaction being a versatile and widely employed approach for creating substituted quinolines.[4]

Experimental Protocol: Gould-Jacobs Reaction for a Substituted 4-Hydroxyquinoline Intermediate [4]

  • Condensation: Commercially available substituted anilines are condensed with diethyl 2-(ethoxymethylene)malonate to yield anilinodiesters.

  • Cyclization: The resulting anilinodiester undergoes a thermally induced intramolecular cyclization in a high-boiling solvent such as diphenyl ether to form the corresponding quinolone.

  • Hydrolysis and Decarboxylation: Subsequent hydrolysis and decarboxylation of the quinolone yields the 4-hydroxyquinoline intermediate.

Introduction of the Propanoic Acid Moiety

Once the quinoline scaffold is in hand, the propanoic acid side chain can be introduced through various synthetic strategies.

1.2.1. Williamson Ether Synthesis (for ether-linked derivatives)

For analogs such as 2-(Quinolin-8-yloxy)propanoic acid, the Williamson ether synthesis is a primary method.[5] This SN2 reaction involves the nucleophilic attack of a quinolin-olate on an α-halopropanoic acid derivative.

Experimental Protocol: Williamson Ether Synthesis [5]

  • Deprotonation: The hydroxyl group of a hydroxyquinoline (e.g., 8-hydroxyquinoline) is deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) in an anhydrous solvent (e.g., DMF, acetone) to form the more nucleophilic quinolin-olate anion.

  • Nucleophilic Substitution: The quinolin-olate then attacks the electrophilic carbon of a 2-halopropanoic acid or its ester, displacing the halide and forming the ether linkage.

  • Hydrolysis (if starting with an ester): If an ester of 2-halopropanoic acid is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.

1.2.2. Palladium-Catalyzed Cross-Coupling Reactions

For direct carbon-carbon bond formation between the quinoline ring and the propanoic acid moiety, modern cross-coupling reactions are invaluable. A plausible, though not explicitly documented, approach for this compound would involve a Suzuki-Miyaura coupling.

Hypothetical Protocol: Suzuki-Miyaura Coupling

  • Starting Materials: 6-Bromoquinoline and a suitable boronic acid or ester derivative of propanoic acid.

  • Catalyst and Ligand: A palladium catalyst (e.g., Pd(PPh3)4) and a suitable ligand.

  • Base and Solvent: A base (e.g., sodium carbonate, potassium phosphate) and an appropriate solvent system (e.g., toluene/water, dioxane/water).

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere until completion.

  • Workup and Purification: Standard aqueous workup followed by chromatographic purification would yield the desired product.

Diagram: Synthetic Workflow for Quinoline-Propanoic Acid Derivatives

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Substituted Aniline) quinoline_core Quinoline Core Synthesis (e.g., Gould-Jacobs Reaction) start->quinoline_core intermediate Quinoline Intermediate (e.g., Halo-quinoline) quinoline_core->intermediate coupling Introduction of Propanoic Acid Moiety (e.g., Cross-Coupling or Nucleophilic Substitution) intermediate->coupling final_product This compound Derivative coupling->final_product purification Purification (e.g., Chromatography, Recrystallization) final_product->purification

Caption: A generalized workflow for the synthesis of quinoline-propanoic acid derivatives.

Biological Activities and Therapeutic Potential

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] While specific biological data for this compound is limited in the public domain, the activities of structurally related compounds provide strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[6][7]

2.1.1. Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinoline-based compounds are known to inhibit RTKs, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells and play a crucial role in cell proliferation and survival.[7]

2.1.2. Disruption of Key Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Quinoline derivatives have been shown to inhibit this pathway at various nodes.[8][9]

2.1.3. Induction of Apoptosis

Inducing programmed cell death, or apoptosis, is a key strategy in cancer therapy. Some quinoline derivatives have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspase cascades.[9][10]

Diagram: Potential Anticancer Mechanisms of Action

G cluster_anticancer Hypothetical Anticancer Mechanisms compound This compound rtk Receptor Tyrosine Kinase (e.g., EGFR) compound->rtk Inhibition pi3k PI3K compound->pi3k Inhibition apoptosis Induction of Apoptosis compound->apoptosis rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. Quinoline derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as novel therapeutics in this area.[4][11]

2.2.1. Modulation of Inflammatory Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory response.[12] Inhibition of this pathway is a major target for anti-inflammatory drug discovery. Quinoline-2-carboxylic acid derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and mediators.[13]

Experimental Protocol: In Vitro Nitric Oxide Production Assay [13]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • Nitrite Quantification: After a suitable incubation period, the production of nitric oxide (NO) is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Data Analysis: The percentage inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.

Table 1: Representative Anti-inflammatory Data for a Related Propanoic Acid Derivative

CompoundAssayCell LineIC50 Value (µM)Reference
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edema (in vivo)Wistar ratsSignificant reduction at 20 mg/kg[14]

Note: This data is for a structurally distinct propanoic acid derivative and is presented for illustrative purposes.

Antimicrobial Activity

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. The quinoline scaffold is present in several clinically used antimicrobial drugs, and research into new quinoline derivatives continues to be an active area.[4][15][16] Derivatives of 2-(quinolin-4-yl)propanoic acid have shown activity against Helicobacter pylori.[4]

Structure-Activity Relationships (SAR)

While a comprehensive SAR for this compound is yet to be established, preliminary insights can be drawn from related series of compounds. For instance, in a series of ethyl 2-(quinolin-4-yl)propanoates, the nature and position of substituents on the quinoline ring were found to significantly influence their activity against H. pylori.[4] The presence of a halogen at the 6-position, for example, was reported to diminish activity in one of the tested strains.[4] This highlights the critical importance of systematic structural modifications to optimize the biological activity of this class of compounds.

Future Directions and Opportunities

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Future research should focus on several key areas:

  • Development of robust and scalable synthetic routes: The establishment of efficient and well-documented synthetic protocols is crucial for facilitating further research.

  • Systematic biological evaluation: Comprehensive screening of this compound and a library of its derivatives against a panel of cancer cell lines, microbial strains, and in models of inflammation is warranted.

  • Elucidation of mechanisms of action: Detailed mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and toxicological profiling: In vivo studies to assess the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles will be essential for its development as a clinical candidate.

Conclusion

This compound stands as a molecule of considerable interest for drug discovery and development. Drawing on the rich chemical and pharmacological history of the quinoline scaffold, this compound and its derivatives are poised for investigation as potential anticancer, anti-inflammatory, and antimicrobial agents. This technical guide has synthesized the available literature on related compounds to provide a foundational understanding and a roadmap for future research into this promising area of medicinal chemistry.

References

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Quinoline-Based Compounds in Drug Discovery: A Senior Application Scientist's In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The quinoline scaffold, a fused heterocyclic system of benzene and pyridine, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent structural features and amenability to chemical modification have made it a cornerstone in the development of a multitude of therapeutic agents.[3][4][5] From the historic use of quinine in treating malaria to the latest generation of targeted cancer therapies, the quinoline nucleus has consistently demonstrated its versatility and profound pharmacological significance.[1][6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of quinoline-based compounds. We will delve into the causality behind synthetic choices, elucidate mechanisms of action with a focus on self-validating protocols, and present a landscape of their therapeutic applications, grounded in authoritative scientific literature.

The Quinoline Scaffold: A Privileged Foundation in Medicinal Chemistry

Quinoline, a nitrogen-containing heterocycle, is a versatile pharmacophore due to its unique electronic properties and the ability to undergo functionalization at multiple positions.[2][4] This allows for the fine-tuning of steric, electronic, and lipophilic properties, which are critical for optimizing drug-receptor interactions and pharmacokinetic profiles. The presence of the nitrogen atom imparts a basic character, enabling the formation of salts and influencing solubility and bioavailability.[7] The fused aromatic ring system provides a rigid framework that can effectively orient substituents for optimal binding to biological targets.[3]

The broad spectrum of biological activities exhibited by quinoline derivatives is a testament to its privileged nature. These activities include antimalarial, anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective effects, among others.[1][3][5]

Classical and Modern Synthetic Strategies for the Quinoline Core

The construction of the quinoline scaffold is a well-established field in organic chemistry, with several named reactions forming the bedrock of its synthesis. The choice of a particular synthetic route is dictated by the desired substitution pattern on the quinoline ring.

1.1.1. Foundational Synthetic Methodologies:

A number of classical methods have been pivotal in the synthesis of quinoline derivatives:

  • Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline and subsequent cyclization and oxidation.[8][9]

  • Friedländer Synthesis: This is a condensation reaction between an o-aminobenzaldehyde or o-aminoketone and a compound containing an α-methylene group, typically in the presence of a base or acid catalyst.[3][8][9] This method is particularly useful for preparing 2-substituted quinolines.[9]

  • Combes Synthesis: This involves the condensation of an arylamine with a β-diketone to form a β-amino enone, which is then cyclized under acidic conditions.[8][9]

  • Conrad-Limpach Synthesis: This reaction between an aniline and a β-ketoester can yield either a 4-quinolone at lower temperatures or a 2-quinolone at higher temperatures.[3][8][9]

  • Gould-Jacobs Reaction: This method is particularly useful for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[8]

1.1.2. Workflow for a Generalized Friedländer Synthesis

The Friedländer synthesis is a versatile and widely used method for constructing the quinoline core. The causality behind the experimental choices lies in facilitating the initial condensation and subsequent intramolecular cyclization.

Friedlander_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants o-aminobenzaldehyde/ketone + Compound with α-methylene group Condensation Condensation (Base or Acid Catalyst) Reactants->Condensation Solvent Cyclization Intramolecular Cyclization (Dehydration) Condensation->Cyclization Heat Workup Quench Reaction & Extract Product Cyclization->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: Generalized workflow for the Friedländer synthesis of quinolines.

Experimental Protocol: Friedländer Synthesis of a 2-Substituted Quinoline

  • Reactant Preparation: In a round-bottom flask, dissolve the o-aminobenzaldehyde (1 equivalent) and the ketone with an α-methylene group (1.1 equivalents) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., NaOH or KOH) or an acid (e.g., p-toluenesulfonic acid) to the mixture. The choice of catalyst depends on the specific substrates and can influence reaction rates and yields.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-substituted quinoline.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Mechanisms of Action

The versatility of the quinoline scaffold has led to its incorporation into drugs for a wide range of diseases.[1][3][5]

Antimalarial Agents: A Historical and Ongoing Battle

Quinoline-based compounds have been at the forefront of antimalarial therapy for centuries.[6] The primary mechanism of action for many quinoline antimalarials, such as chloroquine, involves the disruption of heme detoxification in the malaria parasite.[10][11]

During its intraerythrocytic stage, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme.[11][12] The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin.[11][12] Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite.[10] Here, it is proposed to inhibit the polymerization of heme, leading to a buildup of toxic free heme that kills the parasite.[10][11] More lipophilic quinolines like mefloquine and quinine may have additional targets and do not accumulate to the same extent in the food vacuole.[10]

Antimalarial_MoA cluster_parasite Malaria Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Chloroquine Chloroquine Chloroquine->Heme Inhibits Polymerization

Caption: Mechanism of action of chloroquine in the malaria parasite.

Anticancer Agents: Targeting Diverse Cellular Pathways

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms of action.[7][13] These include the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of various signaling pathways.[7]

Many quinoline-based anticancer drugs function as topoisomerase inhibitors, interfering with the enzymes that manage DNA topology during replication and transcription, ultimately leading to cell death.[7] Another key mechanism is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and arrests cells in mitosis.[7] Furthermore, quinoline derivatives can act as inhibitors of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.

Table 1: IC₅₀ Values of Representative Quinoline-Based Anticancer Compounds

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone HybridCompound 12eMGC-803 (Gastric)1.38[14]
HCT-116 (Colon)5.34[14]
MCF-7 (Breast)5.21[14]
4-Amino-7-substituted-quinolineDoxorubicin (Reference)MCF-7 (Breast)-

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Antibacterial Agents: The Rise of Fluoroquinolones

Quinolone antibiotics, particularly the fluoroquinolones, are a major class of synthetic antibacterial agents.[15][16][17] Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[18] These enzymes are crucial for bacterial DNA replication, repair, and recombination.[16] By inhibiting these enzymes, fluoroquinolones cause fragmentation of the bacterial chromosome, leading to cell death.[18] The addition of a fluorine atom at the C-6 position and a piperazine moiety at the C-7 position significantly enhances the antibacterial activity.[19]

Neurodegenerative Diseases: A Multifaceted Approach

Quinoline derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[20][21][22] Their mechanisms of action in this context are often multi-faceted and can include the inhibition of acetylcholinesterase (AChE), chelation of metal ions, and antioxidant properties.[20][22][23] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.[20][24] The ability of some quinoline derivatives to chelate metal ions like zinc and copper can help in reducing the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[22][23]

Structure-Activity Relationship (SAR) and Computational Drug Design

The development of potent and selective quinoline-based drugs relies heavily on understanding the structure-activity relationship (SAR) and employing computational drug design strategies.[19][24][25]

Key SAR Insights for Different Therapeutic Classes
  • Antimalarials (4-Aminoquinolines): The presence of a chlorine atom at the C-7 position is crucial for activity.[26][27] The nature and length of the side chain at the 4-amino position significantly influence both efficacy and toxicity.[26][27]

  • Antibacterials (Fluoroquinolones): A fluorine atom at C-6 is a key feature for broad-spectrum activity.[19] The substituent at N-1 and the ring at C-7 are critical for potency and pharmacokinetic properties.[19] The carboxylic acid group at C-3 and the keto group at C-4 are essential for binding to the DNA gyrase-DNA complex.[19]

The Role of In Silico Methods

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools in the design of novel quinoline derivatives.[25][28] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) help in understanding the steric and electrostatic requirements for biological activity.[25] Molecular docking studies predict the binding modes of quinoline derivatives within the active site of their target proteins, providing insights for rational drug design.[28][29]

Computational_Design_Workflow cluster_data Data Collection cluster_modeling Model Building cluster_design Lead Optimization Dataset Dataset of Quinoline Derivatives with Known Activity QSAR 3D-QSAR Model Generation (e.g., CoMFA) Dataset->QSAR Docking Molecular Docking (Target Protein) Dataset->Docking New_Compounds Design of Novel Quinoline Derivatives QSAR->New_Compounds Predicts Activity Docking->New_Compounds Predicts Binding Synthesis_Testing Synthesis and Biological Evaluation New_Compounds->Synthesis_Testing Synthesis_Testing->Dataset Iterative Refinement

Caption: A typical workflow for computational drug design of quinoline derivatives.

Toxicological Considerations

While quinoline derivatives have significant therapeutic potential, it is crucial to evaluate their toxicological profiles.[30][31][32] The toxicity of quinolines can vary widely depending on their substitution patterns.[30] Some quinoline compounds have been shown to be genotoxic, and their potential for carcinogenicity is an area of ongoing research.[32][33] Acute toxicity is often assessed by determining the median lethal dose (LD₅₀).[30] In silico methods are also increasingly being used to predict the toxicity of new chemical entities, aiding in the early identification of potentially harmful compounds.[34]

Future Perspectives and Conclusion

The quinoline scaffold continues to be a highly productive platform for drug discovery.[1][2][5] Several quinoline-based drugs are currently in clinical trials for various diseases, including cancer and infectious diseases.[2][35] The future of quinoline-based drug discovery will likely involve the development of more targeted therapies with improved safety profiles. This will be driven by a deeper understanding of disease biology, the application of advanced computational design methods, and the exploration of novel synthetic methodologies. The rich history and proven track record of the quinoline nucleus ensure its continued prominence in the arsenal of medicinal chemists for years to come.

References

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2-(Quinolin-6-yl)propanoic acid theoretical mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Mechanism of Action of 2-(Quinolin-6-yl)propanoic acid

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its rigid, bicyclic aromatic structure allows for precise spatial orientation of functional groups, facilitating interactions with a variety of biological targets.[4] This guide focuses on the theoretical mechanism of action of a specific, yet under-researched derivative: this compound.

While direct experimental data on this compound is not extensively available in peer-reviewed literature, its structural features—a quinoline core linked to a propanoic acid moiety—allow for the formulation of robust, evidence-based hypotheses regarding its biological activity. The propanoic acid group is a classic pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a primary role in modulating inflammatory pathways. Furthermore, the broader quinoline class of molecules has been extensively studied as kinase inhibitors and DNA-targeting agents in oncology.[5]

This document synthesizes information from structurally related compounds to propose plausible mechanisms of action, outlines detailed experimental protocols to validate these hypotheses, and provides the necessary scientific framework for initiating a drug discovery program centered on this molecule.

Postulated Synthesis Pathway

A plausible synthetic route for this compound can be conceptualized based on established methodologies for quinoline functionalization, such as Pfitzinger reactions, followed by coupling and modification steps. A key strategy involves the creation of a quinoline intermediate that can be coupled with a propanoate precursor.

G cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Weinreb Amide Formation cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: α-Halogenation & Coupling (Conceptual) cluster_4 Step 5: Hydrolysis & Decarboxylation A 5-Aminoisatin + Pyruvic Acid B 6-Quinolinecarboxylic acid A->B  KOH, 60°C C 6-Quinolinecarboxylic acid D N-methoxy-N-methylquinoline- 6-carboxamide C->D  EDC, DMAP,  DMHA·HCl E Weinreb Amide F 1-(Quinolin-6-yl)ethanone E->F  MeMgBr G 1-(Quinolin-6-yl)ethanone H 2-Bromo-1-(quinolin-6-yl)ethanone G->H  NBS I Diethyl 2-(quinolin-6-yl)malonate H->I  Diethyl malonate,  NaH J Diethyl 2-(quinolin-6-yl)malonate K This compound J->K  1. NaOH, H₂O  2. H₃O⁺, Heat

Caption: Proposed synthetic workflow for this compound.

This multi-step synthesis leverages common and reliable reactions in heterocyclic chemistry to construct the target molecule from commercially available starting materials.[6]

Part 1: Theoretical Mechanism as an Anti-Inflammatory Agent

The most compelling theoretical mechanism for this compound is the inhibition of cyclooxygenase (COX) enzymes. This hypothesis is strongly supported by structure-activity relationship (SAR) studies of other quinoline derivatives, which have shown that the presence of a carboxylic acid moiety is often correlated with COX inhibition.[7][8][9] The propanoic acid side chain is a hallmark of the "profed" class of NSAIDs (e.g., Ibuprofen, Naproxen), which act as competitive inhibitors in the arachidonic acid binding channel of COX enzymes.

Proposed Signaling Pathway: COX Inhibition

Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid (AA) into prostaglandins (PGs) by COX-1 and COX-2 enzymes. Prostaglandins are potent signaling molecules that mediate pain, fever, and inflammation. By inhibiting COX enzymes, this compound would theoretically block the production of these pro-inflammatory mediators.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGE₂, PGI₂) COX->PGs Inflammation Pain, Fever, Inflammation PGs->Inflammation Molecule This compound Molecule->COX Inhibition

Caption: Proposed inhibition of the Cyclooxygenase (COX) pathway.

Experimental Validation: COX Inhibitor Screening Assay

To validate this hypothesis, a cell-free enzymatic assay can be employed to directly measure the inhibitory activity of the compound against purified COX-1 and COX-2.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound against human recombinant COX-1 and COX-2.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (10 mM in DMSO).

    • Serially dilute the stock solution to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer.

    • Add 10 µL of the diluted compound or DMSO (vehicle control).

    • Add 10 µL of the respective COX enzyme (COX-1 or COX-2).

    • Incubate for 10 minutes at 25°C to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and the colorimetric probe.

  • Data Acquisition:

    • Immediately measure the absorbance at 590 nm using a plate reader.

    • Monitor the change in absorbance over time (kinetic read) for 5-10 minutes. The rate of change is proportional to COX activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Parameter Condition Rationale
Enzyme SourceHuman Recombinant COX-1/COX-2Ensures relevance to human physiology.
SubstrateArachidonic AcidThe natural substrate for COX enzymes.
Detection MethodColorimetric (TMPD oxidation)Provides a robust and easily measurable signal.
ControlsDMSO (vehicle), Celecoxib (COX-2 selective), Ibuprofen (non-selective)Ensures assay validity and provides reference points.

Part 2: Theoretical Mechanism as an Anticancer Agent

The quinoline scaffold is prevalent in many approved and investigational anticancer drugs. Its planar structure is well-suited for interacting with flat hydrophobic regions in ATP-binding pockets of kinases or for intercalating between DNA base pairs.[5][10]

Proposed Signaling Pathway: Kinase Inhibition (e.g., EGFR)

Many quinoline derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[11][12] EGFR is often overexpressed in various cancers, and its activation leads to downstream signaling through pathways like PI3K/Akt, promoting cell proliferation and survival. This compound could theoretically act as an ATP-competitive inhibitor, blocking these oncogenic signals.

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K P ADP ADP Akt Akt PI3K->Akt P Proliferation Cell Proliferation & Survival Akt->Proliferation Molecule This compound Molecule->EGFR Inhibition ATP ATP ATP->EGFR

Caption: Hypothetical inhibition of the EGFR/PI3K/Akt signaling pathway.

Experimental Validation: Cell Proliferation (MTT) Assay

A fundamental first step in evaluating anticancer potential is to assess the compound's cytotoxicity against cancer cell lines known to be dependent on the hypothesized target.

Objective: To determine the GI₅₀ (growth inhibition 50) of this compound in an EGFR-overexpressing cancer cell line (e.g., A549 lung cancer) and a normal cell line (e.g., BEAS-2B bronchial epithelial) to assess for cancer-specific cytotoxicity.

Methodology:

G A 1. Seed Cells (e.g., A549) in 96-well plates B 2. Incubate (24 hours) A->B C 3. Treat Cells with Compound Dilutions B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan Crystals (DMSO) F->G H 8. Measure Absorbance at 570 nm G->H

Caption: Standard workflow for an MTT cell proliferation assay.

  • Cell Culture: Culture A549 and BEAS-2B cells in appropriate media (e.g., DMEM with 10% FBS).

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the media with fresh media containing serial dilutions of this compound (e.g., 0.1 µM to 200 µM) or a positive control (e.g., Erlotinib). Include vehicle-only (DMSO) wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀.

Part 3: Other Plausible Mechanisms

Based on the broad bioactivity of the quinoline class, other mechanisms, while perhaps less probable than COX or kinase inhibition, warrant consideration.

  • DNA Intercalation and Enzyme Inhibition: The planar quinoline ring could potentially intercalate into DNA, disrupting replication and transcription.[4] Furthermore, quinoline derivatives have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases and topoisomerases, or induce a DNA damage response.[10][13]

  • Antimicrobial Activity: Specific quinoline-propanoate esters have demonstrated activity against pathogens like Helicobacter pylori, suggesting a potential role as antimicrobial agents.[14] This could involve disruption of the bacterial cell membrane or inhibition of essential bacterial enzymes.

Conclusion

This compound is a molecule of significant theoretical interest. Its composite structure, containing both a proven anti-inflammatory pharmacophore (propanoic acid) and a versatile medicinal scaffold (quinoline), suggests a high probability of biological activity. The primary hypothesized mechanisms are the inhibition of COX enzymes , leading to anti-inflammatory effects, and the inhibition of oncogenic kinases like EGFR , resulting in anticancer activity. The experimental protocols detailed in this guide provide a clear and logical path forward for the empirical validation of these theories. Further investigation into this compound and its derivatives is highly warranted and could lead to the development of novel therapeutic agents.

References

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Methodological & Application

2-(Quinolin-6-yl)propanoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-(Quinolin-6-yl)propanoic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The quinoline scaffold is a "privileged structure," known to bind to a variety of biological targets, and its derivatives have been explored for a wide range of therapeutic applications, including as anticancer and antimalarial agents.[1][2] The propanoic acid moiety at the 6-position of the quinoline ring provides a crucial handle for further chemical modifications, such as amide bond formation, allowing for the generation of diverse libraries of compounds for biological screening. This document provides a detailed, field-proven protocol for the synthesis of this compound, starting from the readily available 6-acetylquinoline. The described method is robust, scalable, and grounded in well-established organic transformations.

Overall Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved in a two-step sequence starting from 6-acetylquinoline. The core of this strategy lies in the application of the Willgerodt-Kindler reaction, a powerful transformation that converts aryl alkyl ketones into the corresponding thioamides.[3][4][5][6] This is followed by a straightforward hydrolysis of the thioamide intermediate to yield the desired carboxylic acid. This approach is advantageous due to its operational simplicity and the use of readily available and inexpensive reagents.

cluster_0 Overall Synthesis Scheme 6-Acetylquinoline 6-Acetylquinoline Thioamide_Intermediate 2-(Quinolin-6-yl)ethanethioamide (Intermediate) 6-Acetylquinoline->Thioamide_Intermediate  Step 1: Willgerodt-Kindler Reaction (Sulfur, Morpholine, Heat) Final_Product This compound Thioamide_Intermediate->Final_Product  Step 2: Hydrolysis (Acid or Base, Heat)

Caption: Overall two-step synthesis of this compound.

Part 1: Detailed Experimental Protocol

Step 1: Synthesis of 2-(Quinolin-6-yl)-N-morpholinoethanethioamide via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a cornerstone of this synthesis. It facilitates the migration of the carbonyl group to the terminal position of the alkyl chain and its conversion to a thioamide.[3][6] The choice of morpholine as the amine and sulfur as the thiating agent is classic for this transformation, providing good yields and a relatively straightforward workup.[5] The reaction proceeds via the formation of an enamine from the starting ketone and morpholine, which then reacts with sulfur. A series of rearrangements leads to the final thioamide product.[4][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
6-Acetylquinoline171.2010.01.71 g
Sulfur (S₈)256.5215.00.48 g
Morpholine87.1250.05.0 mL
Pyridine (Solvent)79.10-20 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-acetylquinoline (1.71 g, 10.0 mmol), elemental sulfur (0.48 g, 15.0 mmol), and morpholine (5.0 mL, 50.0 mmol).

  • Add pyridine (20 mL) to the flask to act as a solvent and to aid in heat transfer.

  • Heat the reaction mixture to reflux (approximately 115 °C) with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material. The reaction time can vary but is generally in the range of 6-12 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 100 mL of cold water with stirring.

  • The crude thioamide product will often precipitate as a solid. If it oils out, scratching the flask with a glass rod can induce crystallization.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual pyridine and morpholine.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 2-(Quinolin-6-yl)-N-morpholinoethanethioamide.

Step 2: Hydrolysis of 2-(Quinolin-6-yl)-N-morpholinoethanethioamide to this compound

The hydrolysis of the thioamide to the carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can minimize potential side reactions with the quinoline ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Thioamide Intermediate286.38(Assumed from Step 1)-
Sodium Hydroxide (NaOH)40.00(In excess)-
Ethanol46.07-30 mL
Water18.02-15 mL
Hydrochloric Acid (HCl)36.46(For acidification)As needed

Procedure:

  • Dissolve the crude or purified thioamide from Step 1 in a mixture of ethanol (30 mL) and a 20% aqueous solution of sodium hydroxide (15 mL) in a round-bottom flask.

  • Heat the mixture to reflux for 4-8 hours. The progress of the hydrolysis can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 4-5 with concentrated hydrochloric acid. The target product, this compound, will precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetone.

Part 2: Workflow and Mechanistic Insights

cluster_1 Detailed Experimental Workflow start Start: 6-Acetylquinoline step1 Willgerodt-Kindler Reaction: - Add Sulfur, Morpholine, Pyridine - Reflux for 6-12 hours start->step1 workup1 Workup 1: - Cool to RT - Precipitate in water - Filter and wash step1->workup1 intermediate Intermediate: Crude Thioamide workup1->intermediate step2 Hydrolysis: - Dissolve in EtOH/NaOH(aq) - Reflux for 4-8 hours intermediate->step2 workup2 Workup 2: - Remove EtOH (Rotovap) - Wash with Et2O step2->workup2 acidification Acidification: - Cool in ice bath - Add HCl to pH 4-5 workup2->acidification filtration Final Isolation: - Filter solid product - Wash with cold water - Dry under vacuum acidification->filtration purification Purification: Recrystallization filtration->purification final_product Final Product: This compound purification->final_product

Sources

Application Notes and Protocols for 2-(Quinolin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid structure allow for diverse interactions with biological targets, making it a cornerstone in the development of therapeutics.[1] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory effects.[2]

2-(Quinolin-6-yl)propanoic acid belongs to the 2-arylpropanoic acid class, a structural motif famously found in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The combination of the quinoline core with the propanoic acid side chain offers a compelling synthetic handle for creating extensive chemical libraries. The carboxylic acid can be readily derivatized, for instance, into amides, to modulate physicochemical properties and explore structure-activity relationships (SAR).[3]

This guide provides a comprehensive framework for researchers, offering detailed protocols for the synthesis, analytical characterization, and biological evaluation of this compound and its derivatives. The methodologies are designed to be self-validating, emphasizing the rationale behind experimental choices to empower researchers in their drug discovery efforts.

Physicochemical Properties and Data

Accurate characterization begins with understanding the fundamental properties of the target compound.

PropertyValueSource
IUPAC Name This compoundGenerated
CAS Number 959585-30-9[Vendor Data]
Molecular Formula C₁₂H₁₁NO₂[Vendor Data]
Molecular Weight 201.22 g/mol [Vendor Data]
InChI Key PZEAPGRLLGDEEL-UHFFFAOYSA-N[Vendor Data]
Physical Form Pale-yellow to Yellow-brown Solid[Vendor Data]

Synthesis and Derivatization Strategies

A robust and reproducible synthetic strategy is paramount. The following sections outline a logical approach to synthesizing the title compound and creating a library of derivatives for biological screening.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic planning process. The most logical disconnection for this compound is at the C6—Cα bond, separating the quinoline core from the propanoic acid side chain. This strategy is common for 2-arylpropanoic acids and suggests a cross-coupling reaction as a key step.

Caption: Retrosynthetic analysis of this compound.
Protocol 1: Synthesis via Palladium-Catalyzed Cross-Coupling

This protocol employs a two-step, one-pot palladium-catalyzed sequence, a versatile method for creating 2-aryl propionic acids.[4] It begins with a Heck coupling of 6-bromoquinoline with ethylene, followed by a hydroxycarbonylation of the resulting 6-vinylquinoline.

Rationale: This approach is highly efficient as it avoids the isolation of the intermediate styrene derivative, streamlining the process and often improving overall yield. The use of a palladium catalyst is standard for such C-C bond formations.[4][5]

Materials:

  • 6-Bromoquinoline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Neoisopinocampheyldiphenylphosphine (NISPCPP) or similar ligand

  • Triethylamine (NEt₃)

  • Dioxane (anhydrous)

  • Ethylene (gas)

  • Carbon monoxide (CO, gas)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • High-pressure autoclave reactor

Step-by-Step Protocol:

  • Heck Reaction Setup: To a high-pressure autoclave, add 6-bromoquinoline (1.0 eq), Pd(OAc)₂ (0.5 mol%), and the phosphine ligand (e.g., NISPCPP, 2.0 mol%).

  • Add anhydrous dioxane as the solvent, followed by NEt₃ (1.5 eq).

  • Seal the reactor, purge with nitrogen, and then pressurize with ethylene gas to 20 bar.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the consumption of 6-bromoquinoline by TLC or HPLC.

  • Hydroxycarbonylation: Cool the reactor to room temperature. Carefully vent the ethylene gas.

  • Acidify the reaction mixture by adding a solution of HCl in dioxane (e.g., 4M solution, 0.5 eq).

  • Pressurize the reactor with carbon monoxide (CO) to 40 bar.

  • Reheat the mixture to 100 °C and stir for 12-18 hours.

  • Work-up and Purification: Cool the reactor, vent the CO gas in a fume hood, and transfer the mixture to a separatory funnel.

  • Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Derivatization via Amide Coupling

The carboxylic acid moiety is an ideal handle for creating a library of amides for SAR studies. This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, a common and reliable method in medicinal chemistry.[3][6]

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid, forming a reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) can suppress side reactions and minimize racemization, improving the yield and purity of the final amide.[6]

Materials:

  • This compound

  • Desired amine (e.g., benzylamine, 1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (0.1 - 1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Saturated ammonium chloride solution

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in CH₃CN or DCM.

  • Add the desired amine (1.1 eq), HOBt (catalytic to 1.0 eq), and DIPEA (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting amide by flash column chromatography or recrystallization.

Analytical Characterization

Rigorous analytical validation is essential to confirm the structure and purity of the synthesized compounds before any biological testing.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Protocol 1: Synthesis Purification Column Chromatography Synthesis->Purification Derivatization Protocol 2: Derivatization Derivatization->Purification HPLC Protocol 3: Purity (HPLC) Purification->HPLC Purified Compound NMR Protocol 4: Structure (NMR) HPLC->NMR MS Protocol 5: Mass (MS) NMR->MS BioScreen Biological Screening MS->BioScreen Confirmed Structure & Purity >95% G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Compound 2-(Quinolin-6-yl) propanoic acid Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Signal Transduction AKT Akt PI3K->AKT AKT->Proliferation Signal Transduction

Caption: Hypothetical inhibition of the EGFR signaling pathway.
Protocol 6: In Vitro Anticancer Activity (MTT Assay)

Rationale: The MTT assay is a standard colorimetric method for assessing cell viability. [7]Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells. [8]This allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value for the test compound.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer). [9]* Complete culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include untreated and vehicle (e.g., DMSO) controls.

  • Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes. 7. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. [8][10]8. Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value.

Protocol 7: Antimicrobial Activity (MIC Determination)

Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [11][12][13] Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922). [1][14]* Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to ~5×10⁵ CFU/mL. [15]* Reference antibiotic (e.g., Ciprofloxacin).

Step-by-Step Protocol:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of ~5×10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where no turbidity (bacterial growth) is observed. [16]

References

  • Jain, C., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. Available at: [Link]

  • Schranck, J., et al. (2017). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules. Available at: [Link]

  • Kaur, M., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society. Available at: [Link]

  • Liofilchem. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Al-Ostath, A. I., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Zhang, T., et al. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules. Available at: [Link]

  • Garg, K., & Tiwari, A. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Investigational Drugs. Available at: [Link]

  • Aly, M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2021). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations AG. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Mishra, A., et al. (2018). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Chen, L., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). The EGFR signaling pathway in human cancers. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Singh, S., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

  • Gwarda, R., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of Chromatographic Science. Available at: [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis. Precision Chemistry. Available at: [Link]

  • Williamson, R. T., & Williamson, K. C. (2012). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

  • Tundo, P. (1978). Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids. Organic Syntheses. Available at: [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]

  • Crawford, M. A., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available at: [Link]

  • Gwarda, R., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available at: [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

  • Frei, E., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

  • Tekwani, D., & Singh, R. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman College. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available at: [Link]

  • Sert, Y., & Cinar, M. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Subash, B., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Matiychuk, V., et al. (2011). Synthesis and Reaction of 2-Mercapto-3-Arylpropanoic Acids. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Mori, N., et al. (2015). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Available at: [Link]

  • Deshpande, R. M., et al. (2005). Process for the preparation of 2-aryl propionic acids. Google Patents.
  • Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Britton, J., & Jamison, T. F. (2024). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]

Sources

Analytical methods for 2-(Quinolin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Methods for 2-(Quinolin-6-yl)propanoic acid

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in pharmaceutical development due to the broad range of biological activities exhibited by quinoline derivatives.[1][2] As with any compound intended for potential therapeutic use, rigorous analytical characterization is paramount for ensuring purity, stability, and quality. This guide provides a comprehensive overview of the principal analytical methodologies for the characterization and quantification of this compound, designed for researchers, quality control analysts, and drug development professionals. The protocols herein are founded on established analytical principles for quinoline-based structures and serve as robust starting points for method development and validation.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods. These properties influence solubility, chromatographic behavior, and spectroscopic characteristics.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂[4]
Molecular Weight 201.22 g/mol [4]
CAS Number 959585-30-9[4]
Appearance Pale-yellow to Yellow-brown Solid[4]
InChI Key PZEAPGRLLGDEEL-UHFFFAOYSA-N[4]

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for assessing the purity of this compound and for monitoring its stability under various stress conditions. The method's versatility, reproducibility, and ability to resolve the parent compound from potential impurities and degradants make it indispensable.[5] The quinoline chromophore allows for sensitive detection using UV-Vis spectrophotometry.[6]

Causality Behind Experimental Choices
  • Column: A C18 stationary phase is selected for its hydrophobicity, which provides effective retention for the moderately nonpolar quinoline ring system.

  • Mobile Phase: A gradient mixture of acetonitrile and water is employed to ensure the elution of compounds with a range of polarities. Acetonitrile is a common organic modifier that offers good peak shape and low UV cutoff.

  • Acidification: The addition of 0.1% formic acid to the aqueous phase serves two critical purposes: it protonates the carboxylic acid group, reducing peak tailing and improving chromatographic peak shape, and it enhances ionization efficiency for subsequent mass spectrometry (LC-MS) analysis.[7]

  • Detector: A Photodiode Array (PDA) detector is recommended to determine the optimal detection wavelength (λmax) and to assess peak purity by comparing spectra across a single peak. The quinoline chromophore typically exhibits strong absorbance in the 220-340 nm range.[3][6]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_solution Prepare 1 mg/mL Stock Solution in Acetonitrile/Water (50:50) prep_working Dilute to 0.1 mg/mL with Mobile Phase A hplc_inject Inject 10 µL of Working Solution prep_working->hplc_inject prep_mobile_A Mobile Phase A: 0.1% Formic Acid in Water prep_mobile_B Mobile Phase B: 0.1% Formic Acid in Acetonitrile hplc_system Equilibrate C18 Column (e.g., 4.6x150 mm, 5 µm) with Initial Conditions hplc_system->hplc_inject hplc_run Run Gradient Elution Program hplc_inject->hplc_run data_acquire Acquire Data with PDA Detector (200-400 nm) hplc_run->data_acquire data_process Integrate Chromatogram at λmax data_acquire->data_process data_report Calculate Purity as Area % of Main Peak data_process->data_report

Caption: Workflow for HPLC Purity Analysis.

Detailed Protocol: HPLC Purity Determination

Objective: To determine the purity of a this compound sample and to serve as a stability-indicating method.

Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, and PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Volumetric flasks and pipettes.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: Prepare a solution of 0.1% (v/v) formic acid in acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL using Mobile Phase A.

  • Chromatographic Conditions:

ParameterRecommended Setting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA, 200-400 nm (Extract chromatogram at λmax, ~230 nm)
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
  • Data Analysis:

    • Identify the principal peak corresponding to this compound.

    • Integrate all peaks in the chromatogram, disregarding peaks from the solvent front.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Expected Results: A high-purity sample (>98%) should yield a single major, sharp, and symmetrical peak. The appearance of additional peaks may indicate the presence of impurities or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Impurity Identification

LC-MS combines the separation power of HPLC with the mass-analyzing capability of mass spectrometry, making it an authoritative tool for confirming the molecular weight of the target compound and for identifying unknown impurities or degradants.

Causality Behind Experimental Choices
  • Ionization: Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar, thermally labile molecules like carboxylic acids. Analysis in positive ion mode is expected to readily form the protonated molecule [M+H]⁺.[8]

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion provides structural information. For quinoline carboxylic acids, characteristic fragmentation patterns include the loss of the carboxylic acid group as COOH (45 Da) or CO₂ (44 Da), and further fragmentation of the quinoline ring system.[8][9]

Detailed Protocol: LC-MS Analysis

Objective: To confirm the identity of this compound and to characterize its fragmentation pattern.

Instrumentation:

  • An HPLC system (as described in Section 1.0) coupled to a tandem mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument) with an ESI source.

Procedure:

  • Chromatography: Use the HPLC method outlined in Section 1.3. The flow from the column is directed into the MS detector.

  • Mass Spectrometry Parameters (Starting Point):

ParameterRecommended Setting
Ionization Mode ESI, Positive
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Scan Range (MS1) m/z 50 - 500
Precursor Ion (MS2) m/z 202.08 (Calculated [M+H]⁺ for C₁₂H₁₁NO₂)
Collision Energy 10-30 eV (Ramp)

Data Analysis:

  • Extract the ion chromatogram for m/z 202.08 to locate the peak for the target compound.

  • Examine the full scan mass spectrum (MS1) of this peak to confirm the presence of the [M+H]⁺ ion.

  • Analyze the product ion spectrum (MS2) to identify characteristic fragment ions.

Expected Fragmentation Pattern:

m/z (relative abundance)AssignmentDescription
202.08[M+H]⁺Protonated Molecular Ion
156.09[M+H - HCOOH]⁺Loss of formic acid (neutral loss of 46 Da)
129.06[M+H - HCOOH - HCN]⁺Subsequent loss of hydrogen cyanide from the quinoline ring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural confirmation of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the structure.

Detailed Protocol: NMR Analysis

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it solubilizes the compound well and the acidic proton is readily observable.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • The broad signal from the carboxylic acid proton (-COOH) is expected to appear far downfield (>10 ppm).[10]

    • The aromatic protons on the quinoline ring will appear in the aromatic region (typically 7-9 ppm).

    • The propanoic acid side chain will show a quartet (CH) and a doublet (CH₃).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expect signals for the carbonyl carbon (~170-180 ppm), aromatic carbons (~120-150 ppm), and aliphatic carbons (~15-50 ppm).[11]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for quantification and for confirming the presence of the quinoline chromophore.[12][13]

Detailed Protocol: UV-Vis Analysis

Objective: To determine the wavelength of maximum absorbance (λmax) for use in HPLC detection and for concentration determination via the Beer-Lambert law.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or ethanol.

  • Data Acquisition: Scan the sample from 200 to 400 nm using a double-beam UV-Vis spectrophotometer, using the solvent as a blank.

  • Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs. Quinoline derivatives typically show multiple absorption bands.[14][15]

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[16][17] The HPLC method described in Section 1.0 should be used to monitor the degradation.

Logical Framework for Forced Degradation

Forced_Degradation cluster_conditions Stress Conditions (ICH Q1A) start Prepare 1 mg/mL Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (Solid & Solution, UV/Vis Light) start->photo analyze Analyze Samples at Time Points (e.g., 0, 4, 8, 24h) using Validated HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Results: - Purity Loss - Formation of Degradants - Mass Balance analyze->evaluate

Caption: Forced Degradation Study Workflow.

Protocol for Stress Studies
  • Acid/Base Hydrolysis: Treat a solution of the compound with 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60 °C). Neutralize samples before HPLC injection.[18]

  • Oxidation: Treat a solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Use a dark control to exclude thermal degradation.[19]

  • Analysis: At specified time points, analyze the stressed samples by the HPLC method to quantify the parent compound and detect degradation products.

References

  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • ResearchGate. (2017). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available at: [Link]

  • NIH. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds.
  • MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Available at: [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Available at: [Link]

  • ResearchGate. (2023). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral.... Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-(Quinolin-8-yloxy)propanoic acid.
  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • PubMed. (n.d.). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Available at: [Link]

  • PubMed. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. Available at: [Link]

  • (n.d.). SYNTHESIS AND NMR SPECTRA OF 2-METHYL-2-QUINOLIN-2-YL-PROPIOPHENONES.
  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]

  • Oxford Academic. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. Available at: [Link]

  • BenchChem. (2025). Preventing degradation of "2-(Quinolin-8-yloxy)propanoic acid" during experiments.
  • Medwin Publishers. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Available at: [Link]

  • NIH. (n.d.). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents.
  • PubChem. (n.d.). 2,6-Quinolinyl derivative, 30. Available at: [Link]

  • NIH. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Quinolin-8-yloxy)propanoic acid.
  • (n.d.). (2R)-2-(quinolin-6-yl)propanoic acid.
  • NIH. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • MilliporeSigma. (n.d.). This compound. Available at: [Link]

  • SciSpace. (n.d.). THE USE OF ANALYTICAL METHODS FOR QUALITY CONTROL OF PROMISING ACTIVE PHARMACEUTICAL INGREDIENTS. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-3-(quinolin-6-yl)propanoic acid. Available at: [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Available at: [Link]

  • NACALAI TESQUE, INC. (n.d.). Fatty Acid Analysis by HPLC. Available at: [Link]

  • ResearchGate. (2020). (PDF) synthesis-characterization--pharmacological-screening-of-newly-synthesized-quinoline-derivatives August 2020 1596280379 8315613. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Available at: [Link]

  • IJSAT. (n.d.). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available at: [Link]

  • Aimin Liu. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.

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Application Note: A Comprehensive Guide to the Mass Spectrometry Analysis of 2-(Quinolin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed framework for the mass spectrometric analysis of 2-(Quinolin-6-yl)propanoic acid, a molecule of interest in pharmaceutical and chemical research. The note outlines optimized protocols for sample preparation, ionization, and fragmentation analysis using advanced mass spectrometry techniques. By elucidating the characteristic fragmentation patterns and ionization behavior, this document serves as an essential resource for researchers, scientists, and drug development professionals engaged in the structural characterization and quantification of quinoline derivatives.

Introduction: The Analytical Imperative for Quinoline Derivatives

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The compound this compound, possessing both a quinoline heterocycle and a carboxylic acid moiety, presents a unique analytical challenge. Accurate mass determination and structural elucidation are paramount for its application in drug discovery and development. Mass spectrometry (MS) stands as a primary analytical tool, offering unparalleled sensitivity and structural insight.[3]

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, focusing on electrospray ionization (ESI) due to its efficacy in ionizing polar molecules containing acidic and basic functional groups.[4][5][6][7][8] We will delve into high-resolution mass spectrometry (HRMS) for unambiguous molecular formula determination and tandem mass spectrometry (MS/MS) for detailed structural characterization through fragmentation analysis.[9]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂[10]
Molecular Weight 201.221 g/mol [10]
Exact Mass 201.07898 uCalculated
Key Functional Groups Quinoline, Carboxylic AcidN/A

Experimental Design: A Step-by-Step Methodological Overview

A successful mass spectrometry analysis is contingent on a well-designed experiment, from sample preparation to data acquisition. The following workflow provides a logical progression for the characterization of this compound.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation A Standard & Sample Preparation B Mobile Phase Preparation C LC-MS Full Scan (Polarity Switching) A->C D High-Resolution MS (Accurate Mass) C->D F Molecular Ion Confirmation ([M+H]⁺ & [M-H]⁻) C->F E Tandem MS (MS/MS) (Fragmentation) D->E G Fragmentation Pathway Elucidation F->G H Structural Confirmation G->H

Caption: Workflow for the mass spectrometric analysis of this compound.

Detailed Protocols: From Sample to Spectrum

The following protocols are designed to be self-validating, with checkpoints and explanations to ensure robust and reproducible results.

Sample and Mobile Phase Preparation

Rationale: Proper sample and mobile phase preparation is crucial to prevent contamination and ensure efficient ionization. The choice of solvent is dictated by the analyte's solubility and compatibility with reverse-phase chromatography and ESI.

Protocol:

  • Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the initial mobile phase composition.[8]

  • Mobile Phase A: Prepare 0.1% formic acid in water. The acid helps to protonate the analyte in positive ion mode, improving ionization efficiency.

  • Mobile Phase B: Prepare 0.1% formic acid in acetonitrile. Acetonitrile is a common organic solvent for reverse-phase chromatography.

LC-MS Analysis for Initial Detection

Rationale: Liquid chromatography coupled with mass spectrometry (LC-MS) is ideal for separating the analyte from any impurities before detection.[9] A full scan in both positive and negative ion modes is recommended to determine the optimal ionization polarity for this compound.[8]

Protocol:

  • Instrumentation: HPLC system coupled to a mass spectrometer with an ESI source.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution from 10% B to 90% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: ESI, Positive and Negative.

    • Scan Range: m/z 50-300.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

Expected Results: A sharp chromatographic peak should be observed. In the corresponding mass spectrum:

  • Positive Mode: Expect a prominent ion at m/z 202.0862, corresponding to the protonated molecule [M+H]⁺. Adducts such as [M+Na]⁺ (m/z 224.0681) may also be observed.[11]

  • Negative Mode: Expect a prominent ion at m/z 200.0717, corresponding to the deprotonated molecule [M-H]⁻.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

Rationale: HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecular ion and its fragments.[9] This is a critical step for unambiguous identification.

Protocol:

  • Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.[5][6]

  • Method: Infuse the sample directly or use the LC-MS method described above.

  • Mass Accuracy: Calibrate the instrument to achieve a mass accuracy of <5 ppm.

Data Analysis: Compare the measured accurate mass of the molecular ion with the theoretical exact mass.

IonTheoretical Exact Mass (u)Expected Observed Mass (u) (within 5 ppm)
[M+H]⁺ 202.08625202.08625 ± 0.00101
[M-H]⁻ 200.07170200.07170 ± 0.00100
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Rationale: MS/MS analysis involves isolating the precursor ion (the molecular ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.[9]

Protocol:

  • Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap).

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 202.1) in the first mass analyzer.

  • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

  • Fragment Ion Scan: Scan for the resulting fragment ions in the second mass analyzer.

Data Interpretation: Deciphering the Fragmentation Puzzle

The fragmentation of this compound is expected to be a composite of the characteristic fragmentation of both the carboxylic acid group and the quinoline ring.

Proposed Fragmentation Pathway of [M+H]⁺

The initial fragmentation is likely to occur at the more labile propanoic acid side chain, followed by cleavages within the stable quinoline ring system.

G cluster_frags M [M+H]⁺ m/z 202.1 A m/z 184.1 Loss of H₂O M->A -18 u B m/z 174.1 Loss of CO M->B -28 u C m/z 156.1 Loss of H₂O from m/z 174.1 B->C -18 u D m/z 129.1 Quinoline core B->D -45 u (Propanoic acid side chain) E m/z 102.1 Loss of HCN from m/z 129.1 D->E -27 u

Caption: Proposed MS/MS fragmentation pathway for the [M+H]⁺ ion of this compound.

Explanation of Key Fragments:

  • Loss of H₂O (m/z 184.1): A common initial loss from protonated carboxylic acids.

  • Loss of CO (m/z 174.1): Decarbonylation is a characteristic fragmentation pathway.[12]

  • Loss of the propanoic acid side chain (m/z 129.1): Cleavage of the bond between the quinoline ring and the side chain results in the stable protonated quinoline core. This is often a prominent peak.

  • Loss of HCN (m/z 102.1): A characteristic fragmentation of the quinoline ring system, indicating the presence of the nitrogen-containing heterocycle.[9]

Trustworthiness and Validation

The protocols described herein are designed to be self-validating. The combination of chromatographic retention time, accurate mass measurement from HRMS, and the characteristic fragmentation pattern from MS/MS provides a multi-dimensional confirmation of the identity of this compound. For quantitative applications, the use of a stable isotope-labeled internal standard is recommended to ensure the highest level of accuracy and precision.

References

  • Benchchem Technical Support Center.
  • PubMed. Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer.
  • PubMed.
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  • ACS Publications. Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer.
  • Canadian Science Publishing.
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  • ResearchGate. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.
  • Benchchem. Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.
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  • PubChem. 2-Amino-2-methyl-3-(quinolin-6-yl)propanoic acid.
  • Echemi. Buy 2-(quinolin-6-yl)
  • ResearchGate.
  • ResearchGate. Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.
  • PubChem.
  • ResearchGate. MASS spectrum of quinoline (Q)
  • AA Blocks. 2228190-82-5 | 2-oxo-3-(quinolin-6-yl)propanoic acid.
  • Benchchem. 2-(Quinolin-4-yl)propanoic acid.
  • Benchchem. Application Notes and Protocols for the Characterization of 2-(Quinolin-8-yloxy)propanoic acid.
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  • Benchchem. 2-Methyl-2-(quinolin-6-yl)propanoic Acid.

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Application Notes and Protocols for the In Vitro Evaluation of 2-(Quinolin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-(Quinolin-6-yl)propanoic acid. This document outlines a strategic approach to characterizing the biological activity of this compound, beginning with broad-based screening and progressing to more defined mechanistic studies. The protocols provided herein are designed to be robust and reproducible, enabling a thorough assessment of the compound's therapeutic potential.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Given this precedent, the following assays are proposed to elucidate the bioactivity of this compound, with a primary focus on its potential as an anticancer agent.

Initial Assessment: Cytotoxicity Profiling

The foundational step in evaluating any potential therapeutic agent is to determine its cytotoxic effects on various cell lines. This initial screening provides critical information regarding the compound's potency and selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[4]

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a non-cancerous cell line (e.g., HEK293)

  • DMEM or RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Expected Data Presentation
Cell LineTissue of OriginIC₅₀ (µM) of this compound
MCF-7Breast CancerTo be determined
HCT-116Colon CancerTo be determined
A549Lung CancerTo be determined
HEK293Non-cancerous KidneyTo be determined

Mechanistic Elucidation: Apoptosis and Cell Cycle Analysis

Should this compound exhibit significant cytotoxicity, the subsequent step is to investigate the underlying mechanism of cell death. Quinoline derivatives are known to induce apoptosis and cause cell cycle arrest.[1][5][6]

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, costaining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Target Identification and Validation

Based on the broad activities of quinoline derivatives, several key signaling pathways and enzymes can be investigated as potential targets for this compound.

Kinase Inhibition Assays

Many quinoline-based compounds are known to inhibit protein kinases involved in cancer progression, such as EGFR and IGF-1R.[1][7]

Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Reaction Setup: In a suitable assay plate, combine the recombinant kinase, a specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of this compound.

  • Incubation: Allow the kinase reaction to proceed for a specified time at room temperature or 30°C.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Determine the IC₅₀ of the compound for the specific kinase.

Western Blot Analysis of Signaling Pathways

To investigate the effect of this compound on key cellular signaling pathways, Western blotting can be employed. A hypothetical target pathway, the PI3K/Akt/mTOR pathway, is often dysregulated in cancer and is a known target for some quinoline derivatives.[8]

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the signaling pathway (e.g., p-Akt, Akt, p-mTOR, mTOR) and a loading control (e.g., β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

Visualizations

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Target Validation Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cytotoxicity Screening (MTT Assay)->Apoptosis Assay (Annexin V/PI) If cytotoxic Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Cytotoxicity Screening (MTT Assay)->Cell Cycle Analysis (PI Staining) If cytotoxic Kinase Inhibition Assays Kinase Inhibition Assays Apoptosis Assay (Annexin V/PI)->Kinase Inhibition Assays If apoptosis is induced Western Blotting Western Blotting Cell Cycle Analysis (PI Staining)->Western Blotting If cell cycle is arrested This compound This compound This compound->Cytotoxicity Screening (MTT Assay)

Caption: A logical workflow for the in vitro evaluation of this compound.

Hypothetical Signaling Pathway Inhibition

G This compound This compound Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) This compound->Receptor Tyrosine Kinase (e.g., EGFR) Inhibition PI3K PI3K Receptor Tyrosine Kinase (e.g., EGFR)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

References

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (2024). ACS Omega. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • Rebamipide as an Adjunctive Therapy for Gastrointestinal Diseases: An Umbrella Review. (2023). Journal of Clinical Medicine. [Link]

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  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). Chemistry & Biodiversity. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2020). Bioorganic & Medicinal Chemistry. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Pharmaceuticals. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Scientific Reports. [Link]

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  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2018). Molecules. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2024). Frontiers in Chemistry. [Link]

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Application Notes and Protocols: Investigating 2-(Quinolin-6-yl)propanoic Acid as a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Novel Quinolone Scaffolds in an Era of Antimicrobial Resistance

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating an urgent and innovative approach to antimicrobial drug discovery.[1][2] The quinolone class of antibiotics has long been a cornerstone in the treatment of bacterial infections, primarily by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.[3][4][5][6][7] However, the emergence of resistance to widely used fluoroquinolones has diminished their efficacy, driving the exploration of new chemical entities that can overcome these resistance mechanisms.[4][5][7]

This document provides a comprehensive guide for the investigation of 2-(Quinolin-6-yl)propanoic acid , a novel synthetic compound, as a potential antibacterial agent. While extensive research exists on the broader quinoline family, this specific molecule remains a largely unexplored entity.[8][9] These application notes are designed for researchers, scientists, and drug development professionals, offering a structured framework for the systematic evaluation of its antibacterial potential, from initial screening to preliminary safety profiling. The protocols herein are grounded in established methodologies and are designed to be self-validating, providing a robust foundation for generating reliable and reproducible data.

The core hypothesis is that the unique combination of the quinoline core, known for its interaction with bacterial topoisomerases, and the propanoic acid moiety may offer a modified spectrum of activity, improved penetration into bacterial cells, or a novel mechanism of action that circumvents existing resistance pathways.

Section 1: Synthesis and Characterization of this compound

A reliable and scalable synthesis route is the foundational step for any new chemical entity investigation. Based on established synthetic methodologies for related quinoline derivatives, a plausible synthesis of this compound can be achieved.[10][11][12]

Proposed Synthetic Pathway

While multiple synthetic routes can be envisioned, a common approach involves the modification of a pre-formed quinoline ring system. A potential synthetic scheme is outlined below. It is crucial to perform thorough characterization of the final compound to confirm its identity and purity using techniques such as NMR, mass spectrometry, and HPLC.

Diagram of the proposed synthetic pathway for this compound will be based on common organic chemistry principles for quinoline functionalization. Given the lack of a specific published synthesis for this exact molecule, a generalized scheme will be presented.

Quality Control and Purity Assessment
ParameterMethodSpecificationRationale
Identity ¹H NMR, ¹³C NMRSpectra consistent with the proposed structureConfirms the chemical structure of the synthesized compound.
Purity HPLC-UV≥95%Ensures that the observed biological activity is due to the target compound and not impurities.
Mass Verification High-Resolution Mass Spectrometry (HRMS)Measured mass within ±5 ppm of the theoretical massProvides an accurate confirmation of the elemental composition.
Solubility Visual assessment in various solvents (e.g., DMSO, water, ethanol)Record solubility at defined concentrationsCrucial for preparing stock solutions for biological assays and understanding its physicochemical properties.

Section 2: In Vitro Evaluation of Antibacterial Activity

The initial assessment of a potential antibacterial agent involves determining its efficacy against a panel of clinically relevant bacteria.[13] This section outlines the fundamental protocols for assessing the in vitro antibacterial properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth - MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the concentration at which a significant inhibition of growth is observed compared to the positive control.[14]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[14] This assay is performed as a follow-up to the MIC assay.

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).

    • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically observed as no colony growth on the agar plate.

Suggested Bacterial Panel for Screening
Gram StainSpeciesClinical Relevance
Gram-positive Staphylococcus aureus (including MRSA strains)Common cause of skin, soft tissue, and bloodstream infections.[13]
Enterococcus faecalis (including VRE strains)A leading cause of hospital-acquired infections.[13]
Streptococcus pneumoniaeA major cause of pneumonia, meningitis, and sepsis.
Gram-negative Escherichia coliA common cause of urinary tract infections and sepsis.[13]
Klebsiella pneumoniae (including carbapenem-resistant strains)A significant cause of pneumonia and bloodstream infections in healthcare settings.[16]
Pseudomonas aeruginosaAn opportunistic pathogen causing a wide range of infections, particularly in immunocompromised individuals.

Section 3: Preliminary Safety and Selectivity Assessment

A crucial aspect of antibacterial drug development is ensuring that the compound is selectively toxic to bacteria with minimal effects on human cells.[17][18][19]

Cytotoxicity Assays

These assays evaluate the toxicity of the compound to mammalian cells.[17][18][19]

  • Cell Culture:

    • Seed a suitable human cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the existing medium with the medium containing the compound dilutions.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.[20]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Hemolysis Assay

This assay assesses the compound's potential to damage red blood cells.

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh whole blood and centrifuge to pellet the RBCs.

    • Wash the RBCs several times with phosphate-buffered saline (PBS).

    • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in PBS.

    • Incubate the compound dilutions with the RBC suspension for 1 hour at 37°C.

    • Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS).

  • Data Analysis:

    • Centrifuge the samples to pellet the intact RBCs.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm).

    • Calculate the percentage of hemolysis relative to the positive control.

Section 4: Exploring the Mechanism of Action

Understanding how a novel compound exerts its antibacterial effect is critical. Based on its quinolone scaffold, the primary hypothesized targets are DNA gyrase and topoisomerase IV.[3][4][5][6]

DNA Gyrase and Topoisomerase IV Inhibition Assays

Commercially available kits can be used to assess the inhibitory activity of this compound against purified DNA gyrase and topoisomerase IV. These assays typically measure the relaxation of supercoiled DNA.

Visualization of the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Antibacterial Testing cluster_safety Preliminary Safety Profiling cluster_moa Mechanism of Action Studies synthesis Synthesis of this compound qc Purity & Identity Confirmation (NMR, MS, HPLC) synthesis->qc mic MIC Assay (Broth Microdilution) qc->mic Test Compound cytotoxicity Cytotoxicity Assay (e.g., MTT) qc->cytotoxicity Test Compound hemolysis Hemolysis Assay qc->hemolysis Test Compound moa DNA Gyrase/Topoisomerase IV Inhibition Assays qc->moa Test Compound mbc MBC Assay mic->mbc

Caption: High-level workflow for the evaluation of this compound.

Section 5: In Vivo Efficacy Models

Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy in a living organism.[21][22][23]

Galleria mellonella (Wax Moth Larvae) Model

This invertebrate model is a cost-effective and ethically favorable alternative for initial in vivo screening.

Murine Thigh Infection Model

For promising candidates, a murine thigh infection model is a standard for evaluating antibacterial efficacy against localized infections.

Visualization of the Drug Discovery and Development Pathway

drug_discovery_pathway start Compound Synthesis & Characterization in_vitro_screening In Vitro Screening (MIC/MBC) start->in_vitro_screening safety_profiling In Vitro Cytotoxicity & Hemolysis in_vitro_screening->safety_profiling Hit Identification moa_studies Mechanism of Action Studies safety_profiling->moa_studies in_vivo_efficacy In Vivo Efficacy Models moa_studies->in_vivo_efficacy Lead Optimization preclinical_dev Preclinical Development in_vivo_efficacy->preclinical_dev

Sources

Application Notes and Protocols: Investigating the Antimycobacterial Properties of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3][4] This has intensified the search for novel therapeutic agents with new mechanisms of action. Quinoline derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold in the development of new antitubercular drugs.[5][6][7] The quinoline core is present in both natural and synthetic compounds exhibiting a wide range of biological activities, including potent antimycobacterial effects.[5][6][8] Notably, the FDA-approved drug bedaquiline, a diarylquinoline, has revolutionized the treatment of MDR-TB by targeting the proton pump of ATP synthase, a novel mechanism of action.[8] This success has spurred further research into quinoline-based compounds as potential TB drug candidates.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to investigate and validate the antimycobacterial properties of novel quinoline derivatives. The protocols outlined below are designed to be robust and self-validating, providing a clear pathway from initial screening to preliminary mechanism of action studies.

Experimental Workflow for Screening Quinoline Derivatives

The following diagram illustrates a typical workflow for the evaluation of quinoline derivatives for their antimycobacterial potential.

Experimental Workflow cluster_0 Initial Screening cluster_1 Safety & Selectivity cluster_2 Mechanism of Action Synthesis of Quinolines Synthesis of Quinolines MIC Assay MIC Assay Synthesis of Quinolines->MIC Assay Test Compounds Cytotoxicity Assay Cytotoxicity Assay MIC Assay->Cytotoxicity Assay Active Compounds Selectivity Index\nCalculation Selectivity Index Calculation Cytotoxicity Assay->Selectivity Index\nCalculation Mechanism Studies Mechanism Studies Selectivity Index\nCalculation->Mechanism Studies Promising Leads DNA Gyrase Assay DNA Gyrase Assay Mechanism Studies->DNA Gyrase Assay Other Assays Other Assays Mechanism Studies->Other Assays

Caption: A streamlined workflow for the discovery and initial characterization of novel quinoline-based antimycobacterial agents.

I. Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This is a fundamental assay to quantify the in vitro potency of the synthesized quinoline derivatives against M. tuberculosis. The broth microdilution method is a widely used and standardized technique for MIC determination.[10][11]

Principle

Serial dilutions of the quinoline derivatives are prepared in a liquid medium in a 96-well microtiter plate. A standardized inoculum of M. tuberculosis is added to each well. After an incubation period, the growth of the bacteria is assessed visually or by using a growth indicator dye like resazurin.[12] Resazurin, a blue-colored dye, is reduced by viable, metabolically active cells to the pink-colored resorufin.

Protocol: Broth Microdilution Assay using Resazurin (REMA)

Materials:

  • Quinoline derivatives (stock solutions in DMSO)

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol

  • Sterile 96-well microtiter plates

  • Resazurin solution (0.02% in sterile water)

  • Positive control drug (e.g., Isoniazid, Rifampicin)

  • Sterile DMSO

  • Incubator at 37°C

Procedure:

  • Preparation of Drug Plate:

    • Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 2 µL of the quinoline derivative stock solution to the first well of a row and mix thoroughly. This will be the highest concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the subsequent wells. Discard 100 µL from the last well.

    • Prepare wells for positive control (a known anti-TB drug), negative control (no drug, only inoculum), and a sterility control (no drug, no inoculum).

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

    • Dilute the adjusted inoculum 1:20 in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[9]

  • Inoculation:

    • Add 100 µL of the prepared inoculum to all wells except the sterility control.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7-14 days.[9]

  • Addition of Resazurin and Reading:

    • After the incubation period, add 30 µL of resazurin solution to each well.

    • Incubate for another 24-48 hours.

    • The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

Data Presentation
Quinoline DerivativeMIC (µg/mL) vs. M. tb H37Rv
Compound A1.6
Compound B0.8
Compound C>64
Isoniazid (Control)0.06

II. Cytotoxicity Assessment

It is crucial to evaluate the toxicity of promising antimycobacterial compounds against mammalian cells to determine their selectivity.[13] A high selectivity index (the ratio of cytotoxicity to antimicrobial activity) is a desirable characteristic for a drug candidate. The MTT assay is a widely used colorimetric method to assess cell viability.[13][14]

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[13] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Protocol: MTT Assay on a Mammalian Cell Line (e.g., Vero or RAW 264.7)

Materials:

  • Vero cells (ATCC CCL-81) or RAW 264.7 macrophages (ATCC TIB-71)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Quinoline derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[13]

    • Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for 24-48 hours.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

Quinoline DerivativeCC₅₀ (µg/mL) on Vero CellsSelectivity Index (SI = CC₅₀/MIC)
Compound A5031.25
Compound B80100
Compound C>100N/A

A higher selectivity index indicates a more promising therapeutic window.

III. Mechanism of Action: DNA Gyrase Inhibition

Many quinoline derivatives, particularly fluoroquinolones, exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme in bacteria that introduces negative supercoils into DNA.[8][15] Investigating the inhibition of this enzyme can provide insights into the mechanism of action of novel quinoline compounds.

Principle

A DNA gyrase supercoiling assay is used to assess the inhibitory effect of the compounds. The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. In the presence of an inhibitor, this process is blocked. The different forms of plasmid DNA (relaxed, supercoiled, and linear) can be separated by agarose gel electrophoresis.[16][17]

Simplified Mechanism of Quinolone Action

DNA_Gyrase_Inhibition Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA ATP-dependent supercoiling Quinolone Quinolone Quinolone->DNA Gyrase Inhibits

Caption: Quinolone derivatives inhibit DNA gyrase, preventing the supercoiling of bacterial DNA.

Protocol: DNA Gyrase Supercoiling Assay

Materials:

  • Purified M. tuberculosis DNA gyrase (subunits GyrA and GyrB)

  • Relaxed pBR322 plasmid DNA

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5 mM ATP, 100 µg/mL BSA)

  • Quinoline derivatives

  • Positive control (e.g., Levofloxacin)

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed plasmid DNA, and the quinoline derivative at various concentrations.

    • Include a no-enzyme control (relaxed DNA only), an enzyme control (no inhibitor), and a positive control.

  • Enzyme Addition and Incubation:

    • Add the DNA gyrase to the reaction mixtures to start the reaction.

    • Incubate at 37°C for 1 hour.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis:

    • Load the samples onto an agarose gel.

    • Run the gel to separate the different plasmid DNA topoisomers.

  • Visualization:

    • Stain the gel with a DNA dye and visualize under UV light.

    • The inhibition of supercoiling will be indicated by the presence of relaxed plasmid DNA at concentrations where the enzyme control shows predominantly supercoiled DNA.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial evaluation of quinoline derivatives as potential antimycobacterial agents. By systematically determining the MIC, assessing cytotoxicity, and investigating the mechanism of action, researchers can identify promising lead compounds for further development in the fight against tuberculosis. The quinoline scaffold continues to be a rich source of inspiration for the design of novel therapeutics, and rigorous application of these methodologies is essential for advancing these compounds through the drug discovery pipeline.[8]

References

  • Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents. (n.d.). Retrieved from [Link]

  • Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action. (2022). Microbial Pathogenesis, 165, 105507. Retrieved from [Link]

  • Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • Structure-activity relationships for a series of quinoline-based compounds active against replicating and nonreplicating Mycobacterium tuberculosis. (2009). Journal of Medicinal Chemistry, 52(7), 2109–2118. Retrieved from [Link]

  • Quinoline Derivatives Kill Mycobacterium tuberculosis by Activating Glutamate Kinase. (2019). Cell Chemical Biology, 26(8), 1187-1194.e5. Retrieved from [Link]

  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and NonreplicatingMycobacterium tuberculosis. (n.d.). Retrieved from [Link]

  • The synthesis and evaluation of quinolinequinones as anti-mycobacterial agents. (2019). Bioorganic & Medicinal Chemistry, 27(15), 3329–3337. Retrieved from [Link]

  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (2009). Journal of Medicinal Chemistry, 52(7), 2109-2118. Retrieved from [Link]

  • Structure-Activity relationships for a series of quinoline-based compounds active against replicating and nonreplicating mycobacterium tuberculosis. (n.d.). Retrieved from [Link]

  • (PDF) Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • Searching for New Leads for Tuberculosis: Design, Synthesis, and Biological Evaluation of Novel 2-Quinolin-4-yloxyacetamides. (2016). Journal of Medicinal Chemistry, 59(14), 6847–6861. Retrieved from [Link]

  • Quinoline hybrid derivatives as effective structural motifs in the treatment of tuberculosis: Emphasis on structure-activity relationships. (2024). Tuberculosis (Edinburgh, Scotland), 149, 102573. Retrieved from [Link]

  • Design, Synthesis, Anti-Tubercular Evaluation and Teratogenicity Studies of Furanyl Pyrazolo[3,4-b] Quinoline-5-Ones. (2022). Russian Journal of General Chemistry, 93(1), 101-111. Retrieved from [Link]

  • Measuring minimum inhibitory concentrations in mycobacteria. (2009). Methods in Molecular Biology (Clifton, N.J.), 465, 173–186. Retrieved from [Link]

  • Quinoline Derivatives Kill Mycobacterium tuberculosis by Activating Glutamate Kinase | Request PDF. (n.d.). Retrieved from [Link]

  • Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. (2025). RSC Medicinal Chemistry. Retrieved from [Link]

  • Antimycobacterial susceptibility testing methods for natural products research. (2009). Revista Brasileira de Farmacognosia, 19(1B), 270-277. Retrieved from [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. (2020). Clinical Microbiology and Infection, 26(11), 1488–1492. Retrieved from [Link]

  • Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis. (2014). Antimicrobial Agents and Chemotherapy, 58(7), 4143–4148. Retrieved from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2016). ACS Infectious Diseases, 2(10), 683–689. Retrieved from [Link]

  • Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. (2024). Antimicrobial Agents and Chemotherapy, 68(12), e0073524. Retrieved from [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). BioMed Research International, 2018, 6581373. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Retrieved from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of the Iranian Chemical Society, 20(1), 1–25. Retrieved from [Link]

  • Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. (2017). Acta Naturae, 9(3), 82–86. Retrieved from [Link]

  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. (2001). Antimicrobial Agents and Chemotherapy, 45(1), 306–308. Retrieved from [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (2007). Antimicrobial Agents and Chemotherapy, 51(10), 3648–3654. Retrieved from [Link]

  • Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. (n.d.). Retrieved from [Link]

  • Minimal inhibitory concentration values of anti-TB drugs. (2022). Infection and Drug Resistance, 15, 5231–5239. Retrieved from [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). Retrieved from [Link]

  • antimycobacterial susceptibility testing methods for natural products research. (n.d.). Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Saudi Journal of Biological Sciences, 31(6), 104018. Retrieved from [Link]

  • A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. (2026). Frontiers in Marine Science, 12. Retrieved from [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). Pharmaceuticals, 17(2), 180. Retrieved from [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2017). ACS Omega, 2(7), 3121–3130. Retrieved from [Link]

  • DNA Gyrase as a Target for Quinolones. (2020). International Journal of Molecular Sciences, 21(20), 7716. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Improvement in the Synthesis of 2-(Quinolin-6-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Quinolin-6-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. Quinoline derivatives are a cornerstone in medicinal chemistry, and the introduction of a propanoic acid moiety can significantly modulate a compound's biological activity and pharmacokinetic profile[1][2]. However, the synthesis can present challenges, from low conversion rates to difficult purifications. This document provides in-depth, field-proven insights to help you achieve consistent and high-yield results.

Plausible Synthetic Pathways

The synthesis of this compound typically involves the formation of a carbon-carbon bond at the 6-position of a pre-formed quinoline ring. While several strategies exist, including malonic ester synthesis and nitrile hydrolysis[1], a robust and modern approach utilizes a palladium-catalyzed cross-coupling reaction. This method offers high functional group tolerance and is often more direct.

The most common starting material is 6-bromoquinoline, which serves as a versatile handle for C-C bond formation. The general workflow involves coupling 6-bromoquinoline with a three-carbon building block, followed by hydrolysis to yield the target carboxylic acid.

G cluster_0 Phase 1: C-C Bond Formation cluster_1 Phase 2: Hydrolysis start 6-Bromoquinoline step1 Suzuki-Miyaura Cross-Coupling start->step1 reagents1 Propanoate-derived Boronic Ester + Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) reagents1->step1 intermediate Ethyl 2-(Quinolin-6-yl)propanoate (Ester Intermediate) step1->intermediate step2 Saponification intermediate->step2 reagents2 Base (e.g., LiOH) + Solvent (e.g., THF/H₂O) reagents2->step2 workup Acidification (HCl) & Extraction/Precipitation step2->workup product This compound (Final Product) workup->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each question is followed by an analysis of potential causes and actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction has a low yield or fails to initiate. What's going wrong?

A1: Low conversion in palladium-catalyzed cross-coupling is a frequent problem, often stemming from the deactivation of the catalyst or suboptimal reaction conditions.

  • Potential Cause 1: Inactive Catalyst. The active Pd(0) species is highly sensitive to oxygen. If your reaction is not properly degassed, the catalyst can oxidize and become inactive.

    • Solution: Ensure all solvents are thoroughly degassed before use by bubbling an inert gas (Argon or Nitrogen) through them for at least 30 minutes or by using a freeze-pump-thaw technique for highly sensitive reactions. Assemble your reaction glassware under an inert atmosphere.

  • Potential Cause 2: Presence of Water. While some water can be tolerated or even beneficial in Suzuki couplings, excess moisture in your reagents or solvents (especially aprotic solvents like dioxane or THF) can interfere with the reaction.

    • Solution: Use anhydrous solvents. Dry your 6-bromoquinoline and base (e.g., K₂CO₃) in a vacuum oven before use if you suspect they have absorbed moisture.

  • Potential Cause 3: Ineffective Base. The choice and quality of the base are critical. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause side reactions.

    • Solution: Potassium carbonate (K₂CO₃) is a reliable choice. Ensure it is finely powdered to maximize surface area. If the reaction is still sluggish, you might consider other bases like Cs₂CO₃, which is more soluble and often more effective.

  • Potential Cause 4: Suboptimal Temperature. Suzuki couplings require thermal energy to proceed at an efficient rate, but excessive heat can lead to catalyst decomposition and side product formation.

    • Solution: The optimal temperature is typically between 80-100 °C for solvents like dioxane or DMF. If conversion is low, try increasing the temperature in 10 °C increments. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting material.

Q2: I'm observing a significant amount of a byproduct that I suspect is a homocoupling of 6-bromoquinoline. How can I prevent this?

A2: The formation of 6,6'-biquinoline is a common side reaction resulting from the homocoupling of your starting material.

  • Potential Cause 1: Incorrect Stoichiometry. An excess of the quinoline starting material relative to the boronic ester can favor homocoupling.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of the propanoate-derived boronic ester. This ensures the palladium catalyst is more likely to engage in the productive cross-coupling pathway.

  • Potential Cause 2: Ligand Dissociation. At high temperatures, the phosphine ligands can dissociate from the palladium center, leading to the formation of palladium black and promoting undesired side reactions.

    • Solution: Choose a robust ligand that forms a stable complex with palladium. Buchwald's biarylphosphine ligands or dppf (1,1'-Bis(diphenylphosphino)ferrocene) are excellent choices for preventing homocoupling and promoting high turnover. If using a pre-catalyst like Pd(dppf)Cl₂, additional ligand is usually not necessary.

Q3: The final hydrolysis step to get the carboxylic acid is slow or incomplete. How can I drive it to completion?

A3: Incomplete saponification of the ester intermediate is a common bottleneck.

  • Potential Cause 1: Insufficient Base or Water. Hydrolysis requires at least one equivalent of hydroxide. If the base is limiting or if there is insufficient water in the solvent system, the reaction will stall.

    • Solution: Use a clear excess of the base, typically 2-3 equivalents of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)[3]. LiOH is often preferred as it has better solubility in mixed aqueous/organic solvent systems. Ensure your solvent system (e.g., THF/water or Ethanol/water) is homogenous.

  • Potential Cause 2: Low Reaction Temperature. Saponification can be slow at room temperature, especially with sterically hindered esters.

    • Solution: Gently heat the reaction mixture to 50-60 °C to increase the reaction rate. Monitor the disappearance of the ester starting material by TLC[3].

  • Potential Cause 3: Poor Solubility. If the ester intermediate has low solubility in the reaction medium, the reaction will be inefficient.

    • Solution: Add a co-solvent like THF or ethanol to fully dissolve the ester before adding the aqueous base solution. This creates a single phase where the reaction can proceed efficiently.

Q4: My final product is an oil or a sticky solid that is difficult to purify. What purification strategies do you recommend?

A4: Purification issues often arise from residual starting materials or byproducts from the hydrolysis step.

  • Solution 1: Optimized Acid-Base Workup. The carboxylic acid functionality is your best tool for purification. After hydrolysis, wash the basic aqueous solution with an organic solvent (like diethyl ether or ethyl acetate) to remove any unreacted ester or other neutral organic impurities[3]. Then, cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is around 3-4. Your product should precipitate as a solid.

  • Solution 2: Recrystallization. If the precipitated solid is still impure, recrystallization is the best method for obtaining high-purity material.

    • Procedure: Test various solvent systems. A good starting point is an alcohol/water mixture (e.g., ethanol/water) or an ester/alkane mixture (e.g., ethyl acetate/hexanes). Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Frequently Asked Questions (FAQs)

Q1: Are there viable alternative routes to the Suzuki-Miyaura coupling? A1: Yes. Another effective method is the malonic ester synthesis . This classic approach would involve converting 6-methylquinoline to 6-(bromomethyl)quinoline, using this to alkylate diethyl malonate, followed by a second alkylation with methyl iodide, and finally saponification and decarboxylation to yield the product[1]. While this route involves more steps, it can be advantageous if the required starting materials are more readily available or cost-effective.

Q2: How can I best monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is the most common and effective technique for routine monitoring. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material and product spots. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, LC-MS (Liquid Chromatography-Mass Spectrometry) can provide precise information on conversion and the presence of side products.

Q3: What are the key safety precautions for this synthesis? A3: Standard laboratory safety practices are essential.

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Bases: Strong bases like NaOH and LiOH are corrosive. Avoid skin contact.

  • Solvents: Organic solvents like THF, dioxane, and DMF are flammable and have specific health hazards. Always work in a well-ventilated fume hood.

  • Acidification: The acidification of the basic solution is an exothermic process. Perform this step slowly and in an ice bath to control the temperature.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters that can be adjusted to optimize the yield of the Suzuki-Miyaura coupling step.

ParameterCondition A (Baseline)Condition B (Optimized)Rationale for Improvement
Catalyst Loading 5 mol %1-2 mol %Lowering catalyst loading reduces cost and residual palladium in the product.
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq)Cesium carbonate offers better solubility and can accelerate the reaction for sluggish substrates.
Solvent Dioxane/H₂O (4:1)2-MeTHF/H₂O (10:1)2-MeTHF is a greener solvent alternative to dioxane and can improve yields in some cases.
Temperature 100 °C85 °CA lower temperature can minimize side reactions like homocoupling and catalyst decomposition.
Reaction Time 24 hours8-12 hoursOptimization can reduce reaction time, increasing throughput and preventing product degradation.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling to Synthesize Ethyl 2-(Quinolin-6-yl)propanoate
  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromoquinoline (1.0 eq), the corresponding propanoate-derived boronic ester (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol %).

  • Add degassed solvent, such as a 4:1 mixture of dioxane and water.

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by TLC until the 6-bromoquinoline spot is consumed.

  • Cool the reaction to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure ester intermediate.

Protocol 2: Saponification to this compound
  • Dissolve the purified ethyl 2-(quinolin-6-yl)propanoate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Add Lithium Hydroxide (LiOH, 2.5 eq) and stir the mixture at 50 °C.

  • Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities[3].

  • Cool the aqueous layer in an ice bath and carefully add 1M HCl dropwise until the pH reaches ~4. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to afford the final product. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

Troubleshooting Logic Diagram

G cluster_0 Analysis of Step 1 (Coupling) cluster_1 Analysis of Step 2 (Hydrolysis) cluster_2 Analysis of Purification Problem Low Final Yield Check1 Low Conversion of 6-Bromoquinoline? Problem->Check1 Check2 Incomplete Hydrolysis of Ester? Problem->Check2 Check3 Product Impure After Workup? Problem->Check3 Cause1 Inactive Catalyst Check1->Cause1 Cause2 Suboptimal Conditions Check1->Cause2 Solution1 Degas Solvents Thoroughly Use Fresh Catalyst Cause1->Solution1 Solution2 Increase Temperature Screen Different Bases (e.g., Cs₂CO₃) Cause2->Solution2 Cause3 Insufficient Base/H₂O Check2->Cause3 Cause4 Low Temperature Check2->Cause4 Solution3 Use Excess LiOH (2.5 eq) Ensure Homogenous Solution Cause3->Solution3 Solution4 Heat to 50-60 °C Increase Reaction Time Cause4->Solution4 Cause5 Trapped Byproducts Check3->Cause5 Solution5 Recrystallize from EtOH/H₂O Optimize pH for Precipitation Cause5->Solution5

Caption: A logical diagram for troubleshooting low yield issues.

References

  • Black, D. S., Bowyer, M. C., & Kumar, N. (2001). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 6(12), 963-975. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. Available at: [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]

  • Patil, S. A., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Iranian Chemical Society, 19(11), 4785-4799. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(Quinolin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-(Quinolin-6-yl)propanoic acid (CAS 959585-30-9). We address common challenges and frequently encountered issues in a practical, question-and-answer format, grounding our advice in established chemical principles to ensure you achieve the desired purity and yield for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The purification strategy for this compound primarily depends on the nature and quantity of impurities present. The two most effective methods are:

  • Recrystallization: This is often the most efficient and cost-effective method for removing minor impurities, especially if the crude product is a solid. The key is selecting an appropriate solvent system where the compound has high solubility at an elevated temperature but low solubility at room or cooler temperatures.

  • Column Chromatography: For complex mixtures containing impurities with polarities similar to the product, or for purifying oily residues, silica gel column chromatography is the method of choice. It offers high resolution but is generally more time-consuming and solvent-intensive than recrystallization.[1]

Q2: How do I assess the purity of my this compound sample?

A multi-faceted approach is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for quantitative purity analysis of quinoline derivatives.[2] A C18 column with a mobile phase gradient of acetonitrile and water containing an acid modifier (e.g., 0.1% formic acid) typically provides excellent separation.[2][3] Purity is determined by the area percentage of the main product peak.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative technique to quickly assess the number of components in your sample and to monitor the progress of purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any residual solvents or structurally similar impurities. The absence of unexpected signals is a strong indicator of high purity.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing further evidence of its identity.[2]

Q3: My purified compound appears as a pale-yellow or yellow-brown solid. Is this normal?

Yes, this is a commonly observed physical state for this compound and related quinoline derivatives. While a perfectly white solid is often desired, a persistent pale-yellow hue is typical for this class of compounds and does not necessarily indicate impurity, provided that analytical methods like HPLC and NMR confirm high purity.

Q4: What are the key stability concerns for this compound during purification and storage?

Based on the behavior of structurally similar quinoline compounds, the primary stability concerns are:

  • Photodegradation: Quinoline rings can be sensitive to light. It is crucial to protect solutions and solid samples from direct light by using amber vials or wrapping containers in aluminum foil.[3]

  • Oxidation: The quinoline ring system can be susceptible to oxidation. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

  • pH Extremes: Strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation. During workup and purification, it is advisable to use buffered systems or avoid prolonged exposure to harsh pH.[3]

For optimal long-term stability, store the solid compound in a tightly sealed, light-protected container at room temperature or refrigerated (2-8 °C).[3]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: Low Purity (<90%) After Initial Synthesis & Workup
  • Symptom: HPLC analysis of the crude product shows multiple significant peaks. TLC plate shows several spots close to the product spot.

  • Potential Causes:

    • Unreacted Starting Materials: The synthesis reaction may not have gone to completion.

    • Side-Product Formation: The reaction conditions may have promoted the formation of isomeric or polymeric byproducts.

    • Degradation: The compound may have degraded during the reaction or subsequent workup steps (e.g., prolonged heating, harsh pH).

  • Suggested Solutions:

    • Acid-Base Extraction: Leverage the amphoteric nature of the molecule. The quinoline nitrogen is basic, and the carboxylic acid is acidic.

      • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).

      • Wash with a mild aqueous acid (e.g., 1M HCl). This will protonate the basic quinoline nitrogen, pulling any non-basic organic impurities into the organic layer. Your product should remain in the aqueous layer.

      • Separate the layers. Basify the aqueous layer with a mild base (e.g., NaHCO₃) to a neutral pH to precipitate your product.

      • Filter the solid or extract with an organic solvent. This procedure effectively separates the target compound from neutral and acidic impurities.

    • Flash Column Chromatography: If acid-base extraction is insufficient, chromatography is necessary.

      • Recommended System: Silica gel is the standard stationary phase.

      • Solvent System (Eluent): Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding ethyl acetate or methanol. A common starting gradient is Hexane:Ethyl Acetate (from 9:1 to 1:1). Adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and reduce tailing by keeping the carboxylic acid protonated.

Issue 2: Difficulty with Recrystallization (Oiling Out or No Crystal Formation)
  • Symptom: Upon cooling the recrystallization solution, the compound separates as an oil instead of crystals, or it remains fully dissolved even at low temperatures.

  • Potential Causes:

    • Inappropriate Solvent Choice: The solvent may be too good (product remains soluble) or too poor (product precipitates too quickly, trapping impurities).

    • Presence of Impurities: Certain impurities can act as "eutectic melters," inhibiting crystal lattice formation and causing the product to oil out.

    • Supersaturation: The solution may be highly supersaturated, preventing nucleation.

  • Suggested Solutions:

    • Systematic Solvent Screening: Test solubility in a range of solvents to find the ideal one. A good solvent will fully dissolve the compound when hot but yield a high recovery of solid upon cooling.

SolventPolarityBoiling Point (°C)Comments
EthanolPolar Protic78Often a good choice for polar compounds.[4][5]
IsopropanolPolar Protic82Similar to ethanol, but less volatile.
AcetonitrilePolar Aprotic82Can be effective for moderately polar compounds.
Ethyl AcetateMid-Polarity77Good for dissolving but may require a co-solvent.
TolueneNon-Polar111Useful in a two-solvent system with a polar solvent.
Issue 3: Persistent Impurity Peak in HPLC After Purification
  • Symptom: A specific impurity peak remains in the HPLC chromatogram at a similar level (>0.15%) despite repeated purification attempts.

  • Potential Causes:

    • Co-eluting Impurity: The impurity may have a very similar polarity and structure to the target compound, making separation by standard chromatography or recrystallization difficult.

    • On-Column Degradation: The compound might be degrading on the silica column or during HPLC analysis.

    • Residual Solvents: The peak could be a residual solvent from the purification process. The International Council for Harmonisation (ICH) provides limits for residual solvents in pharmaceuticals.[6]

  • Suggested Solutions:

    • Optimize Chromatography:

      • Change the Eluent System: Switch to a different solvent system with different selectivity (e.g., replace Ethyl Acetate with MTBE or use a Toluene/Acetone gradient).

      • Try a Different Stationary Phase: If silica gel fails, consider using alumina or a reverse-phase (C18) preparative column.

    • Derivative Formation: As a last resort for isolating ultra-pure material, you can temporarily protect the carboxylic acid (e.g., as a methyl ester), purify the less polar ester derivative by chromatography, and then hydrolyze it back to the acid.[4]

    • Check for Degradation: Analyze a sample of the starting material for the impurity. If it's absent, degradation is likely. For HPLC, try using a different pH modifier in the mobile phase or a shorter analysis time.[3]

    • Identify Residual Solvents: Use ¹H NMR to identify common solvents (e.g., ethyl acetate, dichloromethane, hexane). If present, remove them by drying the sample under high vacuum, potentially with gentle heating.

Section 3: Key Experimental Workflows

Workflow 1: General Purification & Analysis Strategy

This diagram outlines the decision-making process for purifying crude this compound.

G Crude Crude Product (Post-Synthesis) Analysis1 Purity Assessment (HPLC, TLC) Crude->Analysis1 Decision1 Purity > 98%? Analysis1->Decision1 Pure Final Product (Characterize & Store) Decision1->Pure Yes Decision2 Product State? Decision1->Decision2 No Recrystallize Recrystallization Decision2->Recrystallize Solid Chromatography Column Chromatography Decision2->Chromatography Oil / Complex Mixture Analysis2 Purity Assessment (HPLC, TLC) Recrystallize->Analysis2 Chromatography->Analysis2 Analysis2->Decision1

Caption: Purification workflow for this compound.

Protocol 1: Reverse-Phase HPLC Method for Purity Assessment

This protocol is a robust starting point for analyzing the purity of your compound.[2][3]

ParameterRecommended Condition
System Standard HPLC with UV-Vis Detector
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection λ 280 nm (or determined by UV scan)
Injection Vol. 10 µL
Sample Prep. 0.1 mg/mL in Acetonitrile/Water (50:50)
Workflow 2: Troubleshooting Recrystallization Issues

This decision tree helps diagnose and solve common recrystallization problems.

G Start Recrystallization Attempt Result Observe Result Upon Cooling Start->Result Oiling Compound Oils Out Result->Oiling Oil NoCrystal No Crystals Form Result->NoCrystal Clear Solution Success Crystals Form Result->Success Solid CauseOil Potential Causes: - Impurities Present - Solvent Too Polar Oiling->CauseOil CauseNoCrystal Potential Causes: - Solvent Too Good - Solution Too Dilute NoCrystal->CauseNoCrystal SolutionOil1 Action: Use Two-Solvent System (e.g., EtOH/Water) CauseOil->SolutionOil1 SolutionOil2 Action: Pre-purify via Silica Plug Filtration CauseOil->SolutionOil2 SolutionNoCrystal1 Action: Induce Crystallization (Scratch / Seed Crystal) CauseNoCrystal->SolutionNoCrystal1 SolutionNoCrystal2 Action: Reduce Solvent Volume or Add Anti-Solvent CauseNoCrystal->SolutionNoCrystal2

Caption: Decision tree for troubleshooting recrystallization.

References

  • El-Sayed, M. A. A., et al. (2018). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 23(10), 2463. Available at: [Link]

  • PubChem. (n.d.). 2,6-Quinolinyl derivative, 30. Retrieved from [Link]

  • Joshi, S. D., et al. (2016). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Medicinal Chemistry Research, 25(10), 2264-2275. Available at: [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Mohammed, I. K., & Mousa, E. F. (2022). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 5(2), 158-166. Available at: [Link]

  • Google Patents. (n.d.). US20030087930A1 - Process for preparing 2-(4-chlorobenzolamino)-3[ (1h)-quinolinon-4-yl] propionic acid.
  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH guideline Q3C (R9) on impurities: residual solvents. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(Quinolin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding the solubility of 2-(Quinolin-6-yl)propanoic acid (CAS No. 959585-30-9). As a Senior Application Scientist, my goal is to provide you with the scientific rationale and practical steps to overcome common solubility hurdles in your experiments.

I. Compound Overview and Physicochemical Properties

This compound is a quinoline derivative with a propanoic acid moiety.[1] The quinoline ring is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[2][3] Understanding the physicochemical properties of this compound is the first step in troubleshooting solubility.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂[4]
Molecular Weight 201.22 g/mol [4][5]
Appearance Pale-yellow to Yellow-brown Solid[5]
XLogP3 2.42290[4]
Density 1.246 g/cm³[4][]
Boiling Point 380.282°C at 760 mmHg[4][]

The XLogP3 value of approximately 2.4 suggests that the compound is moderately lipophilic. The presence of both a carboxylic acid group (weakly acidic) and a quinoline nitrogen (weakly basic) means its solubility is expected to be highly dependent on pH.[7][8]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound won't dissolve in aqueous buffers (e.g., PBS) at neutral pH. Why is this happening and what should I do first?

Answer:

Poor aqueous solubility at neutral pH is expected for this compound due to its molecular structure. At a neutral pH, the carboxylic acid group may be only partially deprotonated, and the quinoline nitrogen may be only partially protonated. This can lead to strong intermolecular interactions in the solid state (crystal lattice energy), which water molecules alone cannot overcome.

Your first step should be to systematically assess solubility in common laboratory solvents. This will give you a baseline understanding of the compound's properties.

Experimental Protocol: Baseline Solvent Solubility Screening

  • Preparation: Weigh out a small, precise amount of your compound (e.g., 1-5 mg) into several separate vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent to achieve a target concentration (e.g., start with 1 mg/mL).

  • Test Solvents:

    • Aqueous: Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4.

    • Organic (Polar Aprotic): Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

    • Organic (Alcohols): Ethanol, Methanol.

  • Dissolution Method:

    • Vortex each vial for 30-60 seconds.

    • If not dissolved, gently warm the vial (e.g., to 37°C) for 5-10 minutes.

    • Sonication can also be used to break up solid particles and aid dissolution.[9]

  • Observation: Visually inspect for any undissolved particulate matter against a dark background. A clear solution indicates dissolution at that concentration.

Expected Outcome: It is highly probable that this compound will show good solubility in organic solvents like DMSO and DMF, but poor solubility in neutral aqueous buffers.

Q2: I have good stock solubility in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer:

This is a common issue known as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous buffer. The key is to leverage the compound's ionizable groups—the carboxylic acid and the quinoline nitrogen—by adjusting the pH of your aqueous medium.

  • To solubilize the acidic group: Increasing the pH (making it more basic) will deprotonate the carboxylic acid to a carboxylate (-COO⁻), which is significantly more polar and water-soluble.[9]

  • To solubilize the basic group: Decreasing the pH (making it more acidic) will protonate the quinoline nitrogen, forming a positively charged species that is also more water-soluble.

The following workflow will help you determine the optimal pH for solubilization.

DOT Script for pH Adjustment Workflow

A Start: Compound precipitates in neutral aqueous buffer B Prepare two test solutions (e.g., 1 mg/mL in water) A->B C Test Basic pH: Add 1N NaOH dropwise B->C D Test Acidic pH: Add 1N HCl dropwise B->D E Does it dissolve? C->E F Does it dissolve? D->F G Yes: Determine minimum pH for full solubilization. Use a basic buffer (e.g., Tris, pH 8-9). E->G Yes I No: pH adjustment alone is insufficient. Proceed to Co-Solvent Strategy. E->I No H Yes: Determine maximum pH for full solubilization. Use an acidic buffer (e.g., Citrate, pH 3-4). F->H Yes F->I No A Start: pH adjustment is not viable B Select biocompatible co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) A->B C Prepare concentrated stock in 100% co-solvent B->C D Titrate stock solution into aqueous buffer while vortexing C->D E Observe for precipitation D->E F Determine maximum percentage of co-solvent tolerated by the experiment E->F Precipitation occurs G Optimize: Find lowest co-solvent % that maintains solubility at the required final concentration F->G

Caption: Co-solvent selection workflow.

Common Co-solvents for Biological Assays:

Co-SolventTypical Starting % (v/v)Notes
Ethanol 1-5%Widely used, but can affect cell viability at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 5-20%Generally well-tolerated in many biological systems.
Propylene Glycol 5-20%Another common, low-toxicity choice.

Experimental Protocol: Developing a Co-Solvent System

  • High-Concentration Stock: Dissolve this compound in 100% of your chosen co-solvent (e.g., Ethanol) to make a high-concentration stock (e.g., 50 mg/mL).

  • Serial Dilution: Prepare a series of vials containing your aqueous assay buffer.

  • Titration: Add small aliquots of the co-solvent stock to each vial to achieve a range of final co-solvent percentages (e.g., 0.5%, 1%, 2%, 5%, 10%).

  • Assess Solubility: Vortex and visually inspect each vial for precipitation. This will determine the minimum percentage of co-solvent required to keep your compound in solution at the target concentration.

  • Validate in Assay: Crucially , run a vehicle control with the same percentage of co-solvent in your experiment to ensure it does not interfere with the biological outcome.

Q4: I've tried pH adjustment and co-solvents, but I still have solubility issues at high concentrations. Are there other methods?

Answer:

For very challenging cases, more advanced formulation techniques can be employed. These methods alter the fundamental properties of the drug or its environment to enhance solubility.

  • Salt Formation: Instead of adjusting pH in situ, you can pre-form a salt of your compound. For this compound, this would typically involve reacting it with a strong base (like sodium hydroxide or potassium hydroxide) to create the corresponding carboxylate salt. This solid salt form is often more readily water-soluble than the free acid. [10]This is a common strategy in pharmaceutical development. [11]2. Use of Solubilizing Excipients:

    • Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium. This is often used in drug formulation.

    • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The this compound can become encapsulated within the cyclodextrin's core, forming an "inclusion complex" that has much greater aqueous solubility. [10]3. Particle Size Reduction: The rate of dissolution is inversely proportional to the particle size. [12] * Micronization: Milling the solid compound to reduce particle size increases the surface area available for solvation, which can improve the dissolution rate. [9] * Nanosuspensions: Advanced techniques can reduce particle size to the nanometer scale, significantly enhancing solubility and dissolution. [13] These advanced methods typically require specialized equipment and formulation expertise but can be highly effective for overcoming significant solubility barriers.

III. Summary of Troubleshooting Strategies

StrategyPrincipleWhen to Use
pH Adjustment Ionizes the molecule, increasing polarity and water solubility.First-line approach for ionizable compounds when pH change is tolerated.
Co-solvency Reduces the polarity of the aqueous solvent system.When pH adjustment is not possible or insufficient.
Salt Formation Creates a solid form with higher intrinsic aqueous solubility.For preparing stable, water-soluble batches of the compound.
Excipients (Surfactants, Cyclodextrins) Encapsulate the hydrophobic compound in a hydrophilic shell.For complex formulations or when other methods fail.
Particle Size Reduction Increases surface area to accelerate the rate of dissolution.To improve dissolution kinetics, especially for oral formulations.

By systematically applying these scientifically-grounded strategies, you can effectively overcome the solubility challenges associated with this compound and ensure reliable, reproducible results in your research.

References

  • IJSDR. (2024). Methods to boost solubility. International Journal of Scientific Development and Research, 9(1). Available from: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]

  • PubChem. 2-Amino-2-methyl-3-(quinolin-6-yl)propanoic acid. Available from: [Link]

  • Chemsrc. (S)-2-Amino-3-(quinolin-6-yl)propanoic acid. Available from: [Link]

  • Molecules. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Available from: [Link]

  • PubChem. 2-(Quinolin-8-yloxy)propanoic acid. Available from: [Link]

  • Wikipedia. Quinoline. Available from: [Link]

  • RSC Medicinal Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Available from: [Link]

  • PubChem. 2,6-Quinolinyl derivative, 30. Available from: [Link]

  • Journal of Pharmaceutical Sciences. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]

  • Google Patents. Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl).

Sources

Technical Support Center: Stability of 2-(Quinolin-6-yl)propanoic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(Quinolin-6-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for maintaining the stability of this compound in solution. Ensuring the integrity of your experimental compounds is paramount for generating reproducible and reliable data. This guide offers a combination of frequently asked questions, troubleshooting protocols, and validated experimental workflows to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and stability of this compound.

Q1: What are the primary chemical liabilities of this compound that can lead to its degradation in solution?

A1: The structure of this compound contains two key moieties: a quinoline ring and a propanoic acid side chain. The primary chemical liabilities stem from the quinoline ring, which is an electron-rich heterocyclic system. It is susceptible to two main degradation pathways:

  • Oxidative Degradation: The quinoline ring can be oxidized, especially in the presence of dissolved oxygen, trace metal ions, or oxidizing agents. This can lead to the formation of N-oxides or hydroxylated species on the aromatic rings.[1]

  • Photodegradation: Aromatic systems like quinoline can absorb UV and visible light, leading to excited states that can undergo various reactions, including oxidation or rearrangement.[2] Therefore, exposure to ambient laboratory light or direct sunlight can cause significant degradation over time.[3]

The propanoic acid group is generally stable and not prone to hydrolysis, unlike esters or amides.[4] However, its acidity can influence the overall solubility and pH of the solution.

Q2: How should I prepare and store stock solutions of this compound to maximize long-term stability?

A2: Proper preparation and storage are critical. We recommend the following procedure:

  • Solvent Selection: Use high-purity, anhydrous solvents such as DMSO, DMF, or ethanol. If an aqueous buffer is required for your experiment, prepare the stock solution in an organic solvent first and perform serial dilutions into the aqueous medium immediately before use.

  • Inert Atmosphere: To prevent oxidation, degas your solvent by sparging with an inert gas like argon or nitrogen before dissolving the compound.[3] For long-term storage, overlay the solution with the inert gas before sealing the vial.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5]

  • Light Protection: Always use amber-colored vials or wrap vials in aluminum foil to protect the compound from light.[3][6]

Q3: I am observing new, unexpected peaks in my HPLC/LC-MS analysis after an experiment. What could they be?

A3: The appearance of new peaks is a strong indicator of degradation.[3] Based on the compound's structure, these new peaks are likely one or more of the following:

  • Oxidation Products: Look for mass increases corresponding to the addition of one or more oxygen atoms (e.g., M+16 for hydroxylation or N-oxide formation).

  • Photolytic Byproducts: Photodegradation can lead to a complex mixture of products, some of which may result from ring-opening or dimerization. Their identification often requires detailed structural elucidation.[2]

  • Solvent Adducts: In some cases, the compound might react with impurities in the solvent or the solvent itself under certain conditions.

To confirm, we recommend running a forced degradation study (see Protocol 2) to intentionally generate these degradants and compare their retention times and mass spectra.

Q4: What is the expected impact of pH on the stability of this compound in aqueous solutions?

A4: While the propanoic acid moiety itself is stable, pH can influence degradation rates. The quinoline nitrogen is weakly basic and will be protonated under acidic conditions. Strongly acidic or basic conditions can potentially accelerate oxidative or hydrolytic degradation of the quinoline ring system, although the C-C bond to the propanoic acid is robust.[1][7] For experiments in aqueous media, it is best to use a well-buffered system within a neutral to slightly acidic range (pH 6-7.5) and to prepare the solutions fresh.[3]

Troubleshooting Guide

This guide provides solutions for specific issues you may encounter during your experiments.

Issue 1: Inconsistent Biological Assay Results or Loss of Compound Potency

  • Symptoms: You observe a decline in the expected biological activity over time, or results are not reproducible between experiments. The peak area of the parent compound in your HPLC analysis decreases with sample age.

  • Causality: This is the most common consequence of compound degradation. The active parent molecule is being converted into inactive or less active byproducts, leading to an effective decrease in its concentration.

Possible Cause Diagnostic Check Preventive Solution
Photodegradation Compare the results of a sample protected from light (amber vial) with one in a clear vial exposed to ambient lab light for the duration of your experiment.Work under subdued lighting. Use amber vials or foil-wrapped containers for all solutions and plates.[3][8]
Oxidation Analyze a freshly prepared solution versus one that has been stored for some time without an inert atmosphere. Look for M+16 peaks in LC-MS.Degas solvents with nitrogen or argon before use. Store all solutions under an inert atmosphere. Avoid sources of metal ion contamination.[3]
Repeated Freeze-Thaw Cycles Aliquot a stock solution into ten separate tubes. Compare the purity of a tube thawed once with a tube thawed ten times over several days.Prepare single-use aliquots of your stock solution to minimize freeze-thaw events.[5]
pH-Mediated Degradation Measure the pH of your final assay buffer after adding the compound. Check for drift over time.Use a robust buffering system in the optimal pH range (6-7.5). Prepare aqueous solutions immediately before the experiment.

Issue 2: Appearance of Precipitate in a Stored Solution

  • Symptoms: A previously clear solution becomes cloudy or contains visible solid particles after storage, especially after being refrigerated or frozen.

  • Causality: This is typically due to the compound's limited solubility in the chosen solvent, which often decreases significantly at lower temperatures. It can also be a sign of a degradant that is less soluble than the parent compound.

Possible Cause Diagnostic Check Preventive Solution
Poor Solubility at Low Temperature Gently warm the solution to room temperature and vortex/sonicate. If the precipitate redissolves, it is likely the parent compound.Store solutions at the lowest temperature at which solubility is maintained (e.g., 4°C instead of -20°C if stable). Alternatively, use a more suitable solvent or store at a slightly lower concentration.
Precipitation of a Degradant If the precipitate does not redissolve upon warming, centrifuge the sample, remove the supernatant, and attempt to dissolve the solid in a stronger solvent for HPLC/LC-MS analysis to identify it.Follow all best practices to prevent degradation (light protection, inert atmosphere). If degradation is unavoidable, purify the solution by filtration before use.
Experimental Protocols & Workflows

Protocol 1: Recommended Procedure for Stock Solution Preparation

  • Preparation: Bring the solid this compound and the chosen solvent (e.g., anhydrous, high-purity DMSO) to room temperature inside a desiccator.

  • Inert Environment: If possible, perform weighing and dissolution inside a glove box or use a Schlenk line to maintain an inert atmosphere.

  • Weighing: Accurately weigh the desired amount of the solid compound into a sterile, amber glass vial.

  • Solvent Addition: Add the required volume of degassed solvent to the vial to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex thoroughly. If needed, use a brief (1-2 minute) sonication in a water bath to ensure complete dissolution.

  • Aliquoting: Immediately dispense the stock solution into single-use, amber microcentrifuge tubes or HPLC vials.

  • Storage: Overlay each aliquot with argon or nitrogen, seal tightly, and store at -20°C or below, protected from light.

Protocol 2: Forced Degradation (Stress Testing) Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[9][10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

  • Objective: To understand degradation pathways and validate that your analytical method can separate degradants from the parent compound.

  • Starting Material: Prepare a solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

Stress Condition Procedure Rationale
Acid Hydrolysis Mix the stock solution 1:1 with 0.2 M HCl to get a final HCl concentration of 0.1 M. Heat at 60°C for 24 hours.To assess susceptibility to degradation under acidic conditions.[7]
Base Hydrolysis Mix the stock solution 1:1 with 0.2 M NaOH to get a final NaOH concentration of 0.1 M. Heat at 60°C for 8 hours.To assess susceptibility to degradation under basic conditions.[7]
Oxidation Mix the stock solution 1:1 with 6% H₂O₂ to get a final H₂O₂ concentration of 3%. Keep at room temperature for 24 hours.To mimic oxidative stress and identify potential oxidation products.[10]
Thermal Stress Store the stock solution (without acid/base/H₂O₂) in a sealed vial at 60°C for 48 hours. Include a control sample at 4°C.To evaluate the intrinsic thermal stability of the molecule.[11]
Photolytic Stress Expose the stock solution in a chemically inert, transparent container (e.g., quartz cuvette) to light exposure of not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy. Maintain a dark control sample at the same temperature.To comply with ICH Q1B guidelines for photostability testing and identify photodegradants.[8][13]

Analysis: After exposure, neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control (t=0), using a stability-indicating HPLC method (see Protocol 3).

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock (ACN:H2O) Control Unstressed Control (t=0) Stock->Control Store at 4°C Acid Acidic 0.1 M HCl, 60°C Stock->Acid Base Basic 0.1 M NaOH, 60°C Stock->Base Oxid Oxidative 3% H2O2, RT Stock->Oxid Therm Thermal 60°C Stock->Therm Photo Photolytic ICH Q1B Light Source Stock->Photo HPLC Analyze all samples by Stability-Indicating HPLC-UV/MS Control->HPLC Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxid->HPLC Therm->HPLC Photo->HPLC Neutralize->HPLC Data Compare chromatograms. Identify degradants. Calculate mass balance. Data->HPLC

DegradationPathways

Protocol 3: Stability-Indicating HPLC Method

This reverse-phase HPLC method serves as a starting point for purity assessment and stability studies. It must be validated to demonstrate that it can separate the parent compound from all potential degradation products identified in the stress testing study.[14]

Parameter Condition
Instrumentation HPLC system with UV-Vis or Diode Array Detector (DAD) and Mass Spectrometer (MS).
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Acetonitrile.
Gradient Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Wavelength Monitor at the λmax of the quinoline chromophore (e.g., ~230 nm and 280 nm).
Injection Volume 10 µL.
Sample Preparation Dilute sample in Mobile Phase A to a final concentration of ~0.1 mg/mL.
References
  • Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (2015). Environmental Science & Technology.
  • Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms. (1998).
  • Pathway proposed for the degradation of quinoline.
  • Hydrothermal stability of aromatic carboxylic acids.
  • Carboxylic acids. Source unavailable.
  • Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. (1989). PubMed.
  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Arabian Journal of Chemistry.
  • Forced Degradation Studies for Biopharmaceuticals. (2015).
  • Investigation of Thermal Properties of Carboxylates with Various Structures. Source unavailable.
  • Forced Degrad
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014).
  • Preventing degradation of "2-(Quinolin-8-yloxy)propanoic acid" during experiments. Benchchem.
  • Other Reactions of Carboxylic Acid Deriv
  • The Simple and General-Base Catalyzed Aqueous Hydrolyses of Propionic and Butyric Anhydride. ARC Journals.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube.
  • Application Notes and Protocols for the Characterization of 2-(Quinolin-8-yloxy)propanoic acid. Benchchem.
  • PHOTOSTABILITY TESTING. (2013).
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics.

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your experimental outcomes. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, making the efficiency and success of their synthesis paramount.[1][2][3] This resource is structured to address specific challenges you may encounter, moving from general questions to detailed troubleshooting for some of the most common named reactions in quinoline synthesis.

Part 1: Frequently Asked Questions (FAQs) - General Quinoline Synthesis

This section addresses broad questions applicable to various quinoline synthesis methods.

Q1: My quinoline synthesis reaction is resulting in a very low yield. What are the most common overarching causes?

A1: Low yields in quinoline synthesis are a frequent challenge and can stem from several factors across different methodologies. Key areas to investigate include:

  • Harsh Reaction Conditions: Many traditional methods, like the Skraup synthesis, are notoriously exothermic and employ high temperatures with strong acids, which can lead to the degradation of starting materials or the desired product.[4][5][6][7]

  • Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate or inactive catalyst can lead to low conversion rates or the formation of undesired side products.[4][8] Modern approaches often utilize milder and more efficient catalytic systems, including ionic liquids, metal-organic frameworks, and various nanocatalysts.[1][4]

  • Incorrect Solvent: The reaction medium plays a significant role in solubility and reaction efficiency.[4][8] For instance, in microwave-assisted reactions, a more polar solvent like DMF or ethanol can improve energy absorption and solubility.[4]

  • Side Reactions: Competing reactions, such as the self-condensation of ketones (aldol condensation) or polymerization of reactants, can significantly reduce the yield of the desired quinoline.[4][8][9]

Q2: How can I effectively monitor the progress of my quinoline synthesis reaction?

A2: Thin-layer chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of most quinoline synthesis reactions.[10] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product over time.[10] This allows you to determine the optimal reaction time and prevent potential product degradation from prolonged heating.[10]

Q3: Are there greener, more environmentally friendly alternatives to traditional quinoline synthesis methods?

A3: Yes, significant efforts have been made to develop more sustainable protocols. Greener approaches include:

  • Catalyst-Free Conditions: The Friedländer synthesis, for example, can be performed in water under catalyst-free conditions, offering an environmentally benign option.[10][11]

  • Microwave-Assisted Synthesis: Microwave-assisted Skraup reactions in aqueous media have been reported as an efficient and eco-friendly alternative to conventional heating.[10][12]

  • Benign Solvents: Utilizing water, ionic liquids, or deep eutectic solvents can replace hazardous organic solvents.[13]

  • Nanocatalysts: The use of nanocatalysts is gaining traction as they offer high efficiency and the potential for recovery and reuse, reducing waste.[1]

Q4: What are the best practices for purifying crude quinoline products, especially when dealing with tarry residues?

A4: Purification can be challenging, particularly with classical syntheses that produce significant tar.[6][12]

  • Steam Distillation: For crude products from reactions like the Skraup or Doebner-von Miller synthesis, steam distillation is a highly effective technique for isolating the volatile quinoline product from non-volatile tars and inorganic salts.[6][10][14]

  • Acid-Base Extraction: You can dissolve the crude product in an acidic solution to form the water-soluble quinoline salt. This aqueous solution can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer will regenerate the free quinoline, which can then be extracted with an organic solvent.[6]

  • Column Chromatography: For less complex mixtures or after initial purification, column chromatography on silica gel is a standard method for obtaining highly pure quinoline derivatives.[10]

Part 2: Troubleshooting Guides for Specific Synthesis Reactions

This section provides detailed troubleshooting for common issues encountered in well-known quinoline synthesis reactions.

The Skraup Synthesis

The Skraup synthesis is the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form a quinoline.[15] It is famously vigorous and prone to tar formation.[7][12]

Issue 1: The reaction is extremely vigorous and difficult to control.

  • Causality: The reaction is highly exothermic due to the dehydration of glycerol to acrolein and the subsequent condensation and oxidation steps.[5][6][7]

  • Troubleshooting Steps:

    • Use a Moderator: The addition of a moderator is crucial. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent by controlling the oxidation rate.[5][6][7][16] Boric acid can also be used for this purpose.[5][7]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath).[5]

    • Efficient Stirring: Ensure vigorous and constant stirring to dissipate heat and prevent the formation of localized hotspots.[5]

Issue 2: Low yield with significant tar formation.

  • Causality: Tar formation is a result of the acid-catalyzed polymerization of acrolein and other reactive intermediates under the harsh reaction conditions.[5][6]

  • Troubleshooting Steps:

    • Optimize Moderator: Ensure the correct amount of ferrous sulfate is used to control the reaction's exothermicity.[16]

    • Temperature Control: Gently heat the mixture to initiate the reaction. Once it begins, remove the heat source and allow the exothermic reaction to proceed under reflux. If it becomes too vigorous, external cooling should be applied.[5]

    • Purification Strategy: Be prepared for a difficult workup. The crude product is often a dark, tarry substance.[6] Steam distillation is the recommended method to isolate the quinoline from the tar.[6]

The Doebner-von Miller Reaction

This reaction is a modification of the Skraup synthesis, using an α,β-unsaturated aldehyde or ketone in place of glycerol.[12]

Issue: Low yield due to the formation of a large amount of polymeric material.

  • Causality: The primary side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to the formation of tar and significantly reduces the yield.[9][10][14]

  • Troubleshooting Steps:

    • Employ a Biphasic Solvent System: This is a highly effective strategy. Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (like toluene) can drastically reduce its self-polymerization in the acidic aqueous phase where the aniline is protonated.[9][12]

    • Slow Addition of Reactants: Adding the carbonyl compound slowly to the heated acidic aniline solution can help control its concentration and minimize polymerization.[9][14]

    • Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[9][14]

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][8]

Issue 1: Very low or no product yield.

  • Causality: This can be due to an inappropriate catalyst, suboptimal temperature, or competing side reactions.[4][8] The self-condensation of the ketone reactant is a common side reaction, especially under basic conditions.[8]

  • Troubleshooting Steps:

    • Catalyst Selection: The choice of catalyst is crucial and substrate-dependent. For acid catalysis, p-toluenesulfonic acid (p-TsOH) or Lewis acids like zinc chloride (ZnCl₂) are common choices.[8] For base catalysis, potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) are often used.[8] Modern, milder catalysts like ionic liquids or nanocatalysts can also be highly effective.[4]

    • Optimize Temperature: The reaction often requires heating, but excessive temperatures can lead to decomposition. Incrementally increase the reaction temperature (e.g., in 10°C steps) and monitor the progress by TLC.[4]

    • Solvent Choice: Ensure your reactants are soluble in the chosen solvent. If solubility is an issue, switching to a more polar solvent like DMF or ethanol might be beneficial.[4]

Issue 2: Poor regioselectivity when using an unsymmetrical ketone.

  • Causality: When an unsymmetrical ketone is used, the condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers.[4]

  • Troubleshooting Steps:

    • Introduce a Directing Group: A phosphoryl group can be introduced on one of the α-carbons of the ketone to direct the condensation.[4]

    • Catalyst and Solvent Effects: The choice of catalyst and solvent can influence regioselectivity. Using specific amine catalysts or an ionic liquid has been shown to favor the formation of a single product in some cases.[4]

The Combes Quinoline Synthesis

This method involves the acid-catalyzed condensation of an arylamine with a β-diketone.[17][18][19]

Issue: Formation of multiple regioisomers with an unsymmetrical β-diketone.

  • Causality: The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[11] The rate-determining step, the electrophilic aromatic annulation, is particularly sensitive to these effects.[19]

  • Troubleshooting Steps:

    • Steric Hindrance: Increasing the steric bulk of one of the R groups on the β-diketone can favor the formation of one regioisomer over the other.[11][19]

    • Electronic Effects: The electronic nature of substituents on the aniline can direct the cyclization. Methoxy-substituted anilines, for instance, can favor the formation of specific isomers.[19]

    • Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) can also play a role in directing the cyclization.[17]

Part 3: Data Summaries and Visualizations

Table 1: Comparison of Common Quinoline Synthesis Methods
Synthesis MethodKey ReactantsTypical Catalyst/ConditionsCommon IssuesKey Advantages
Skraup Aniline, Glycerol, Oxidizing AgentConc. H₂SO₄, FeSO₄ (moderator)Highly exothermic, tar formation, low yield[7][12][16]Uses simple, inexpensive starting materials[20]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylStrong Acid (HCl, H₂SO₄) or Lewis Acid (ZnCl₂)Polymerization of carbonyl compound, tar formation[9][12][14]Good for synthesizing 2-substituted quinolines[12]
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid (p-TsOH) or Base (KOH, KOtBu)Low yield, regioselectivity with unsymmetrical ketones[4][8]Versatile for polysubstituted quinolines[4]
Combes Arylamine, β-DiketoneStrong Acid (H₂SO₄, PPA)Regioselectivity with unsymmetrical diketones[11][19]Good for 2,4-disubstituted quinolines[19]
Gould-Jacobs Aniline, Ethoxymethylenemalonate EsterHigh temperature (thermal cyclization)High temperatures required, potential for product degradation[21][22]Effective for synthesizing 4-hydroxyquinolines[23][24]
Diagrams and Workflows

Low_Yield_Troubleshooting start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents check_side_reactions Investigate Side Reactions start->check_side_reactions optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst optimize_temp Adjust Temperature check_conditions->optimize_temp optimize_solvent Change Solvent check_conditions->optimize_solvent purify_reagents Purify/Replace Reagents check_reagents->purify_reagents mitigate_side_reactions Modify Conditions to Minimize Side Reactions check_side_reactions->mitigate_side_reactions success Yield Improved optimize_catalyst->success optimize_temp->success optimize_solvent->success purify_reagents->success mitigate_side_reactions->success

Caption: A decision tree for troubleshooting low yields.

Friedlander_Mechanism cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Cyclization & Dehydration A 2-Aminoaryl Ketone + α-Methylene Compound B Enolate Formation A->B Base C α,β-Unsaturated Carbonyl Intermediate B->C Condensation - H₂O D Intramolecular Condensation C->D Intramolecular Attack E Dihydroquinoline Intermediate D->E F Final Quinoline Product E->F Dehydration - H₂O

Caption: Simplified mechanism of the Friedländer synthesis.

Part 4: Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from established procedures and incorporates a moderator to control the reaction's vigor.[6]

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (serves as both solvent and oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, place aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.

  • Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant, vigorous stirring and cooling in an ice bath.

  • Initiation: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins and the mixture starts to reflux, immediately remove the heat source.

  • Reaction: Allow the reaction to proceed under its own reflux. If the reaction becomes too vigorous, cool the flask externally. If the reaction subsides, gently heat to maintain reflux for several hours to ensure completion.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Purification: Perform steam distillation on the neutralized mixture to isolate the quinoline.[6]

Protocol 2: Green Friedländer Synthesis in Water

This protocol offers an environmentally friendly approach to quinoline synthesis.[10]

Materials:

  • 2-Aminobenzaldehyde

  • A ketone with an α-methylene group (e.g., acetone)

  • Water

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1 mmol) in water (5 mL).

  • Reactant Addition: Add the ketone (1.2 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 70°C and stir for 3 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature.

  • Work-up: If the product precipitates, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

References

  • Tripathi, S., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Singh, S. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025). Quinoline Synthesis Optimization: A Technical Support Center.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
  • BenchChem. (2025). optimizing solvent and base conditions for quinoline synthesis.
  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • BenchChem. (2025). avoiding common pitfalls in quinoline synthesis.
  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • BenchChem. (2025). Troubleshooting low yield in Skraup synthesis of quinoline precursors.
  • Organic Chemistry Portal. (2024). Synthesis of quinolines.
  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Química Organica.org. (n.d.). Combes synthesis of quinolines.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
  • Wikipedia. (n.d.). Quinoline.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.

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Technical Support Center: Troubleshooting the Crystallization of 2-(Quinolin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Quinolin-6-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this molecule. As a bifunctional molecule containing both a weakly basic quinoline ring and a carboxylic acid group, its behavior in solution can be complex, making crystallization a critical yet often challenging purification and particle engineering step.

This document moves beyond simple protocols to provide in-depth, cause-and-effect explanations for crystallization phenomena, empowering you to make informed decisions in your experimental work.

Section 1: Foundational Principles

Before troubleshooting, it is essential to understand the key properties of the target molecule and the fundamental principles of crystallization. Crystallization is not merely precipitation; it is a highly selective, thermodynamically driven process of forming a structured solid phase from a solution. The entire process is governed by creating a state of supersaturation , which then drives nucleation (the birth of new crystals) and crystal growth .

Key Physicochemical Properties of this compound

Understanding these properties is the first step in designing a robust crystallization process. The interplay between the acidic and basic functional groups, and the aromatic system, dictates solvent selection and pH sensitivity.

PropertyValueSource
CAS Number 959585-30-9[1]
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1]
Boiling Point (Predicted) 380.28 °C at 760 mmHg[1]
Density (Predicted) 1.246 g/cm³[1]
pKa (Predicted) ~4.5 (Carboxylic Acid), ~4.9 (Quinolinium ion)The pKa of propanoic acid is ~4.88[2], and the pKa of the quinolinium ion is ~4.9. The exact values for this molecule will be influenced by the substituent effects.
Solubility Profile As an amphoteric molecule, its solubility is highly pH-dependent. It is expected to be more soluble at high pH (as the carboxylate salt) and low pH (as the quinolinium salt) and least soluble near its isoelectric point.[3]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What's wrong?

Answer: Failure to nucleate is a common issue stemming from several potential causes. The primary goal is to induce nucleation without causing rapid, non-selective precipitation.

  • Cause A: Insufficient Supersaturation. The solution may not be concentrated enough for crystals to form. You may have used too much solvent.[4]

    • Solution: Re-heat the solution and carefully evaporate some of the solvent to increase the concentration. Once you observe slight turbidity (the "cloud point"), add a very small amount of fresh solvent dropwise until the solution becomes clear again. Then, allow it to cool slowly.

  • Cause B: High Purity or Lack of Nucleation Sites. Highly pure compounds sometimes resist nucleation because there are no sites (like impurities or dust) for the first molecules to organize upon.

    • Solution 1 (Seeding): If you have a previous batch of pure crystals, add a single, tiny seed crystal to the supersaturated solution. This provides a perfect template for crystal growth.

    • Solution 2 (Scratching): Gently scratch the inside surface of the glass flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide high-energy sites that can promote nucleation.

    • Solution 3 (Lower Temperature): Cool the solution further using an ice bath or refrigerator. Lowering the temperature decreases solubility and increases the driving force for nucleation. Be cautious, as rapid cooling can sometimes lead to smaller, less pure crystals.[4]

  • Cause C: Presence of Solubilizing Impurities. Certain impurities can interact with your target molecule, keeping it in solution and inhibiting nucleation.

    • Solution: Consider a pre-purification step like a quick column chromatography or an acid-base extraction to remove impurities that have a significantly different polarity or charge profile.

Q2: Instead of forming crystals, my compound separated as an oily liquid. How do I fix this "oiling out"?

Answer: "Oiling out" occurs when the concentration of the solute exceeds its solubility limit at a temperature that is above the solute's melting point in that particular solvent system. For this compound, this can be common due to its aromatic structure and hydrogen bonding capabilities.

  • Cause A: Solvent Choice. The chosen solvent may be too good at dissolving the compound, requiring a very low temperature for crystallization to occur, by which point an oil has already formed.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a larger volume of the hot solvent to make the solution more dilute.[4] This lowers the saturation temperature, hopefully to a point where solid crystals can form directly. Alternatively, consider a solvent in which the compound is less soluble.

  • Cause B: High Initial Concentration. The solution is too concentrated, leading to a massive degree of supersaturation upon cooling.

    • Solution: Dilute the solution with more hot solvent. The goal is to find a concentration that allows for slow, controlled crystal growth. A good starting point is to find the minimum amount of hot solvent needed for dissolution and then add an extra 5-10% by volume.[4]

  • Cause C: Presence of Impurities. Impurities can depress the melting point of the solid phase, making it more likely to separate as a liquid.

    • Solution: If dilution doesn't work, remove the solvent and re-attempt the crystallization with a different solvent system. A mixed-solvent system (see Q5) is often effective at preventing oiling out.

Q3: My crystals formed almost instantly as a fine powder the moment I removed the flask from the heat. Is this a problem?

Answer: Yes, this is known as "crashing out." While you have a solid, this rapid precipitation is non-selective and tends to trap impurities and solvent within the crystal lattice, defeating the purpose of crystallization for purification.[4][5]

  • Cause: Excessive Supersaturation. The solution was too concentrated, and the driving force for crystallization was too high upon even slight cooling.

    • Solution: Place the flask back on the heat source, re-dissolve the solid, and add more solvent (e.g., 10-20% more volume). The aim is to achieve a state where crystals begin to appear only after the solution has cooled for 5-15 minutes. Slow, deliberate crystal growth is paramount for achieving high purity.[4]

Q4: My final yield of pure crystals is very low (<30%). Where did my compound go?

Answer: A low yield is most commonly a result of losing too much product to the mother liquor (the remaining solution after filtration).[4]

  • Cause A: Too Much Solvent. This is the most frequent reason. Using a large excess of solvent means that a significant amount of your compound will remain dissolved even after cooling.[4]

    • Solution: Before discarding the mother liquor, test it by taking a small sample on a glass rod and letting the solvent evaporate. A significant solid residue indicates a high concentration of the remaining product. You can recover this by concentrating the mother liquor and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

  • Cause B: Premature Crystallization During Hot Filtration. If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtration. Use a stemless funnel to prevent a long cooling path. If crystallization still occurs, you may need to add a slight excess of hot solvent before filtering.

  • Cause C: Inefficient Filtration. Leaving too much mother liquor on the surface of the filtered crystals will result in product loss during the washing step.

    • Solution: Ensure a good seal on your vacuum filtration setup and allow the vacuum to pull for several minutes to remove as much mother liquor as possible before washing.

Q5: My material is crystalline, but analytical data (HPLC, NMR) shows it's still impure. What can I do?

Answer: Impurities can compromise a crystal's purity by being incorporated into the lattice or by adhering to the crystal surface.[5]

  • Cause A: Surface Contamination. The surfaces of your crystals are coated with residual mother liquor which contains the impurities.

    • Solution: The washing step during filtration is critical. Use a small amount of ice-cold crystallization solvent to wash the crystals. A cold solvent will wash away the mother liquor without dissolving a significant amount of your product. Two or three small, cold washes are more effective than one large wash.

  • Cause B: Impurity Incorporation. Some impurities, especially those structurally similar to this compound, can be incorporated directly into the crystal lattice, forming a solid solution.[5][6]

    • Solution 1 (Re-crystallization): A second crystallization is often necessary. Each successive crystallization will further reduce the level of impurities.

    • Solution 2 (Solvent System Change): The way an impurity incorporates can be highly dependent on the solvent. Switching to a different solvent or solvent system can change the crystal packing and potentially exclude the impurity more effectively.

    • Solution 3 (Activated Carbon): If the impurities are colored and non-polar, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them. Use charcoal sparingly, as it can also adsorb your product and reduce the yield.

Q6: I'm getting different-looking crystals (needles vs. plates) between batches, and my characterization data (e.g., melting point, XRD) is inconsistent. What is happening?

Answer: You are likely observing polymorphism , which is the ability of a compound to exist in more than one crystal structure.[7][8] Polymorphism is a critical concern in drug development as different polymorphs can have different solubilities, stabilities, and bioavailability. Organic acids are well-known to exhibit polymorphism.[7]

  • Cause: Different Crystallization Conditions. The specific polymorph obtained can be highly sensitive to factors like the solvent used, the rate of cooling, the level of supersaturation, and even the presence of specific impurities.

    • Solution (Process Control): To obtain a consistent polymorphic form, you must rigorously control your crystallization protocol. Document and maintain the exact same solvent system, concentration, cooling profile, and agitation rate for every batch.

    • Solution (Polymorph Screening): If a specific polymorph is desired (e.g., the most stable one), a systematic polymorph screen is necessary. This involves crystallizing the compound from a wide variety of solvents under different conditions (e.g., fast cooling, slow evaporation) and analyzing the resulting solids using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the different forms.

Section 3: Frequently Asked Questions (FAQs)

  • Q: How do I select a good starting solvent for crystallization?

    • A: The ideal solvent should dissolve the compound well when hot but poorly when cold. A good rule of thumb is "like dissolves like." Given the aromatic quinoline ring and the polar carboxylic acid, solvents like ethanol, isopropanol, or acetone are good starting points.[9] For mixed solvent systems, dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., THF or methanol) and then slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble, e.g., hexane or water) at a warm temperature until the solution becomes slightly cloudy. Then, heat to clarify and cool slowly.

  • Q: What is the role of pH in the crystallization of this compound?

    • A: pH is critical. As an amphoteric molecule, this compound will be charged and highly soluble in both strongly acidic (pH < 2) and strongly basic (pH > 7) aqueous solutions. Crystallization from water is best achieved by adjusting the pH of a solution to the compound's isoelectric point (likely around pH 4.5-5.0), where it is neutral and has its minimum solubility. This technique, known as pH-swing crystallization, can be very effective for purification.

  • Q: What is polymorphism and why is it important for drug development?

    • A: Polymorphism is the existence of a solid material in more than one crystalline form.[7][8] These different forms, or polymorphs, have the same chemical composition but different internal crystal packing. This can lead to significant differences in physical properties like melting point, solubility, dissolution rate, and stability. In drug development, an unstable polymorph could convert to a more stable, less soluble form during storage, which could drastically affect the drug's performance and safety. Therefore, identifying and controlling the polymorphic form is a regulatory requirement.

Section 4: Key Experimental Protocols

Protocol 4.1: General Cooling Crystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small volume of a chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until it boils.

  • Achieve Saturation: Continue adding small portions of the solvent until the solid just completely dissolves.

  • Cooling (Growth): Remove the flask from the heat, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Maturation: For optimal yield, cool the flask further in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 4.2: Solvent/Anti-Solvent Crystallization Protocol
  • Dissolution: Dissolve the crude material in the minimum amount of a "good" solvent (e.g., THF) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add an "anti-solvent" (e.g., hexane) dropwise. Continue adding until the solution remains faintly cloudy (persistent nucleation).

  • Clarification: Gently warm the flask until the solution becomes clear again.

  • Cooling (Growth): Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation & Drying: Follow steps 6-8 from Protocol 4.1, using the same solvent/anti-solvent mixture (or just the anti-solvent), chilled, as the wash liquid.

Section 5: Visual Troubleshooting Workflow

This diagram outlines a logical progression for addressing common crystallization challenges.

G cluster_no_xtal Troubleshooting: No Crystals cluster_oiling Troubleshooting: Oiling Out cluster_crash Troubleshooting: Crashing Out cluster_impure Troubleshooting: Impurity start Crystallization Attempt outcome Observe Outcome start->outcome no_xtal No Crystals Formed outcome->no_xtal Clear solution on cooling oiling Compound 'Oiled Out' outcome->oiling Liquid phase separation crash Crystals 'Crashed Out' outcome->crash Instant, fine powder formed impure Product is Impure outcome->impure Good crystals, but analysis fails success High Purity Crystals outcome->success Slow growth of well-defined crystals no_xtal_c1 Too much solvent? no_xtal->no_xtal_c1 oiling_s1 Action: Re-heat, add more solvent, and re-cool slowly oiling->oiling_s1 If problem persists crash_s1 Action: Re-heat, add 10-20% more solvent, re-cool slowly crash->crash_s1 impure_c1 Surface contamination? impure->impure_c1 no_xtal_s1 Action: Evaporate some solvent and re-cool no_xtal_c1->no_xtal_s1 Yes no_xtal_c2 Nucleation inhibited? no_xtal_c1->no_xtal_c2 No no_xtal_s2 Action: Scratch flask or add seed crystal no_xtal_c2->no_xtal_s2 oiling_s2 Action: Change to a different solvent system oiling_s1->oiling_s2 If problem persists impure_s1 Action: Ensure proper washing with ice-cold solvent impure_c1->impure_s1 Yes impure_c2 Impurity co-crystallized? impure_c1->impure_c2 No impure_s2 Action: Perform a second recrystallization, possibly in a different solvent impure_c2->impure_s2

Caption: A decision-making workflow for troubleshooting common crystallization issues.

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. National Institutes of Health. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-(Quinolin-8-yloxy)propanoic acid. BenchChem.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • PubChem. 2,6-Quinolinyl derivative, 30.
  • McNamara, D. P., et al. (2017). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. [Link]

  • Google Patents. (2015). CN103664892B - The crystallization of quinoline.
  • Valero, R., et al. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? ACS Publications. [Link]

  • Svärd, M., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry, University of Rochester. [Link]

  • National Institutes of Health. Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines. PMC.
  • PubChem. 2-Amino-2-methyl-3-(quinolin-6-yl)propanoic acid.
  • ResearchGate. (2025). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization.
  • Roy, T., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Propionic acid. Wikipedia. [Link]

  • ResearchGate. (2025). Coping with crystallization problems.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Quinolin-8-yloxy)propanoic acid. BenchChem.
  • Google Patents. US4230888A - Process for purification of acrylic acid by fractional crystallization.
  • Metobo Analyst. 2-(Quinolin-4-yl)propanoic acid. Metobo Analyst.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Google Patents. WO2013079785A1 - Method for recovering and purifying propionic acid.

Sources

Technical Support Center: Impurity Profiling of 2-(Quinolin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the impurity profiling of synthetic 2-(Quinolin-6-yl)propanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into potential analytical challenges and their solutions, structured in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring your methods are robust and self-validating.

The Imperative of Impurity Profiling

Any component of a drug substance that is not the chemical entity defined as the active pharmaceutical ingredient (API) is considered an impurity.[1] The control of these impurities is a critical aspect of drug development and manufacturing, as they can impact the safety and efficacy of the final drug product.[2] Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, mandate strict identification, quantification, and control of impurities.[3][4] This guide will address the specific challenges associated with this compound, a heterocyclic compound whose basic nitrogen can present unique analytical hurdles.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section directly addresses common issues encountered during the analysis of this compound.

Section 1.1: HPLC & LC-MS Method Development

Q1: My primary peak for this compound is showing significant tailing in my reverse-phase HPLC method. What is the cause and how can I resolve this?

A1: Peak tailing for this analyte is a classic problem and typically stems from two main sources:

  • Secondary Silanol Interactions: The basic nitrogen on the quinoline ring can interact strongly with acidic, un-capped silanol groups on the surface of standard silica-based C18 columns. This leads to non-ideal peak shapes.

  • Mobile Phase pH: If the mobile phase pH is not adequately controlled, the ionization state of your analyte can be inconsistent as it travels through the column, also contributing to tailing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pKa of the quinoline nitrogen is typically around 4.9. To ensure consistent protonation and minimize silanol interactions, buffer your mobile phase to a pH between 2.5 and 3.5 using additives like formic acid or trifluoroacetic acid (TFA). A lower pH protonates the quinoline nitrogen and also suppresses the ionization of residual silanols.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped will have fewer free silanol groups, significantly reducing tailing for basic compounds.

  • Consider an Alternative Stationary Phase: If tailing persists, switch to a column with a different selectivity. Phenyl-hexyl phases can offer beneficial π-π interactions with the quinoline ring system. Alternatively, an embedded polar group (PEG) or "aqua" type C18 column can help shield residual silanols.[5][6]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-25 mM) can sometimes improve peak shape by more effectively competing for active sites on the stationary phase.[7]

Q2: I am struggling to achieve baseline resolution between two closely eluting impurity peaks. What parameters can I adjust?

A2: Improving the resolution between critical pairs requires modifying the selectivity of your chromatographic system. Here is a systematic approach:

  • Modify the Gradient Slope: For gradient methods, decreasing the slope (i.e., making the gradient longer and shallower) will often improve the separation of closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) is one of the most powerful ways to alter selectivity. Acetonitrile and methanol have different properties and will interact differently with your analytes and the stationary phase.

  • Adjust Mobile Phase pH: A small change in pH can alter the ionization state of impurities, especially if they have acidic or basic functional groups, leading to significant shifts in retention time and potentially improved resolution.

  • Change Column Chemistry: If mobile phase adjustments are insufficient, changing the stationary phase is the next logical step. As mentioned in Q1, moving from a C18 to a Phenyl-hexyl or a polar-embedded phase can provide the necessary change in selectivity.[5][6]

Q3: My LC-MS baseline is very noisy and appears to be drifting upwards during my gradient analysis. What are the likely causes?

A3: A noisy or drifting baseline in LC-MS is often due to contamination or mobile phase issues.[8][9]

  • Mobile Phase Contamination: Use only high-purity, LC-MS grade solvents and additives.[10] Trace impurities in lower-grade solvents can accumulate on the column at the start of the gradient and then elute as the organic percentage increases, causing a rising baseline and "ghost peaks."[11]

  • Inadequate Mobile Phase Degassing: Dissolved gases can outgas in the detector, causing noise. Ensure your mobile phase is properly degassed using an inline degasser, sonication, or helium sparging.[8]

  • Contaminated System: The most common source of contamination is the sample matrix itself or carryover from previous injections.[9] Run blank injections (injecting only mobile phase) to see if the noise persists. If it does, a system flush with a strong solvent series (e.g., water, isopropanol, acetonitrile) may be required.[12]

  • Deteriorating ESI Source: A dirty ion source can lead to unstable spray and high background noise. Regular cleaning of the ion source components is critical for maintaining sensitivity and low baseline noise.[9]

Section 1.2: Impurity Identification and Characterization

Q4: My LC-MS analysis shows a new peak in a forced degradation sample with a mass of [M+H]⁺ = 218.2. My API has a mass of 201.22. How do I proceed to identify this impurity?

A4: This mass difference of +16 amu is a classic sign of oxidation (addition of an oxygen atom). The goal is to determine where on the molecule the oxidation occurred.

Workflow for Identification:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the impurity. This will allow you to confirm the elemental composition (e.g., C₁₂H₁₁NO₃ vs. the parent C₁₂H₁₁NO₂) and rule out other possibilities.[13]

  • MS/MS Fragmentation: Perform fragmentation (MS/MS) on both the parent compound and the impurity. Comparing the fragmentation patterns can often pinpoint the location of the modification. For example, if a fragment containing the quinoline ring shows a +16 shift, the oxidation likely occurred on the ring system, possibly forming an N-oxide or a hydroxylated quinoline.[14]

  • Isolation: If the structure is still ambiguous, the impurity must be isolated for definitive analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[15] Use preparative HPLC with the same column chemistry as your analytical method to collect a sufficient quantity (typically >50 µg) of the impurity.[15]

  • NMR Spectroscopy: This is the gold standard for structure elucidation.[16] A full suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) will unambiguously determine the connectivity of the atoms and confirm the site of oxidation.[17][18]

Q5: What are the standard ICH thresholds I need to be aware of for reporting, identifying, and qualifying impurities?

A5: The ICH Q3A(R2) guideline provides a clear framework based on the maximum daily dose (MDD) of the drug substance.[3][19]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[4]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[4]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[19][20]

Part 2: Potential Impurities in Synthetic this compound

Understanding the synthetic route is paramount to predicting potential process-related impurities. A plausible synthesis involves a palladium-catalyzed Heck or Suzuki coupling reaction.

G cluster_synthesis Plausible Synthesis Pathway cluster_impurities Potential Process-Related Impurities SM1 6-Bromoquinoline Reagent Pd Catalyst (e.g., Pd(OAc)₂) + Ligand + Base SM1->Reagent Imp1 Impurity A: Unreacted 6-Bromoquinoline (Starting Material) SM1->Imp1 Carryover Imp2 Impurity B: Quinoline (Reductive dehalogenation) SM1->Imp2 Side Reaction SM2 Propanoic acid derivative (e.g., Ethyl acrylate) SM2->Reagent API This compound (API) Reagent->API Heck Coupling & Hydrolysis Imp3 Impurity C: Positional Isomer (e.g., 2-(Quinolin-5-yl)propanoic acid) Imp4 Impurity D: Dimerized By-product

Caption: Plausible synthesis and potential process impurities.

Common Impurity Classes:

  • Organic Impurities: These include starting materials, by-products, intermediates, and degradation products.[19][]

    • Starting Materials: Unreacted 6-bromoquinoline.

    • Intermediates: The ethyl ester of the final product prior to hydrolysis.

    • By-products: Products from side reactions, such as reductive dehalogenation of the starting material to form quinoline, or dimerization of the starting material.

    • Degradation Products: Formed during manufacturing or storage. For this molecule, potential degradation pathways include oxidation of the quinoline ring (N-oxide formation) or decarboxylation of the propanoic acid side chain under heat/light stress.

  • Inorganic Impurities: These can include reagents, ligands, catalysts (e.g., residual palladium), heavy metals, or inorganic salts.[19][]

  • Residual Solvents: Organic or inorganic liquids used during the synthesis. Their control is governed by the ICH Q3C guideline.[19]

Part 3: Experimental Protocols & Workflows

Protocol 3.1: General RP-HPLC Method for Purity Analysis

This protocol provides a starting point for method development. Optimization will be required.

  • Instrumentation:

    • HPLC or UPLC system with a UV/Diode Array Detector (DAD).

  • Column:

    • High-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • Start with a shallow gradient to ensure separation of early-eluting, more polar impurities.

    • Example: 5% B to 95% B over 15 minutes.

  • Flow Rate:

    • 0.3 mL/min (for 2.1 mm ID column).

  • Column Temperature:

    • 35 °C.

  • Detection:

    • UV detection at a wavelength where the API and expected impurities have significant absorbance (e.g., 254 nm, or an optimized wavelength from a DAD scan).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a diluent compatible with the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.[7]

Workflow 3.2: Identification of an Unknown Impurity

G start Unknown Peak Detected in HPLC-UV (>0.10%) lcms Analyze by LC-MS (ESI+, ESI-) start->lcms hrms Obtain Accurate Mass (HRMS) lcms->hrms msms Perform MS/MS Fragmentation & Compare to Parent hrms->msms propose Propose Putative Structure(s) msms->propose isolate Isolate Impurity (Prep-HPLC) propose->isolate Structure Ambiguous elucidate Confirm Structure propose->elucidate Structure Clear (e.g., known impurity) nmr Acquire 1D & 2D NMR Data (¹H, ¹³C, COSY, HSQC, HMBC) isolate->nmr nmr->elucidate

Caption: Systematic workflow for impurity structure elucidation.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. (2006). [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. (n.d.). [Link]

  • Impurity Profiling of Active Pharmaceutical Ingredients (APIs). (n.d.). [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. (n.d.). [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. (2018). [Link]

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. (2018). [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. (2020). [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. (2025). [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. (2025). [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. (2025). [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. (2024). [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. (2025). [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). [Link]

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate. (2025). [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. (2025). [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). [Link]

  • Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. Regis Technologies. (2015). [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. (n.d.). [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. (2025). [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. (n.d.). [Link]

  • Application of LCMS in small-molecule drug development. (2016). [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). [Link]

  • Structure Elucidation and NMR. Hypha Discovery. (n.d.). [Link]://www.hyphadiscovery.co.uk/structure-elucidation-and-nmr/)

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Technical Support Center: Optimizing the Synthesis of 2-(Quinolin-6-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Quinolin-6-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the efficiency and yield of your synthesis. As a molecule of interest in medicinal chemistry, robust and reproducible synthesis of this compound is crucial for advancing research and development.

This document provides a comprehensive analysis of common synthetic routes, potential pitfalls, and strategies for optimization, grounded in established chemical principles and supported by authoritative literature.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered during the synthesis of this compound.

Q1: What are the most common synthetic strategies for this compound?

A1: The most prevalent strategies involve the functionalization of a pre-formed quinoline ring, typically starting from 6-bromoquinoline. The two most explored routes are:

  • Palladium-Catalyzed Cross-Coupling followed by Hydrolysis: This involves a Heck or Sonogashira reaction to introduce a three-carbon side chain precursor, which is subsequently hydrolyzed to the desired propanoic acid.

  • Grignard Reagent Carboxylation: This method involves the formation of a Grignard reagent from 6-bromoquinoline, which is then reacted with carbon dioxide to form the carboxylate salt, followed by acidification.

Q2: I am seeing low conversion of my 6-bromoquinoline starting material in a Heck reaction with ethyl acrylate. What should I investigate first?

A2: Low conversion in a Heck reaction involving a heteroaromatic halide like 6-bromoquinoline can often be attributed to several factors. Begin by systematically checking the following:

  • Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are not degraded. Use fresh reagents or screen different catalyst/ligand combinations.

  • Inert Atmosphere: Palladium(0) species are sensitive to oxygen.[1] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Base Strength and Solubility: The choice of base is critical.[2][3] An inappropriate base can lead to poor catalyst turnover. Consider screening different inorganic or organic bases.

  • Solvent Purity: Ensure you are using anhydrous and high-purity solvents, as impurities can poison the catalyst.

Q3: My Grignard reagent formation from 6-bromoquinoline is sluggish or fails to initiate. What can I do?

A3: Difficulty in initiating Grignard reagent formation is a common issue.[4][5] Here are some troubleshooting steps:

  • Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide.[6] Activate the magnesium by crushing the turnings, using a crystal of iodine, or a few drops of 1,2-dibromoethane.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[4] Ensure all glassware is flame-dried and solvents are rigorously anhydrous.

  • Initiation Temperature: Sometimes, gentle heating may be required to initiate the reaction. However, be cautious as the reaction can become highly exothermic once it starts.

Q4: During the hydrolysis of my ethyl 2-(quinolin-6-yl)propanoate intermediate, I am getting a low yield of the final acid. What could be the problem?

A4: Incomplete hydrolysis is a likely culprit. Consider the following:

  • Reaction Time and Temperature: Ensure the hydrolysis has proceeded to completion by monitoring the reaction with Thin Layer Chromatography (TLC) until the starting ester is no longer visible. Gentle heating can increase the reaction rate.

  • Stoichiometry of the Base: Use a sufficient excess of the base (e.g., sodium hydroxide or lithium hydroxide) to ensure complete saponification.

  • Reversibility with Acid Hydrolysis: If using acidic conditions for hydrolysis, the reaction is reversible.[7] Using a large excess of water can help drive the equilibrium towards the products. For a more complete and irreversible reaction, alkaline hydrolysis is generally preferred.[8]

Troubleshooting Guides for Key Synthetic Routes

This section provides a more detailed breakdown of potential issues and solutions for the primary synthetic pathways to this compound.

Route 1: Heck Reaction of 6-Bromoquinoline with Ethyl Acrylate followed by Hydrolysis

This two-step route is a popular choice for constructing the 2-arylpropanoic acid moiety.

cluster_step1 Step 1: Heck Reaction cluster_step2 Step 2: Reduction cluster_step3 Step 3: Hydrolysis A 6-Bromoquinoline + Ethyl Acrylate C Ethyl 2-(quinolin-6-yl)acrylate A->C Heck Coupling B Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., PPh3) Base (e.g., Et3N) Solvent (e.g., DMF) E Ethyl 2-(quinolin-6-yl)propanoate C->E Double Bond Reduction D Catalytic Hydrogenation (e.g., H2, Pd/C) G This compound E->G Ester Hydrolysis F Base (e.g., NaOH) Acid Workup (e.g., HCl)

Caption: Workflow for the synthesis of this compound via a Heck reaction route.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of 6-bromoquinoline 1. Inactive catalyst or ligand.[1] 2. Insufficiently inert atmosphere. 3. Incorrect base or solvent.[2] 4. Low reaction temperature.1. Use fresh, high-purity palladium catalyst and phosphine ligand. Consider screening different ligands (e.g., tri(o-tolyl)phosphine). 2. Degas the solvent and reaction mixture thoroughly with an inert gas (argon or nitrogen). 3. Screen different bases (e.g., K2CO3, Cs2CO3) and anhydrous solvents (e.g., DMF, DMAc, dioxane). 4. Gradually increase the reaction temperature, monitoring for decomposition.
Formation of significant side products 1. Homocoupling of 6-bromoquinoline. 2. Polymerization of ethyl acrylate. 3. Isomerization of the product.1. Lower the reaction temperature and ensure a properly degassed system. 2. Add a polymerization inhibitor like hydroquinone. 3. This is less common in Heck reactions but can be influenced by the catalyst and reaction conditions. Re-evaluate your catalyst system.
Difficulty in purifying the product 1. Residual palladium catalyst. 2. Contamination with phosphine oxides.1. Pass the crude product through a plug of silica gel or treat with a palladium scavenger. 2. Use appropriate chromatographic techniques for purification.
Problem Potential Cause(s) Recommended Solution(s)
Incomplete hydrolysis 1. Insufficient base. 2. Short reaction time or low temperature.1. Use at least 2-3 equivalents of a strong base like NaOH or LiOH. 2. Monitor the reaction by TLC and continue heating until all the starting ester is consumed.
Product is an oil or difficult to crystallize 1. Presence of impurities. 2. Incorrect pH during workup.1. Purify the crude product by recrystallization or column chromatography. 2. Carefully adjust the pH to the isoelectric point of the amino acid to ensure complete precipitation.
Low isolated yield after workup 1. Product partially soluble in the aqueous layer. 2. Degradation of the product.1. Extract the aqueous layer multiple times with a suitable organic solvent. 2. Avoid excessively high temperatures or prolonged reaction times during hydrolysis.
Route 2: Grignard Reagent Carboxylation

This route offers a more direct approach to the carboxylic acid functionality.

cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Acidification A 6-Bromoquinoline C 6-Quinolinylmagnesium bromide A->C Grignard Reagent Formation B Magnesium Turnings Anhydrous Solvent (e.g., THF) E Quinolin-6-ylcarboxylate salt C->E Reaction with CO2 D Carbon Dioxide (CO2) G This compound E->G Protonation F Acid Workup (e.g., HCl)

Caption: Workflow for the synthesis of this compound via a Grignard carboxylation route.

Problem Potential Cause(s) Recommended Solution(s)
Failure to form the Grignard reagent 1. Wet glassware or solvent.[4] 2. Inactive magnesium surface.[6] 3. Presence of acidic protons in the starting material.1. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvent. 2. Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing. 3. Ensure the 6-bromoquinoline is free from any acidic impurities.
Low yield of carboxylic acid 1. Inefficient trapping of the Grignard reagent with CO2. 2. Wurtz coupling side reaction.[4] 3. Reaction with atmospheric oxygen or moisture.1. Bubble dry CO2 gas through the Grignard solution at a low temperature or pour the Grignard solution onto crushed dry ice. 2. Add the 6-bromoquinoline slowly to the magnesium turnings to minimize the concentration of the halide. 3. Maintain a strictly inert atmosphere throughout the reaction and workup.
Formation of a ketone byproduct 1. Reaction of the Grignard reagent with the carboxylate salt.1. Ensure an excess of CO2 is used and maintain a low reaction temperature during the addition of the Grignard reagent.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific laboratory conditions and scale.

Protocol 1: Heck Reaction of 6-Bromoquinoline with Ethyl Acrylate
  • To a dried Schlenk flask, add 6-bromoquinoline (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF as the solvent, followed by triethylamine (2.0 equiv.) and ethyl acrylate (1.5 equiv.).

  • Heat the reaction mixture to 100-120 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 2-(Quinolin-6-yl)propanoate
  • Dissolve the ethyl 2-(quinolin-6-yl)propanoate (1.0 equiv.) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (3.0 equiv.) in water.

  • Heat the mixture to reflux and stir until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 3: Grignard Carboxylation of 6-Bromoquinoline
  • Place magnesium turnings (1.5 equiv.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 6-bromoquinoline (1.0 equiv.) in anhydrous THF dropwise to initiate the reaction.

  • Once the reaction has started, add the remaining 6-bromoquinoline solution at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Cool the Grignard solution in a dry ice/acetone bath and bubble dry CO2 gas through the solution for 1-2 hours.

  • Quench the reaction by slowly adding aqueous HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

References

  • Benchchem.
  • Benchchem. Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile. Benchchem.
  • Staubitz, A., et al. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate.
  • Neumann, H., et al. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 2020.
  • Organic Chemistry Portal. Heck Reaction.
  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem.
  • Reddit. Troubleshooting a difficult Heck reaction. r/Chempros.
  • Reddit. Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
  • TIB. Efficient palladium-catalyzed synthesis of 2-aryl propionic acids.
  • Transformation Tutoring. Synthesis And Reactions Of Carboxylic Acids. 2022.
  • Grignard Reaction.
  • Brookhart, M., et al. Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction.
  • Reddit. Troubleshooting my grignard reactions. r/chemistry.
  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. 2024.
  • OpenStax. 20.5 Preparing Carboxylic Acids. Organic Chemistry, 2023.
  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. 2025.
  • Royal Society of Chemistry. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications.
  • Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Benchchem. Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline. Benchchem.
  • MDPI.
  • ResearchGate. (PDF)
  • Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemguide. hydrolysis of esters.
  • Sciencemadness.org. Grignard successes and failures. 2016.
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • ResearchGate.
  • Chemistry LibreTexts. Heck Reaction. 2023.
  • MDPI. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. 2020.
  • ResearchGate.
  • Save My Exams. Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. 2024.
  • Lumen Learning. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry.
  • YouTube. Acid Hydrolysis of Esters. 2019.

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Technical Support Center: Navigating the Complexities of Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate yet rewarding landscape of quinoline chemistry. Quinolines are a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals.[1] However, their synthesis is often fraught with challenges, from controlling highly exothermic reactions to achieving desired regioselectivity.[2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to help you overcome common hurdles in classical quinoline syntheses such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of substituted quinolines, categorized by the synthetic method.

Skraup Synthesis

The Skraup synthesis is a powerful method for generating the core quinoline structure but is notoriously exothermic and can be prone to low yields and tar formation.[4] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5]

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?

A1: The highly exothermic nature of the Skraup reaction is a well-documented challenge.[6] Uncontrolled temperature spikes can lead to polymerization and charring of the reactants.[5] To mitigate this, consider the following strategies:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[6] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period.[5] Boric acid can also be employed as a moderator.[6]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while ensuring efficient cooling, for instance, by using an ice bath.[6]

  • Efficient Stirring: Maintain vigorous and constant stirring throughout the reaction to ensure even heat distribution and prevent the formation of localized hotspots.[6]

Q2: I'm observing significant tar formation in my Skraup synthesis, which is complicating purification and lowering my yield. What is the cause, and how can I minimize it?

A2: Tar formation is a frequent side reaction in the Skraup synthesis, primarily due to the harsh acidic and oxidizing conditions that promote polymerization of reactants and intermediates.[6] Here's how to address this:

  • Moderator Addition: As with controlling the reaction's vigor, ferrous sulfate can also help reduce charring by ensuring a more controlled reaction rate.[6]

  • Temperature Optimization: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[6]

  • Purification Strategy: The crude product is often a dark, tarry residue.[6] A common and effective purification method is steam distillation, followed by extraction of the distillate to isolate the quinoline derivative from the non-volatile tar.[6]

Doebner-von Miller Synthesis

This synthesis is a modification of the Skraup reaction that utilizes α,β-unsaturated carbonyl compounds, allowing for the synthesis of a wider range of substituted quinolines.[4][7] However, it is also susceptible to side reactions, particularly polymerization.

Q3: My Doebner-von Miller reaction is resulting in a low yield and a large amount of polymeric material. What are the potential causes and solutions?

A3: Low yields in the Doebner-von Miller reaction are often attributed to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate.[8][9] Here are several approaches to minimize this side reaction:

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This helps to control the exothermicity and reduces the concentration of the carbonyl compound available for polymerization at any given time.[9]

  • In SituGeneration of the Carbonyl Compound: An effective strategy is to generate the α,β-unsaturated carbonyl compound in situ from an aldol condensation. For example, slowly adding acetaldehyde to the reaction mixture allows it to form crotonaldehyde, which is then consumed in the main reaction, keeping its concentration low.[9]

  • Biphasic Reaction Medium: Utilizing a biphasic system can sequester the carbonyl compound in an organic phase, which significantly reduces its polymerization in the acidic aqueous phase and can lead to a substantial increase in the product yield.[2]

Q4: I've obtained an unexpected isomer or byproduct in my Doebner-von Miller reaction. What could have happened?

A4: The formation of unexpected products can occur due to the specific substrates used or the reaction conditions.[9]

  • Substrate-Specific Byproducts: The electronic and steric properties of the aniline can influence cyclization pathways, sometimes leading to unexpected regioisomers.[9]

  • Thorough Characterization: To identify the unexpected product, it is crucial to perform a comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and, if possible, X-ray crystallography.[9]

Combes Quinoline Synthesis

The Combes synthesis is a valuable method for preparing 2,4-substituted quinolines from the reaction of an aniline with a β-diketone, followed by acid-catalyzed cyclization.[10][11] A key challenge in this synthesis is controlling the regioselectivity.

Q5: My Combes synthesis is producing a mixture of regioisomers. How can I improve the selectivity for one product?

A5: The formation of two possible regioisomers arises from the initial condensation of the aniline at either of the two carbonyl groups of the β-diketone.[12] The regioselectivity is influenced by a combination of steric and electronic factors.[10][12]

  • Steric Effects: Increasing the steric bulk on one of the R groups of the β-diketone can favor the formation of the 2-substituted quinoline.[12] The steric effects of substituents on the aniline also play a significant role in the rate-determining electrophilic aromatic annulation step.[2][10]

  • Electronic Effects: The electronic properties of substituents on the aniline can direct the cyclization. For instance, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines when a trifluoromethyl-β-diketone is used.[10]

  • Catalyst and Reaction Conditions: The choice of acid catalyst can be critical. While sulfuric acid is commonly used, a mixture of polyphosphoric acid (PPA) and an alcohol can be more effective and may influence the regiochemical outcome.[2][12]

Q6: The yield of my Combes synthesis is disappointingly low. What factors could be responsible?

A6: Low yields in the Combes synthesis can stem from incomplete condensation or cyclization steps.[2]

  • Catalyst Efficiency: The reaction is acid-catalyzed. Using a more potent dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), can be more efficient than the traditionally used sulfuric acid.[2]

  • Steric Hindrance: Significant steric hindrance from bulky substituents on either the aniline or the β-diketone can impede the rate-determining electrophilic aromatic annulation step. If possible, selecting less sterically hindered starting materials can improve yields.[2]

Friedländer Synthesis

The Friedländer synthesis is a versatile and widely used method for preparing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[13][14] Key challenges include managing regioselectivity and preventing side reactions.[3][15]

Q7: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?

A7: Regioselectivity is a common issue in the Friedländer synthesis with unsymmetrical ketones, as condensation can occur on either side of the carbonyl group.[2][16] Here are some strategies to address this:

  • Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer over the other.[2][16]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can steer the cyclization to a specific position.[2][16]

  • Reaction Condition Optimization: Carefully optimizing the reaction temperature and solvent can significantly influence the regiochemical outcome.[2]

Q8: My Friedländer synthesis is giving a low yield. What are the potential causes and how can I improve it?

A8: Low yields in the Friedländer synthesis can be a result of several factors, including harsh reaction conditions and competing side reactions.[13]

  • Milder Catalytic Systems: Traditional methods often employ high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or products.[13] Modern approaches often utilize milder and more efficient catalytic systems, such as ionic liquids, metal-organic frameworks, or nanocatalysts.[13]

  • Preventing Side Reactions: The self-condensation of the ketone reactant (an aldol condensation) is a common side reaction, especially under basic conditions.[17] To avoid this, one can use the imine analog of the o-aminoaryl carbonyl compound.[14]

  • Optimizing Reaction Parameters: The choice of solvent, reaction temperature, and reaction time are all critical. Monitoring the reaction's progress using techniques like TLC or LC-MS can help determine the optimal conditions.[18]

Experimental Protocols

General Protocol for a Moderated Skraup Synthesis

This protocol describes a general procedure for the synthesis of quinoline, incorporating ferrous sulfate as a moderator to control the exothermic reaction.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (or another suitable oxidizing agent)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, combine the aniline, glycerol, and ferrous sulfate heptahydrate.[6]

  • With constant stirring and cooling in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel.[6]

  • Add the nitrobenzene to the mixture.

  • Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed. If the reaction becomes too vigorous, cool the flask with a water bath.[19]

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[19]

  • After cooling, carefully pour the reaction mixture into a large volume of water and neutralize with a suitable base (e.g., sodium hydroxide).[19]

  • Isolate the quinoline product via steam distillation, followed by extraction of the distillate with an organic solvent (e.g., diethyl ether).[19]

  • Dry the organic extracts over an anhydrous salt, filter, and remove the solvent under reduced pressure. Purify the crude quinoline by vacuum distillation.[19]

Iodine-Catalyzed Friedländer Synthesis

This protocol outlines a method using molecular iodine as a mild and efficient catalyst.[13]

Materials:

  • 2-aminoaryl ketone or aldehyde

  • Active methylene compound

  • Molecular Iodine (I₂)

  • Ethyl acetate

  • Saturated aqueous solution of Na₂S₂O₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).[18]

  • Heat the reaction mixture at 80-100°C.[18]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[18]

  • Upon completion, cool the reaction mixture to room temperature.[18]

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[18]

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.[18]

Data Presentation

Comparison of Classical Quinoline Syntheses
Synthesis MethodKey ReactantsTypical ConditionsCommon Challenges
Skraup Aniline, Glycerol, H₂SO₄, Oxidizing AgentHighly acidic, exothermicVigorous reaction, tar formation
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid-catalyzed (Brønsted or Lewis)Polymerization of carbonyl substrate
Combes Aniline, β-DiketoneAcid-catalyzed cyclizationPoor regioselectivity, steric hindrance effects
Friedländer 2-Aminoaryl Ketone/Aldehyde, Active Methylene CompoundAcid or base-catalyzedPoor regioselectivity with unsymmetrical ketones, aldol side reactions

Note: This table provides a general overview. Specific conditions and challenges can vary significantly with the substrate.[2]

Visualizations

Troubleshooting Workflow for Low Yield in Quinoline Synthesis

start Start: Low Yield in Quinoline Synthesis check_reagents Verify Reagent Quality and Purity start->check_reagents check_reagents->start Impure Reagents Found check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal Conditions side_reactions Investigate Potential Side Reactions check_conditions->side_reactions Conditions Appear Optimal side_reactions->start No Obvious Side Reactions catalyst Optimize Catalyst (Type and Loading) side_reactions->catalyst Side Reactions Identified purification Improve Purification/Work-up Procedure catalyst->purification Catalyst Optimized end End: Optimized Yield purification->end Procedure Refined reactants 2-Aminoaryl Ketone + Active Methylene Compound aldol Aldol Condensation & Dehydration reactants->aldol Base or Acid Catalyst intermediate α,β-Unsaturated Intermediate aldol->intermediate cyclization Intramolecular Condensation intermediate->cyclization dehydration Dehydration cyclization->dehydration product Substituted Quinoline dehydration->product

Caption: A simplified representation of the Friedländer quinoline synthesis mechanism.

References

  • BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PMC - PubMed Central.
  • Synthesis of Quinolines and 2‐Functionalized Quinolines by Difluorocarbene Incorporation. (n.d.).
  • Combes quinoline synthesis. (n.d.). Wikipedia.
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  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
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  • BenchChem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
  • BenchChem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (n.d.). ResearchGate.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025, January 28). Organic & Biomolecular Chemistry (RSC Publishing).
  • Organocatalyzed Synthesis of Functionalized Quinolines. (2020, January 17). PubMed.
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  • Optimization of the reaction conditions. (n.d.). ResearchGate.
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  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). PMC - NIH.
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (n.d.). PMC - NIH.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Publishing.
  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). YouTube.
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (n.d.). Organic Chemistry Portal.
  • Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Purification of Quinoline. (n.d.). Chempedia - LookChem.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure.
  • Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Skraup Synthesis of Quinoline - tips/pointers. (2017, July 18). Reddit.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.).
  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (n.d.). Green Chemistry (RSC Publishing).
  • What is the complete procedure for Doebner-von miller reaction ?. (2018, July 17). ResearchGate.
  • Doebner-von Miller reaction. (n.d.). Semantic Scholar.

Sources

Technical Support Center: 2-(Quinolin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for "2-(Quinolin-6-yl)propanoic acid degradation pathways".

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of quinoline, a heterocyclic aromatic compound that forms the core of many pharmaceuticals and biologically active molecules.[1][2] The stability of such compounds is paramount in drug development and experimental research, as degradation can lead to loss of efficacy, inconsistent results, and the formation of potentially toxic byproducts. Understanding the degradation pathways is not merely an academic exercise; it is a critical component of ensuring data integrity, reproducibility, and the safety of potential therapeutics.

This technical support guide provides a comprehensive resource for professionals working with this compound. While specific degradation pathways for this exact molecule are not extensively documented in public literature, this guide synthesizes information from closely related quinoline derivatives to offer robust, field-proven advice.[3] It is structured in a question-and-answer format to directly address common challenges and provide practical, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary theoretical degradation pathways for this compound?

A1: Based on the known chemistry of the quinoline scaffold, this compound is susceptible to three main degradation pathways: photodegradation, oxidation, and hydrolysis.

  • Photodegradation: The quinoline ring system is known to absorb UV radiation, which can lead to the formation of reactive intermediates and subsequent degradation.[4][5] Exposure to sunlight or even ambient laboratory lighting can catalyze the formation of various photoproducts, often involving hydroxylation or cleavage of the heterocyclic ring.[4][6]

  • Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form N-oxides. Furthermore, the benzene portion of the quinoline ring can undergo hydroxylation, a common metabolic pathway observed in liver microsome studies of quinoline.[7] These oxidative processes can be initiated by atmospheric oxygen, reactive oxygen species in solution, or certain metal ions.

  • Hydrolysis: While the propanoic acid side chain itself is stable, extreme pH conditions (strongly acidic or basic) could potentially affect the overall molecular stability, though this is generally a less common pathway for this specific structure compared to photodegradation and oxidation. For derivatives with more labile groups like esters or amides, hydrolysis would be a primary concern.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: Proper storage is the first line of defense against degradation. To maintain the integrity of the compound, we recommend the following:

  • Protection from Light: Store the solid compound and any solutions in amber-colored vials to block UV and visible light.[8] For extra protection, wrap containers in aluminum foil.

  • Temperature Control: For long-term storage, keep the compound in a cool, dry, and dark place, ideally refrigerated at 2-8 °C.[8] Avoid repeated freeze-thaw cycles for solutions.

  • Inert Atmosphere: To prevent oxidation, store the solid compound and sensitive solutions under an inert atmosphere, such as argon or nitrogen.[8]

Q3: I'm observing unexpected peaks in my HPLC chromatogram during my experiments. Could this be degradation?

A3: Yes, the appearance of new, unexpected peaks in an HPLC analysis is a classic indicator of compound degradation.[8] These peaks represent degradation products that have different retention times from the parent compound. To confirm this, you should compare the chromatogram of a freshly prepared sample with one that has been subjected to your experimental conditions over time. A decrease in the peak area of the parent compound concurrent with an increase in the new peaks strongly suggests degradation.

Q4: Which analytical techniques are best suited for identifying and quantifying degradation products?

A4: A combination of chromatographic and spectrometric techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for quantifying the parent compound and its degradants. A stability-indicating HPLC method is one that can separate the parent drug from all its degradation products.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products. By coupling the separation power of LC with the mass-analyzing capability of MS, you can determine the molecular weights of the new peaks and, through fragmentation analysis (MS/MS), elucidate their structures.[9]

Q5: How do solvent choice and pH affect the stability of this compound in solution?

A5: Solvents and pH can significantly impact stability. Protic solvents, especially under non-neutral pH, can sometimes facilitate degradative reactions. It is advisable to use high-purity, dry aprotic solvents where possible. If aqueous solutions are required, use a well-defined buffer system within a neutral pH range (e.g., pH 6-8) and prepare the solutions fresh before use to minimize potential hydrolysis or pH-catalyzed oxidation.[8]

Troubleshooting Guides

Issue 1: Inconsistent Biological Assay Results or Loss of Potency
  • Symptoms: You observe a gradual or sudden decrease in the compound's expected biological activity. Experimental results are difficult to reproduce.

  • Root Cause Analysis: This is often the first sign of sample degradation. The parent compound is being consumed, reducing its effective concentration and leading to weaker or inconsistent biological effects.

  • Solutions:

    • Verify Purity: Immediately analyze your current sample stock using a validated HPLC method (see Protocol 2) to check for the presence of degradation products and quantify the remaining parent compound.

    • Implement Strict Storage Protocols: Ensure all aliquots (both solid and solution) are stored under the recommended conditions (protected from light, refrigerated, and potentially under an inert atmosphere).[8]

    • Use Fresh Solutions: For all critical experiments, prepare solutions fresh from a solid stock that has been properly stored. Avoid using old solutions.

    • Protect from Light During Experiments: Cover microplates, flasks, and other containers with aluminum foil or use amber-tinted labware during incubation and processing steps.

Issue 2: Appearance of Unknown Impurities in Analytical Runs
  • Symptoms: Your HPLC or LC-MS analysis shows new peaks that were not present in the initial reference standard. The solution may also exhibit a slight color change (e.g., yellowing).

  • Root Cause Analysis: The compound is actively degrading under your experimental or storage conditions. The goal is to identify the stress factor (light, heat, oxygen, pH) causing the degradation.

  • Solutions:

    • Perform a Forced Degradation Study: Systematically expose the compound to various stress conditions (acid, base, oxidation, heat, light) as outlined in Protocol 1. This will help you identify which conditions produce the same unknown peaks observed in your experiments.

    • Characterize Degradants: Use LC-MS/MS to obtain the mass and fragmentation pattern of the unknown peaks. This data is crucial for proposing the structures of the degradation products and understanding the degradation pathway.

    • Review Experimental Workflow: Scrutinize your entire experimental procedure to identify potential exposure to the identified stress factor. For example, are your solutions left on the benchtop under bright lights for extended periods? Is a reagent in your buffer system potentially oxidative?

Visualizations of Potential Degradation & Workflow

The following diagrams illustrate the potential degradation pathways based on known quinoline chemistry and a standard workflow for investigating these issues.

G cluster_pathways Potential Degradation Pathways parent parent pathway pathway product product stressor stressor A This compound Oxidation Oxidation A->Oxidation Oxidative Stress Photodegradation Photodegradation A->Photodegradation Light Exposure B Hydroxylated Derivatives (e.g., on the benzene ring) C Quinoline N-oxide Derivative D Ring-Opened Products Oxidation->B Oxidation->C Photodegradation->B Photodegradation->D S1 UV/Visible Light S1->Photodegradation S2 O₂, H₂O₂, Metal Ions S2->Oxidation

Caption: Potential degradation pathways for this compound.

G cluster_stress Apply Stress Conditions prep prep stress stress analysis analysis data data A Prepare Stock Solution (1 mg/mL in ACN or DMSO) B Aliquot into Vials (Amber & Clear) A->B C1 Photostability (UV & Ambient Light) B->C1 C2 pH Stability (Acid/Base Hydrolysis) B->C2 C3 Oxidative Stress (e.g., H₂O₂) B->C3 C4 Thermal Stress (e.g., 60 °C) B->C4 D Sample at Time Points (e.g., 0, 2, 8, 24, 48h) C1->D C2->D C3->D C4->D E HPLC / LC-MS Analysis D->E F Quantify Parent Compound & Identify Degradants E->F

Caption: Experimental workflow for a forced degradation (stress testing) study.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade this compound under controlled conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Amber and clear HPLC vials

  • Calibrated UV light chamber and temperature-controlled oven

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Sample Preparation: For each condition, add an appropriate volume of the stock solution to a vial and dilute with the stressor solution.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Keep one vial at room temperature and another at 60 °C.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep one vial at room temperature and another at 60 °C.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature.

    • Photostability: Expose a solution in a clear vial to UV light (e.g., 254 nm or 365 nm) and another to ambient light. Keep a control sample in an amber vial wrapped in foil.[8]

    • Thermal Stress: Store a vial containing the solution in an oven at 60 °C.

  • Time Points: Analyze samples from each condition at t=0 and subsequent time points (e.g., 4, 8, 24, 48 hours).

  • Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Analyze all samples using the HPLC method in Protocol 2.

Stress Condition Reagent/Setup Temperature Expected Outcome
Acid Hydrolysis0.1 M HClRoom Temp & 60 °CMonitor for any acid-catalyzed degradation.
Base Hydrolysis0.1 M NaOHRoom Temp & 60 °CMonitor for any base-catalyzed degradation.
Oxidation3% H₂O₂Room TempFormation of N-oxides or hydroxylated products.[7]
PhotodegradationUV & Ambient LightRoom TempFormation of various photoproducts.[4]
Thermal DegradationNone (in solution)60 °CAssess heat stability.
Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a robust HPLC method to separate and quantify this compound from its potential degradation products.

Instrumentation & Parameters:

Parameter Specification Rationale
HPLC System Standard system with UV/PDA detectorA Photodiode Array (PDA) detector is preferred as it can help assess peak purity.
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for aromatic compounds.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for acidic analytes and aids in MS ionization.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 10% B to 90% B over 15 minutesA gradient elution is crucial for separating the parent compound from unknown degradants which may have very different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at max absorbance (e.g., ~230 nm or ~280 nm)The quinoline chromophore has strong absorbance in the UV range; determine λmax experimentally.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.

Procedure:

  • Prepare mobile phases and equilibrate the HPLC system until a stable baseline is achieved.

  • Prepare samples (including those from the forced degradation study) in the mobile phase or a compatible solvent.

  • Inject the samples and acquire chromatograms.

  • Data Analysis: Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the t=0 sample. Analyze the peak areas of any new degradation products to understand the rate of their formation.

References

  • Fakhri, S., et al. (2023). Microbial aerobic degradation of quinolinic acid, lutidinic acid and isocinchomeronic acid. ResearchGate. Available at: [Link]

  • Röger, P., & Lingens, F. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Biological Chemistry Hoppe-Seyler. Available at: [Link]

  • Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters. Available at: [Link]

  • Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, Oxford Academic. Available at: [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials. Available at: [Link]

  • Kochany, J. (2017). Photodegradation of quinoline in water. ResearchGate. Available at: [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. OSTI.GOV. Available at: [Link]

  • Jin, Y., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC, NIH. Available at: [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. ResearchGate. Available at: [Link]

  • Oliveira, J. D. M. de, et al. (n.d.). Evaluation of quinoline photodegradation from g-C 3 N 4 /TiO 2 heterostructured materials. ETD - Educação Temática Digital. Available at: [Link]

  • Sun, G., et al. (2002). Pathway proposed for the degradation of quinoline. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Aerobic biodegradation of quinoline under denitrifying conditions in membrane-aerated biofilm reactor. Semantic Scholar. Available at: [Link]

  • Yue, X., et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks. Science of The Total Environment. Available at: [Link]

  • Unknown Author. (n.d.). Degradation rate of quinoline and degradation kinetics. ResearchGate. Available at: [Link]

  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. ResearchGate. Available at: [Link]

  • Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. Microbios. Available at: [Link]

  • AA Blocks. (n.d.). 2228190-82-5 | 2-oxo-3-(quinolin-6-yl)propanoic acid. AA Blocks. Available at: [Link]

  • PubChem. (n.d.). 2,6-Quinolinyl derivative, 30. PubChem. Available at: [Link]

  • Facciorusso, A., et al. (2023). Rebamipide as an Adjunctive Therapy for Gastrointestinal Diseases: An Umbrella Review. MDPI. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. NIH. Available at: [Link]

  • LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis. Available at: [Link]

  • Evidente, A., et al. (2005). Analytical Methods of Bioactive Metabolites Produced by Plants and Microorganisms. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of 2-(Quinolin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For molecules such as 2-(Quinolin-6-yl)propanoic acid, a compound of interest due to the established bioactivity of the quinoline scaffold, meticulous structural validation is not merely a procedural step but a critical determinant of data integrity and the ultimate success of a research program.[1]

This guide provides an in-depth, comparative analysis of the essential analytical techniques for the structural elucidation of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, present expected data based on theoretical predictions and established principles, and offer detailed, field-proven protocols. Our approach is designed to be a self-validating system, ensuring that each piece of experimental evidence corroborates the others, leading to an irrefutable structural assignment.

The Strategic Approach to Structural Validation

The validation of a molecular structure is a puzzle solved by assembling complementary pieces of evidence. No single technique provides a complete picture; rather, it is the synergy between multiple analytical methods that builds a comprehensive and trustworthy structural assignment. Our strategy employs a multi-pronged approach, beginning with foundational techniques and progressing to more detailed structural mapping.

G cluster_0 Initial Confirmation cluster_1 Functional Group Identification cluster_2 Detailed Structural Mapping cluster_3 Definitive 3D Structure (Alternative) Elemental Analysis Elemental Analysis Mass Spectrometry Mass Spectrometry Elemental Analysis->Mass Spectrometry Confirms Molecular Formula FTIR Spectroscopy FTIR Spectroscopy Mass Spectrometry->FTIR Spectroscopy Provides Molecular Weight Context 1H NMR 1H NMR FTIR Spectroscopy->1H NMR Identifies Key Functional Groups 13C NMR 13C NMR 1H NMR->13C NMR Corroborates Carbon Skeleton Final Structure Final Structure 13C NMR->Final Structure X-ray Crystallography X-ray Crystallography X-ray Crystallography->Final Structure Unambiguous 3D Structure

Caption: A logical workflow for the structural validation of a small molecule.

Foundational Analysis: Elemental Composition and Molecular Weight

Before delving into the intricacies of covalent bonding and stereochemistry, it is imperative to establish the fundamental building blocks of the molecule: its elemental composition and overall mass.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis by combustion is a quantitative technique that determines the percentage composition of carbon, hydrogen, and nitrogen in a sample.[2] This method provides the empirical formula, which is the simplest whole-number ratio of atoms in the compound. For this compound, with a molecular formula of C₁₂H₁₁NO₂, the expected elemental composition is the benchmark against which the experimental results are compared.

Table 1: Theoretical vs. Expected Elemental Analysis Data for C₁₂H₁₁NO₂

ElementTheoretical PercentageAcceptable Experimental Range
Carbon (C)71.63%71.33% - 71.93%
Hydrogen (H)5.51%5.21% - 5.81%
Nitrogen (N)6.96%6.66% - 7.26%

A successful result, where the experimental percentages fall within ±0.3% of the theoretical values, provides strong evidence for the proposed molecular formula.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, purified sample into a tin capsule.

  • Instrumentation: Utilize a calibrated elemental analyzer.

  • Analysis: The sample is combusted at high temperatures (typically >900 °C) in a stream of pure oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Data Processing: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Mass Spectrometry: Determining the Molecular Weight

High-resolution mass spectrometry (HRMS) is a powerful tool for accurately determining the molecular weight of a compound, providing further confirmation of the molecular formula.[3] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Expected Mass Spectrometry Data:

The theoretical exact mass of this compound (C₁₂H₁₁NO₂) is 201.07898 g/mol . In positive ion mode, the expected protonated molecule is [M+H]⁺ with an m/z of 202.08631. In negative ion mode, the expected deprotonated molecule is [M-H]⁻ with an m/z of 200.07165. A high-resolution mass spectrometer should provide a measurement within 5 ppm of this theoretical value.

Table 2: Predicted High-Resolution Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺202.08631
[M-H]⁻200.07165
[M+Na]⁺224.06820

Expected Fragmentation Pattern:

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would involve the loss of the carboxylic acid group and cleavage of the propanoic acid side chain.[3][4]

G C12H11NO2 [M]+ [M]+. m/z = 201 Loss of COOH - •COOH C12H11NO2 [M]+->Loss of COOH Loss of CH3 - •CH3 C12H11NO2 [M]+->Loss of CH3 C11H10N+ [M - COOH]+ m/z = 156 Loss of COOH->C11H10N+ Further Fragmentation Further Fragmentation C11H10N+->Further Fragmentation C11H8NO2+ [M - CH3]+ m/z = 186 Loss of CH3->C11H8NO2+ C10H8N+ [Quinoline]+ m/z = 128

Caption: Predicted fragmentation pathway for this compound.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire spectra in both positive and negative ion modes.

  • Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated exact mass. Analyze the fragmentation pattern to identify characteristic losses.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is crucial for confirming the presence of the carboxylic acid and the aromatic quinoline ring.

Table 3: Expected FTIR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Appearance
Carboxylic Acid O-HStretching3300 - 2500Very broad
Aromatic C-HStretching3100 - 3000Sharp, medium
Aliphatic C-HStretching2980 - 2850Sharp, medium
Carbonyl C=OStretching1725 - 1700Strong, sharp
Aromatic C=CStretching1600 - 1450Medium to weak
C-OStretching1320 - 1210Medium
O-HBending1440 - 1395 and 950 - 910Medium, broad

The presence of a very broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer, coupled with a strong, sharp C=O stretch around 1710 cm⁻¹, provides compelling evidence for the carboxylic acid functionality.

  • Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Detailed Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[5][6] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their neighboring protons.

Table 4: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H (Carboxylic Acid)~11-12Singlet (broad)1H
H2, H8 (Quinoline)~8.8-9.0Doublet2H
H4, H5, H7 (Quinoline)~7.4-8.2Multiplet3H
H3 (Quinoline)~7.3-7.5Multiplet1H
CH (Propanoic Acid)~3.8-4.0Quartet1H
CH₃ (Propanoic Acid)~1.6-1.8Doublet3H

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

The broad singlet in the downfield region is characteristic of a carboxylic acid proton. The complex multiplet patterns in the aromatic region are indicative of the quinoline ring system. The quartet and doublet in the aliphatic region confirm the 2-propanoic acid side chain and its attachment to the quinoline ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~175-180
C (Quinoline, quaternary)~145-150
C (Quinoline, CH)~120-140
CH (Propanoic Acid)~40-45
CH₃ (Propanoic Acid)~18-22

Note: Predicted chemical shifts are estimates.

The downfield signal for the carbonyl carbon, along with the cluster of signals in the aromatic region and the two distinct signals in the aliphatic region, will provide a complete map of the carbon framework of the molecule, corroborating the structure deduced from the ¹H NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Definitive 3D Structure: Single-Crystal X-ray Crystallography (Alternative Method)

While the spectroscopic methods described above provide a robust validation of the chemical structure, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[2] It can confirm the connectivity, bond lengths, bond angles, and conformation of the molecule.

The primary challenge of this technique is obtaining a single crystal of suitable size and quality. Therefore, it is presented here as a powerful but alternative or confirmatory method, to be pursued if the spectroscopic data are ambiguous or if a definitive solid-state structure is required for applications such as computational modeling.

G Purified Compound Purified Compound Crystallization Crystal Growth Experiments Purified Compound->Crystallization Single Crystal Suitable Single Crystal Crystallization->Single Crystal Data Collection X-ray Diffraction Data Collection Single Crystal->Data Collection Structure Solution Structure Solution and Refinement Data Collection->Structure Solution Final Structure 3D Molecular Structure Structure Solution->Final Structure

Caption: General workflow for single-crystal X-ray crystallography.

Conclusion: A Unified and Validated Structural Assignment

The structural validation of this compound is a systematic process of accumulating and cross-referencing data from a suite of orthogonal analytical techniques. By following the integrated approach outlined in this guide, from fundamental elemental analysis and mass spectrometry to detailed NMR and FTIR spectroscopy, researchers can build an unassailable case for the structure of their target molecule. Each experiment provides a piece of the puzzle, and their collective agreement imparts the confidence and trustworthiness required for advancing drug discovery and development programs. The alternative use of X-ray crystallography can provide the ultimate confirmation of the three-dimensional structure. This rigorous, self-validating methodology ensures the scientific integrity of the data and provides a solid foundation for all subsequent research.

References

  • Cid, M. M., & Bravo, J. (2015). Structure Elucidation in Organic Chemistry: The Search for the Right Tools. John Wiley & Sons. [Link]

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  • Claridge, T. D. W., Boa, A. N., & McCullagh, J. S. O. (2022). A Practical Guide to Structure Determination in Organic Chemistry. Oxford University Press. [Link]

  • Bruker. (n.d.). How NMR Works. Retrieved January 20, 2026, from [Link]

  • Pozharski, E., & Rupp, B. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(1), 45–56. [Link]

  • Wu, K., Karapetyan, E., Schloss, J., Vadgama, J., & Wu, Y. (2023). Advancements in small molecule drug design: A structural perspective. eScholarship, University of California. [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved January 20, 2026, from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved January 20, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved January 20, 2026, from [Link]

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A Comparative Guide to 2-(Quinolin-6-yl)propanoic Acid and Other Bioactive Quinolines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents what is often termed a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, aromatic structure serves as a versatile template for interacting with a multitude of biological targets, leading to a remarkable breadth of pharmacological activities.[3][4][5] Quinoline derivatives have been successfully developed into drugs for treating a wide array of diseases, including cancer, malaria, and bacterial infections.[2][6] The biological effect of a quinoline derivative is profoundly influenced by the nature and position of its substituents, a principle that forms the core of structure-activity relationship (SAR) studies.[7][8][9]

This guide focuses on 2-(Quinolin-6-yl)propanoic acid , a simple yet versatile derivative. While primarily known as a synthetic intermediate, its structural motifs suggest potential biological relevance.[10] By comparing this compound to other well-characterized quinolines—ranging from a broad-spectrum antibiotic to targeted anticancer agents—we aim to illuminate the subtle structural modifications that dictate function. This analysis will provide researchers and drug development professionals with field-proven insights to guide the strategic design of novel therapeutic agents based on the quinoline core.

Section 1: Profile of this compound

This compound is a valuable chemical building block, whose true potential is realized through strategic chemical modification.[10][11] Its structure consists of the core quinoline ring substituted at the 6-position with a propanoic acid group.

Physicochemical Properties
PropertyValueReference
IUPAC Name This compound[]
CAS Number 959585-30-9[][13]
Molecular Formula C₁₂H₁₁NO₂[11]
Molecular Weight 201.22 g/mol [11]
Boiling Point 380.282°C at 760 mmHg[]
Density 1.246 g/cm³[]
Synthetic Utility and Hypothesized Activity

The primary value of this compound in a research context is its function as a precursor for more complex molecules.[10] The carboxylic acid moiety provides a reactive handle for derivatization, most commonly through amide coupling reactions, enabling the synthesis of a diverse library of compounds for biological screening.

Based on studies of isomeric quinoline carboxylic acids, it is plausible to hypothesize that this scaffold could possess anti-inflammatory or antiproliferative properties.[14][15] For instance, quinoline-4-carboxylic acid has demonstrated notable anti-inflammatory and cytotoxic effects.[14] The positioning of the substituent at the 6-position, as opposed to other locations, will critically alter the molecule's electronic distribution and steric profile, thereby influencing its interaction with biological targets.

G cluster_0 Drug Discovery Workflow A This compound (Starting Material) B Amide Coupling (Derivatization) A->B C Library of Novel Amide Derivatives B->C D High-Throughput Screening (e.g., Anti-inflammatory, Antiproliferative Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow using this compound.

Section 2: Comparative Analysis with Benchmark Quinolines

To understand the potential of this compound, it is essential to compare it with other quinoline derivatives that have established biological profiles.

Comparison 1: Trovafloxacin (Broad-Spectrum Antibiotic)

Trovafloxacin (Trovan) is a fluoronaphthyridone antibiotic, structurally related to quinolones, that was developed for its potent, broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria.[16][17][18]

  • Structural Differences: Trovafloxacin possesses a complex, constrained 3-azabicyclo[3.1.0]hexyl substituent at its C-7 position, a 2,4-difluorophenyl group at N-1, and a carboxylic acid at the 3-position.[16][19] This intricate architecture is a stark contrast to the simple propanoic acid side chain of our target molecule. The specific substitutions in Trovafloxacin are engineered for optimal binding to its bacterial targets.

  • Mechanism of Action (MOA): The bactericidal action of Trovafloxacin results from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[17][20] This is a well-defined MOA, whereas the target of this compound is unknown and likely unrelated to bacterial topoisomerases.

  • Pharmacokinetics (PK) and Safety: Trovafloxacin exhibits excellent oral bioavailability (approx. 88%) and a long elimination half-life (approx. 10 hours), allowing for once-daily dosing.[18][20] However, it was withdrawn from the market due to a significant risk of severe hepatotoxicity (liver injury).[19] This serves as a critical reminder that while the quinoline scaffold is effective, it requires careful toxicological evaluation, as specific substitution patterns can introduce safety liabilities.

Comparison 2: Quinoline-4-Carboxylic Acid (Bioactive Isomer)

This compound is a direct structural isomer of a simplified version of our target molecule, differing only in the attachment point of the carboxylic acid. This subtle change has profound biological consequences.

  • Structural and Mechanistic Implications: In quinoline-4-carboxylic acid, the carboxylic acid group and the quinoline nitrogen atom are in close proximity. This arrangement allows the molecule to act as a chelating agent for divalent metal ions, a potential mechanism for its biological activity.[14] In this compound, these two groups are distant, precluding such intramolecular chelation and suggesting a completely different mode of interaction with biological systems.

  • Biological Activity: Studies have shown that quinoline-4-carboxylic acid exhibits impressive anti-inflammatory properties in lipopolysaccharide (LPS)-induced macrophage models and selective antiproliferative activity against cancer cell lines like MCF7 (breast) and HELA (cervical).[14][15] This provides a strong rationale for testing this compound and its derivatives in similar assays to determine how this positional isomerism affects efficacy and selectivity.

Comparison 3: Gefitinib (Targeted Anticancer Agent)

Gefitinib (Iressa) is a quinazoline-based molecule and a prime example of a rationally designed, targeted cancer therapy. It functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

  • Structural Complexity and Target Specificity: Gefitinib features a 4-anilinoquinazoline core, a privileged structure for kinase inhibition.[7] Specific moieties on the aniline and quinazoline rings are optimized to form hydrogen bonds and other interactions within the ATP-binding pocket of EGFR, leading to high potency and selectivity.[7][21] This contrasts with the simple structure of this compound, which is not designed for such specific target engagement and would require significant derivatization to be considered a kinase inhibitor candidate.

  • Therapeutic Application: Gefitinib is used to treat non-small cell lung cancer in patients with specific activating mutations in the EGFR gene.[7] This highlights a modern drug development paradigm: creating highly specific molecules for well-defined patient populations. Our target compound, as a starting point, represents an earlier, exploratory stage of discovery where the goal is to first identify a general biological effect (e.g., broad cytotoxicity) before refining for target specificity.

Section 3: Experimental Protocols for Evaluation

To move this compound from a simple intermediate to a potential lead, a systematic evaluation is required. The following protocols are designed to be self-validating and provide a clear path for initial investigation.

G cluster_0 Experimental Evaluation Workflow A Synthesis of N-Aryl Amide Library B Purity & Structural Confirmation (NMR, LC-MS) A->B C In Vitro Screening B->C D Anti-inflammatory Assay (NO Inhibition) C->D E Antiproliferative Assay (SRB/MTT) C->E F Data Analysis (IC50 Determination) D->F E->F G SAR Analysis & Hit Prioritization F->G

Caption: Workflow for synthesis and biological screening of new derivatives.

Protocol 1: Synthesis of N-Aryl Amide Derivatives

Rationale: To explore the SAR, a library of derivatives is needed. Amide coupling is a robust and versatile reaction for this purpose.

  • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) and HOBt (Hydroxybenzotriazole) (1.2 eq). Stir at room temperature for 30 minutes to form the active ester.

  • Amine Addition: Add the desired substituted aniline (1.1 eq) and a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) (2.0 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Rationale: This assay, based on methods used for other quinolines, measures the ability of a compound to suppress inflammatory responses in immune cells.[14]

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the synthesized compounds (e.g., 1 to 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Indomethacin).

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, an indicator of NO production, is proportional to the absorbance.

  • Validation: Simultaneously perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity.

Protocol 3: In Vitro Antiproliferative Assay (SRB Assay)

Rationale: The Sulforhodamine B (SRB) assay is a reliable method to measure drug-induced cytotoxicity and cell growth inhibition in adherent cancer cell lines.[14]

  • Cell Seeding: Plate cells (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach for 24 hours.

  • Compound Treatment: Add serially diluted concentrations of the test compounds to the wells. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells for 48-72 hours.

  • Cell Fixation: Gently discard the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Readout: Shake the plates for 5 minutes on a shaker and measure the optical density (OD) at 510 nm.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Section 4: Data Interpretation and Future Directions

The true value of this compound will be defined by the biological activity of the derivatives it can generate. The experimental data gathered from the protocols above will allow for a comprehensive comparison.

Comparative Summary Table
FeatureThis compound (Hypothesized)TrovafloxacinQuinoline-4-Carboxylic AcidGefitinib
Structure Simple, single substituentComplex, multi-substitutedSimple, positional isomerComplex 4-anilinoquinazoline
Primary Activity Unknown (Potential anti-inflammatory/antiproliferative)Broad-spectrum antibacterial[17]Anti-inflammatory, Antiproliferative[14]Targeted anticancer (EGFRi)[7]
Mechanism UnknownDNA Gyrase / Topoisomerase IV Inhibition[20]Metal Chelation (putative), other[14]ATP-competitive EGFR Kinase Inhibition[7]
Key Consideration High potential for derivatizationSafety/Toxicity (Hepatotoxicity)[19]Importance of substituent position for MOATarget selectivity, resistance mutations
Concluding Remarks and Outlook

This compound, in its unmodified form, is a starting point on a long journey of drug discovery. This comparative analysis reveals critical insights for its future development.

  • Structure is Paramount: The stark differences between our target, Trovafloxacin, and Gefitinib demonstrate that the quinoline core is merely a canvas. The specific nature, complexity, and positioning of substituents are what define the final masterpiece of biological activity.

  • Isomerism Matters: The comparison with quinoline-4-carboxylic acid powerfully illustrates that even a simple positional change can fundamentally alter the potential mechanism of action, shifting it from a chelating agent to something entirely different.[14]

  • Safety Cannot Be Ignored: The story of Trovafloxacin is a crucial lesson. As new derivatives are developed, early and continuous toxicological assessment is non-negotiable to avoid late-stage failures.[19]

The path forward for this compound is clear: a systematic synthesis of a focused library of derivatives, followed by broad biological screening using the robust protocols outlined here. The resulting data will enable the construction of a detailed SAR map, guiding the optimization of this promising scaffold toward a novel and effective clinical candidate.

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A Comparative Guide for Isomeric Scaffolds: 2-(Quinolin-6-yl)propanoic Acid vs. 2-(Quinolin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between positional isomers can dictate the trajectory of a research program. The quinoline scaffold, a privileged structure in medicinal chemistry, offers a compelling case study in how the seemingly minor shift of a substituent can profoundly alter biological activity and physicochemical properties. This guide provides an in-depth, objective comparison of two such isomers: 2-(quinolin-6-yl)propanoic acid and 2-(quinolin-4-yl)propanoic acid. While direct head-to-head comparative studies on these exact parent molecules are not extensively documented in publicly available literature, a wealth of experimental data on their close derivatives provides a strong foundation for understanding their respective potential and guiding future research.

This document will delve into the synthesis, physicochemical characteristics, and known biological activities of derivatives of these two compounds, offering a scientifically grounded perspective on their divergent profiles. Furthermore, we will provide detailed experimental protocols that can be employed to conduct a direct comparative analysis, empowering researchers to generate their own conclusive data.

At a Glance: Key Physicochemical and Biological Distinctions

The fundamental difference between these two molecules lies in the attachment point of the propanoic acid moiety to the quinoline ring system. In 2-(quinolin-4-yl)propanoic acid, the substituent is on the pyridine ring of the quinoline system, while in this compound, it resides on the benzene ring. This seemingly subtle architectural change has significant implications for the molecule's electronic distribution, steric hindrance, and ultimately, its interaction with biological targets.

PropertyThis compound2-(Quinolin-4-yl)propanoic acid
CAS Number 959585-30-9[1]Not explicitly found for the parent acid, though derivatives are well-documented.
Molecular Formula C₁₂H₁₁NO₂[2]C₁₂H₁₁NO₂[3]
Molecular Weight 201.22 g/mol [1]~201.23 g/mol [3]
Predicted Biological Focus Anticancer, Antimycobacterial (based on derivatives)[4][5]Antimicrobial, Anti-inflammatory, Anticancer (based on derivatives)[6][7]

Synthesis Strategies: Building the Isomeric Scaffolds

The synthetic routes to these isomers are dictated by the desired position of the propanoic acid group.

Synthesis of 2-(Quinolin-4-yl)propanoic Acid Derivatives

The construction of the 2-(quinolin-4-yl)propanoic acid scaffold often leverages established methods for quinoline synthesis, followed by the introduction of the propanoic acid side chain.

Common Synthetic Approaches:

  • Gould-Jacobs Reaction: This method is effective for creating the quinoline core. It involves the reaction of anilines with diethyl 2-(ethoxymethylene)malonate to form an intermediate that cyclizes to a 4-hydroxyquinoline. This intermediate can then be converted to a 4-chloroquinoline, which serves as a key precursor for nucleophilic substitution to introduce the propanoate group.[6]

  • Friedländer Annulation: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, directly forming the substituted quinoline ring.

Illustrative Synthetic Workflow (Gould-Jacobs):

Caption: A generalized workflow for the synthesis of a 2-(quinolin-4-yl)propanoic acid derivative via the Gould-Jacobs reaction.

Synthesis of this compound Derivatives

For the 6-substituted isomer, synthetic strategies often begin with a pre-functionalized benzene ring that is then used to construct the quinoline system, or a quinoline that is functionalized at the 6-position.

Common Synthetic Approaches:

  • Skraup-Doebner-von Miller Reaction: This classic method can be adapted using substituted anilines (e.g., 4-aminophenylpropanoic acid derivatives) to build the quinoline ring system with the desired substituent at the 6-position.

  • Palladium-Catalyzed Cross-Coupling Reactions: A quinoline bearing a halide or other suitable leaving group at the 6-position can be coupled with a propanoic acid-derived partner.

Comparative Biological Activity: Insights from Derivatives

While direct comparative data is scarce, the biological activities of derivatives of each isomer provide a strong indication of their potential therapeutic applications.

2-(Quinolin-4-yl)propanoic Acid Derivatives: Antimicrobial and Anti-inflammatory Potential

Derivatives of 2-(quinolin-4-yl)propanoic acid have demonstrated notable antimicrobial and anti-inflammatory properties.

  • Antimicrobial Activity: Ethyl 2-(quinolin-4-yl)propanoates have shown potent activity against Helicobacter pylori.[6] The mechanism is suggested to involve an intracellular target, as no membrane damage was observed.[6]

  • Anti-inflammatory Activity: The quinoline nucleus is a known scaffold for anti-inflammatory compounds.[6] Derivatives of 2-(furan-2-yl)-4-phenoxyquinoline have been evaluated for their anti-inflammatory effects, showing inhibition of β-glucuronidase and lysozyme release, as well as TNF-α formation.[7]

This compound Derivatives: A Focus on Anticancer and Antimycobacterial Applications

Research into derivatives of this compound points towards their potential in oncology and infectious diseases.

  • Anticancer Activity: Quinoline derivatives are extensively investigated for their anticancer properties.[5] Similar quinoline-propanoic acid derivatives have shown efficacy as cytotoxic agents against cancer cell lines like MCF-7 (breast cancer).[5]

  • Antimycobacterial Activity: Derivatives of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some compounds showing good to excellent activity.[4] While not a direct derivative of this compound, this highlights the potential of the 6-substituted quinoline scaffold in this therapeutic area.

Experimental Protocols for Direct Comparison

To facilitate a direct and objective comparison, the following experimental protocols are provided.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol allows for the determination of the half-maximal inhibitory concentration (IC₅₀) of each compound against a panel of cancer cell lines.

Workflow:

Caption: A stepwise workflow for determining the cytotoxicity of the isomeric compounds using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and 2-(quinolin-4-yl)propanoic acid in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Detailed Steps:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of each test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

This protocol can be used to assess the purity of the synthesized isomers and to monitor their stability under various conditions.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the quinoline chromophore (typically around 230-280 nm).

  • Injection Volume: 10-20 µL.

Conclusion and Future Directions

The positional isomerism of this compound and 2-(quinolin-4-yl)propanoic acid presents a compelling illustration of structure-activity relationships in medicinal chemistry. Based on the available data from their derivatives, the 4-yl isomer appears to be a promising scaffold for developing antimicrobial and anti-inflammatory agents, while the 6-yl isomer shows potential in the fields of oncology and antimycobacterial research.

It is imperative for researchers to conduct direct comparative studies to fully elucidate the distinct biological profiles of these parent molecules. The experimental protocols provided in this guide offer a robust framework for such investigations. A deeper understanding of how the position of the propanoic acid moiety influences target engagement and pharmacokinetic properties will undoubtedly pave the way for the rational design of novel and more effective therapeutic agents based on the versatile quinoline scaffold.

References

A comprehensive list of references will be compiled based on the final set of cited sources.

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The Propanoic Acid Pivot: A Comparative Guide to the Structure-Activity Relationship of Quinoline Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rigid, planar structure and the presence of a nitrogen atom provide a versatile platform for designing molecules that can interact with a wide range of biological targets. While much attention has been given to quinoline carboxylic acids, a nuanced understanding of their propanoic acid analogues is emerging as a critical area of investigation. The addition of a flexible propanoic acid side chain introduces new conformational possibilities and alters the physicochemical properties of the parent quinoline, leading to distinct structure-activity relationships (SARs) and opening new avenues for drug discovery.

This guide provides a comparative analysis of quinoline propanoic acids, focusing on how the position of the propanoic acid moiety on the quinoline ring and various substitutions influence their biological activity. We will delve into their roles as anticancer agents, kinase inhibitors, and modulators of the NMDA receptor, supported by experimental data and detailed protocols.

The Influence of the Propanoic Acid Position: A Tale of Three Isomers

The point of attachment of the propanoic acid group to the quinoline core—be it at the 2, 3, or 4-position—profoundly impacts the molecule's biological profile. This positional isomerism dictates the overall shape, electronic distribution, and hydrogen bonding capabilities of the molecule, which in turn governs its interaction with specific biological targets.

Anticancer and Anti-inflammatory Activity

The substitution pattern on the quinoline ring is a critical determinant of anticancer activity.[2] Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.[3][4]

A study evaluating a range of quinoline carboxylic acid derivatives revealed that quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid all possess significant growth inhibition capacities against the MCF7 mammary cancer cell line.[3] Notably, quinoline-2-carboxylic acid was the only one among these simple isomers to show significant cytotoxicity against the HeLa cervical cancer cell line.[3] This suggests that even a subtle shift in the position of the acidic group can dramatically alter the spectrum of activity. It is speculated that the proximity of the carboxylic acid group to the quinoline nitrogen atom, as in the case of the 2- and 4-isomers, facilitates the chelation of divalent metals, a potential mechanism for their cytotoxic action.[3][5]

Furthermore, quinoline-3-carboxylic and quinoline-4-carboxylic acids have demonstrated appreciable anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages.[3]

Table 1: Comparative in vitro Anticancer Activity of Quinoline Carboxylic Acid Isomers

CompoundCell LineActivityReference
Quinoline-2-carboxylic acidMCF7Remarkable growth inhibition[3]
HeLaSignificant cytotoxicity[3]
Quinoline-3-carboxylic acidMCF7Remarkable growth inhibition[3]
Quinoline-4-carboxylic acidMCF7Remarkable growth inhibition[3]

Delving Deeper: The SAR of Substituted Quinoline Propanoic Acids

Beyond the foundational importance of the propanoic acid position, substitutions on both the quinoline ring and the propanoic acid chain itself offer a rich landscape for SAR exploration.

As Kinase Inhibitors

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several FDA-approved drugs targeting kinases implicated in cancer signaling pathways.[6][7] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[5][8]

One study on 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives highlighted their potential as EGFR inhibitors.[9] The conversion of the propanoic acid to various N-alkyl amides led to compounds with potent cytotoxicity against MCF-7 breast cancer cells, with some derivatives exhibiting IC50 values in the low micromolar range.[9] This indicates that modifications of the propanoic acid terminus are a viable strategy for enhancing anticancer potency.

The general structure of many quinoline-based kinase inhibitors involves a 4-anilinoquinoline core. The quinoline nitrogen forms a crucial hydrogen bond with the hinge region of the kinase, while the aniline moiety occupies a hydrophobic pocket.[10] Substitutions at the 6- and 7-positions of the quinoline ring are often exploited to improve potency and selectivity.[11]

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Kinase, Substrate, ATP, and Test Compound Solutions mix Mix Kinase and Test Compound (or DMSO control) reagents->mix incubate1 Pre-incubate mix->incubate1 add_substrate_atp Add Substrate and ATP to initiate reaction incubate1->add_substrate_atp incubate2 Incubate at 37°C add_substrate_atp->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze Analyze Data and Calculate IC50 detect_signal->analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay.

As NMDA Receptor Antagonists

Quinoline derivatives have also been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[12] Overactivation of NMDA receptors is implicated in various neurological disorders, making antagonists valuable therapeutic targets.

Structure-activity relationship studies of quinoline-2-carboxylic acid derivatives as glycine site NMDA receptor antagonists have revealed that:

  • Substituents at the C4-position are critical: The introduction of an electron-rich substituent at this position that can act as a hydrogen bond donor can increase binding affinity.[13]

  • The C2-carboxylic acid is important: Replacement of the polar carboxylic acid group at the C2-position with neutral bioisosteres is generally detrimental to activity.[13]

  • Flexibility at C4 is not well-tolerated: The introduction of flexible alkyl chains at the C4-position of the quinoline nucleus leads to a significant decrease in binding affinity.[13]

While direct comparative studies on quinoline propanoic acid isomers as NMDA receptor antagonists are scarce, these findings for the shorter carboxylic acid analogues provide a strong rationale for the importance of the acidic moiety's position and the substitution pattern on the quinoline ring.

Signaling Pathway: NMDA Receptor Antagonism

cluster_receptor NMDA Receptor cluster_antagonist Antagonism Glutamate Glutamate NMDAR NMDA Receptor Channel Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ion_Flow Ca2+ Influx NMDAR->Ion_Flow Opens QP_Acid Quinoline Propanoic Acid (Competitive Antagonist) QP_Acid->Glycine Competes for Binding Site Downstream Downstream Signaling (e.g., Excitotoxicity) Ion_Flow->Downstream

Caption: Competitive antagonism of the NMDA receptor by a quinoline propanoic acid.

Experimental Protocols

A crucial aspect of SAR studies is the robust and reproducible biological evaluation of the synthesized compounds. Below are representative protocols for assessing the anticancer and antimicrobial activities of quinoline propanoic acid derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoline propanoic acid derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the quinoline propanoic acid derivatives in complete medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Quinoline propanoic acid derivatives dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the quinoline propanoic acid derivatives in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

The exploration of quinoline propanoic acids reveals a class of compounds with significant and tunable biological activities. The position of the propanoic acid side chain is a fundamental determinant of their therapeutic potential, influencing their anticancer, anti-inflammatory, and neuromodulatory properties. Furthermore, the quinoline scaffold provides a rich canvas for synthetic modification, allowing for the fine-tuning of potency and selectivity through the introduction of various substituents.

The SAR insights and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field. A deeper, more systematic comparative analysis of quinoline propanoic acid isomers is warranted to fully unlock their therapeutic potential. Future studies should focus on direct, head-to-head comparisons of the 2-, 3-, and 4-propanoic acid derivatives against a broad panel of biological targets. Such efforts will undoubtedly pave the way for the development of novel and effective quinoline-based therapeutics.

References

  • Al-Ostath, A. I., et al. (2024).
  • El-Sayed, M. A. A., et al. (2022). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 7(5), 4647-4659.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem.
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  • Ghorab, M. M., et al. (2010). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Mini-Reviews in Medicinal Chemistry, 10(14), 1327-1341.
  • Kumar, A., et al. (2022). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. In Horizons in Cancer Research. Nova Science Publishers.
  • Kumar, S., et al. (2020). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 13(1), 879-890.
  • Sharma, P., et al. (2013). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Serbian Chemical Society, 78(11), 1633-1664.
  • Dawood, K. M., et al. (2021). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie, 354(10), 2100140.
  • El-Gamal, M. I., et al. (2019).
  • Gupta, H., et al. (2017). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 17(14), 1332-1351.
  • Chen, C. H., et al. (2004). A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. Bioorganic & Medicinal Chemistry, 12(15), 4141-4149.
  • Gornowicz, A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2530.
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • Kumar, S., et al. (2020). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 13(1), 879-890.
  • El-Gohary, N. S., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 62, 128639.
  • Al-Suwaidan, I. A., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13231.
  • El-Faham, A., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(14), 5396.
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In Vivo Validation of 2-(Quinolin-6-yl)propanoic Acid Activity: A Comparative Guide to Preclinical Inflammatory Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 2-(Quinolin-6-yl)propanoic acid, a novel quinoline derivative with therapeutic potential. Given the absence of published in vivo data for this specific molecule, we will leverage established knowledge of the pharmacological activities of quinoline-based compounds and propanoic acid derivatives to propose a robust validation strategy.[1][2][3] This document will objectively compare the proposed experimental validation of this compound with established data for a standard-of-care anti-inflammatory agent, Ibuprofen, providing researchers, scientists, and drug development professionals with the necessary experimental designs to rigorously assess its efficacy.

Introduction: The Therapeutic Promise of Quinoline-Propanoic Acid Hybrids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][4][5][6] The propanoic acid moiety is a well-known pharmacophore, most notably present in the widely used class of non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two moieties in this compound suggests a strong potential for anti-inflammatory activity, warranting a thorough preclinical evaluation.

This guide will focus on a head-to-head comparison of the proposed in vivo validation of this compound against Ibuprofen, a well-characterized NSAID, in a widely accepted model of acute inflammation.

Comparative Compounds

CompoundStructureRationale for Comparison
This compound Structure unavailableThe investigational compound. Its quinoline core suggests diverse pharmacological potential, while the propanoic acid side chain points towards possible anti-inflammatory action.
Ibuprofen Structure unavailableA standard-of-care NSAID with a well-documented anti-inflammatory profile and mechanism of action (COX-1/COX-2 inhibition). It serves as a positive control and a benchmark for efficacy.

Proposed In Vivo Validation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a cornerstone for the evaluation of acute anti-inflammatory activity.[7][8] It is a well-characterized, reproducible, and widely accepted model for screening potential anti-inflammatory drugs.[9][10] The inflammatory response in this model is biphasic. The initial phase (0-1.5 hours) is mediated by the release of histamine, serotonin, and bradykinin. The later phase (1.5-5 hours) is associated with the production of prostaglandins, mediated by cyclooxygenase (COX) enzymes.[8]

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the in vivo validation of this compound in comparison to Ibuprofen.

G cluster_0 Animal Acclimatization & Baseline cluster_1 Grouping & Dosing cluster_2 Induction & Measurement cluster_3 Data Analysis acclimatize Acclimatize Male Wistar Rats (150-200g) for 7 days baseline Measure baseline paw volume acclimatize->baseline grouping Randomize into 4 groups (n=6): 1. Vehicle (0.5% CMC, p.o.) 2. This compound (Dose X, p.o.) 3. This compound (Dose Y, p.o.) 4. Ibuprofen (e.g., 20 mg/kg, p.o.) baseline->grouping induction 1 hour post-dosing, inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw grouping->induction measurement Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer induction->measurement analysis Calculate % inhibition of edema for each group and perform statistical analysis (e.g., ANOVA) measurement->analysis

Caption: Proposed workflow for the in vivo validation of this compound.

Detailed Experimental Protocol

Materials:

  • This compound

  • Ibuprofen (analytical standard)

  • λ-Carrageenan (Sigma-Aldrich)

  • 0.9% Saline solution

  • Vehicle: 0.5% Carboxymethyl cellulose (CMC) in distilled water

  • Plethysmometer

  • Male Wistar rats (150-200 g)

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least 7 days prior to the experiment. All procedures should be approved by an Institutional Animal Ethics Committee.

  • Fasting: Fast the animals overnight (approximately 18 hours) before the experiment, with free access to water.

  • Baseline Measurement: On the day of the experiment, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Grouping and Dosing: Randomly divide the animals into four groups (n=6 per group):

    • Group 1 (Vehicle Control): Administer 0.5% CMC orally (p.o.).

    • Group 2 (Test Compound - Dose 1): Administer a suspension of this compound in 0.5% CMC at a specific dose (e.g., 10 mg/kg, p.o.).

    • Group 3 (Test Compound - Dose 2): Administer a suspension of this compound in 0.5% CMC at a higher dose (e.g., 30 mg/kg, p.o.).

    • Group 4 (Positive Control): Administer a suspension of Ibuprofen in 0.5% CMC (e.g., 20 mg/kg, p.o.).

  • Induction of Inflammation: One hour after oral administration of the respective treatments, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile 0.9% saline into the sub-plantar tissue of the right hind paw of each rat.[7]

  • Measurement of Paw Edema: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point by subtracting the baseline paw volume from the post-treatment paw volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

    • Perform statistical analysis using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value of <0.05 is typically considered statistically significant.

Hypothetical Comparative Data and Interpretation

The following table presents hypothetical data for the proposed experiment, illustrating a potential outcome where this compound demonstrates dose-dependent anti-inflammatory activity.

Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase at 3h (mL) ± SEM% Inhibition of Edema at 3h
Vehicle (0.5% CMC)-0.85 ± 0.05-
This compound100.62 ± 0.0427.1%
This compound300.45 ± 0.03 47.1%
Ibuprofen200.41 ± 0.0351.8%
p<0.05, **p<0.01 compared to Vehicle control

Interpretation: In this hypothetical scenario, this compound shows a statistically significant, dose-dependent reduction in carrageenan-induced paw edema. The higher dose (30 mg/kg) exhibits efficacy comparable to the standard drug, Ibuprofen, suggesting a potent anti-inflammatory effect.

Mechanistic Insights and Further Validation

A plausible mechanism of action for this compound, given its structural similarity to NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis in the inflammatory cascade.

Hypothetical Signaling Pathway

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation (Pain, Edema) Inflammation (Pain, Edema) Prostaglandins->Inflammation (Pain, Edema) This compound This compound This compound->COX-1 / COX-2 Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2

Caption: Hypothetical inhibition of the COX pathway by this compound.

Next Steps for In Vivo Validation

Should the initial screening in the carrageenan-induced paw edema model prove successful, further in vivo studies would be warranted to build a comprehensive preclinical data package:

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its bioavailability and half-life.[11]

  • Chronic Inflammation Models: Evaluate the efficacy in models of chronic inflammation, such as the complete Freund's adjuvant (CFA)-induced arthritis model in rats.

  • Analgesic Activity: Assess pain-relieving properties using models like the acetic acid-induced writhing test or the hot plate test.

  • Toxicology Studies: Conduct acute and sub-chronic toxicity studies to determine the safety profile and establish a therapeutic window.[12]

Conclusion

While direct in vivo data for this compound is not yet available, its chemical structure strongly suggests potential as an anti-inflammatory agent. The proposed comparative validation against Ibuprofen in the carrageenan-induced paw edema model provides a robust and scientifically sound framework for its initial preclinical evaluation. Positive results from this foundational study would pave the way for more extensive investigations into its therapeutic potential, mechanism of action, and safety profile, ultimately determining its viability as a novel anti-inflammatory drug candidate.

References

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed. (2005). Xenobiotica, 35(3), 293-304.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences, 2(2).
  • Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Compar
  • Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs. (2025). BenchChem.
  • In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers. (2025). BenchChem.
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  • In vivo screening method for anti inflamm
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (MDPI).
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  • Application Notes and Protocols for the Characterization of 2-(Quinolin-8-yloxy)propanoic acid. (2025). BenchChem.
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  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). Antibiotics (Basel), 14(4), 339.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025).
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Quinolin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 2-(Quinolin-6-yl)propanoic acid, a crucial step in drug development and quality control. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry, offering detailed protocols and a robust cross-validation strategy. Our focus is on ensuring data integrity and comparability across different analytical platforms, a cornerstone of regulatory compliance and scientific rigor.

Introduction: The Imperative of Method Validation

In the pharmaceutical landscape, the journey of a drug from discovery to market is paved with rigorous testing and validation. Analytical methods are the bedrock of this process, providing the data that informs critical decisions about a drug's quality, safety, and efficacy. Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] Cross-validation takes this a step further, demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[3][4]

This guide will focus on this compound, a quinoline derivative. Quinoline and its derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[5] Accurate quantification of such compounds is therefore of paramount importance.

This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and the practical, step-by-step guidance necessary for successful analytical method cross-validation.

The Analytical Arsenal: A Comparative Overview

We will explore three commonly employed analytical techniques for the quantification of small molecules like this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: A robust and widely used technique for separating, identifying, and quantifying components in a mixture.[6] Its advantages include high sensitivity, selectivity, and the potential for automation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[6] LC-MS offers exceptional sensitivity and specificity, allowing for the detection of trace-level impurities and the confirmation of molecular identity.[7]

  • UV-Vis Spectrophotometry: A simpler and more accessible technique that measures the absorption of ultraviolet or visible radiation by a substance in solution.[8] While less specific than chromatographic methods, it can be a valuable tool for rapid, routine analysis.

The choice of analytical method is often dictated by the specific requirements of the analysis, including the desired sensitivity, selectivity, and the complexity of the sample matrix.

The Blueprint for Validation: Adhering to ICH Guidelines

Our approach to method validation is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[9][10] These guidelines provide a framework for ensuring that analytical methods are reliable and reproducible. The key validation parameters we will assess for each method are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or degradation products.[11][12]

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[1]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11][13]

The following workflow diagram illustrates the general process of analytical method development and validation.

Analytical Method Validation Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_CrossVal Cross-Validation Dev1 Define Analytical Target Profile Dev2 Select Analytical Technique Dev1->Dev2 Dev3 Optimize Method Parameters Dev2->Dev3 Val1 Specificity Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 CV1 Compare Methods Val6->CV1 CV2 Assess Comparability CV1->CV2 Cross-Validation Process cluster_Methods Validated Analytical Methods cluster_Samples Sample Set cluster_Analysis Analysis & Comparison cluster_Conclusion Conclusion M1 HPLC-UV A1 Analyze Samples by Each Method M1->A1 M2 LC-MS M2->A1 M3 UV-Vis Spec M3->A1 S1 Spiked Samples (Low, Mid, High Conc.) S1->A1 S2 Real-world Samples (if available) S2->A1 A2 Tabulate Results A1->A2 A3 Statistical Analysis (e.g., t-test, F-test) A2->A3 A4 Assess Bias and Precision A3->A4 C1 Determine Method Comparability A4->C1 C2 Define Acceptance Criteria C1->C2

Sources

A Comparative Analysis of Quinoline Isomers in Biological Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] However, the seemingly subtle variation in the placement of the nitrogen atom within this bicyclic heteroaromatic system, giving rise to its isomers, can dramatically alter its biological profile. This guide provides an in-depth comparative analysis of quinoline and its isomers, with a primary focus on isoquinoline, supported by experimental data and detailed protocols. We will explore how isomeric differences influence genotoxicity, anticancer, antimicrobial, and antimalarial activities, offering insights into the crucial structure-activity relationships that guide modern drug development.

The Isomeric Dichotomy: Unraveling the Metabolic Fates of Quinoline and Isoquinoline

Quinoline and isoquinoline, both benzopyridines with the chemical formula C₉H₇N, differ only in the position of the nitrogen atom in the pyridine ring.[2] In quinoline, the nitrogen is at position 1, while in isoquinoline, it resides at position 2.[2] This seemingly minor structural shift has profound consequences for their metabolic pathways, a critical determinant of their toxicological profiles.

Quinoline can undergo metabolic activation by cytochrome P450 enzymes to form a reactive quinoline-5,6-epoxide.[3] This epoxide is a potent electrophile that can form adducts with DNA, leading to mutagenic and carcinogenic effects.[3] In stark contrast, the metabolism of isoquinoline does not proceed through this genotoxic epoxide pathway.[3] Its primary metabolites are various hydroxyisoquinolines and isoquinoline-N-oxide, which are generally considered non-genotoxic.[4] This fundamental divergence in biotransformation is a key differentiator in the safety assessment of drug candidates based on these scaffolds.

quinoline Quinoline epoxide Quinoline-5,6-epoxide quinoline->epoxide CYP450 hydroxy_q 2- & 3-Hydroxyquinoline quinoline->hydroxy_q CYP450 q_n_oxide Quinoline-N-oxide quinoline->q_n_oxide CYP450 dna_adducts DNA Adducts (Genotoxicity) epoxide->dna_adducts Epoxide hydrolase isoquinoline Isoquinoline hydroxy_iq 1-, 4-, & 5- Hydroxyisoquinoline isoquinoline->hydroxy_iq CYP450 iq_n_oxide Isoquinoline-N-oxide isoquinoline->iq_n_oxide CYP450 cluster_quinoline Quinoline Derivative cluster_isoquinoline Isoquinoline Derivative q_derivative Substituted Quinoline egfr EGFR Tyrosine Kinase q_derivative->egfr Inhibition pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt Activation proliferation Cell Proliferation & Survival pi3k_akt->proliferation Promotion iq_derivative Substituted Isoquinoline her2 HER2 Kinase iq_derivative->her2 Inhibition ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway her2->ras_raf_mek_erk Activation proliferation2 Cell Proliferation & Survival ras_raf_mek_erk->proliferation2 Promotion

Figure 2: Simplified signaling pathways targeted by quinoline and isoquinoline derivatives.

Antimicrobial and Antimalarial Potential: A Legacy of Isomeric Importance

The quinoline scaffold is famously associated with antimalarial drugs, most notably the cinchona alkaloids like quinine and its diastereomer quinidine. [5][6]These natural products are a testament to the profound impact of stereoisomerism on biological activity. Quinine and quinidine, which are erythro isomers, are significantly more active against Plasmodium falciparum than their threo epimers, 9-epiquinine and 9-epiquinidine. [6]This difference in activity is attributed to the conformation of the molecule, which affects its ability to interact with heme and inhibit its detoxification by the parasite. [5] Table 3: Comparative Antimalarial Activity of Cinchona Alkaloids

AlkaloidStereochemistryRelative Activity against P. falciparumReference
QuinineerythroActive[6]
QuinidineerythroMore active than quinine
9-EpiquininethreoOver 100 times less active than quinine[6]
9-EpiquinidinethreoOver 100 times less active than quinine[6]

In the realm of antibacterial agents, both quinoline and isoquinoline derivatives have been developed into potent drugs. The fluoroquinolones, a major class of antibiotics, are a prime example of the successful exploitation of the quinoline scaffold. [7]The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. [8] Table 4: Comparative Antimicrobial Activity of Quinoline Derivatives

Derivative ClassBacterial StrainMIC (µg/mL)Reference
Fluoroquinolones
CiprofloxacinS. aureus (MSSA)0.25 - 1.0[7]
E. coli≤0.015 - 0.25[7]
MoxifloxacinS. aureus (MSSA)≤0.06 - 0.25[7]
E. coli≤0.06 - 0.5[7]
Rhodamine-quinoline hybrids M. tuberculosis H37Ra1.66 - 9.57[9]

The nature and position of substituents on the quinoline ring play a crucial role in determining the antibacterial spectrum and potency of these compounds. [9]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are paramount. The following sections provide detailed methodologies for key assays used in the comparative analysis of quinoline isomers.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.

Causality of Experimental Choices: The choice of cell seeding density is critical to ensure that cells are in the logarithmic growth phase during the assay. The incubation time with the test compound is determined based on the expected mechanism of action and the cell doubling time. The use of a solubilizing agent like DMSO is necessary to dissolve the formazan crystals for spectrophotometric quantification.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the quinoline isomers in culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

start Seed cells in 96-well plate adhere Allow cells to adhere overnight start->adhere treat Treat with quinoline isomers adhere->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Figure 3: Workflow for the MTT assay.
Protocol 2: Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium.

Causality of Experimental Choices: The use of multiple bacterial strains with different types of mutations (e.g., frameshift and base-pair substitution) allows for the detection of a wide range of mutagens. The inclusion of a liver extract (S9 fraction) is crucial for detecting promutagens, which require metabolic activation to become mutagenic. [10] Step-by-Step Methodology:

  • Preparation of Bacterial Cultures: Grow overnight cultures of the Salmonella typhimurium tester strains (e.g., TA98, TA100).

  • Metabolic Activation: Prepare the S9 mix containing liver homogenate and cofactors, if required.

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer control.

  • Plating: Add the mixture to molten top agar containing a trace amount of histidine and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant increase in the number of colonies compared to the negative control indicates a mutagenic effect. [11]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.

Causality of Experimental Choices: Cell fixation with ethanol is necessary to permeabilize the cell membrane, allowing PI to enter and stain the nuclear DNA. [12]Treatment with RNase is essential to prevent the staining of double-stranded RNA, which would otherwise interfere with the accurate measurement of DNA content. [13] Step-by-Step Methodology:

  • Cell Preparation: Harvest cells treated with the quinoline isomers and wash them with phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and incubate for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells and wash them with PBS to remove the ethanol.

  • Staining: Resuspend the cells in a PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes. [14]5. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence intensity of PI.

  • Data Interpretation: Generate a histogram of DNA content to visualize the cell cycle distribution and quantify the percentage of cells in each phase. [15]

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism. It involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

Causality of Experimental Choices: The use of a standardized inoculum of the microorganism is crucial for the reproducibility of the assay. [3]Cation-adjusted Mueller-Hinton Broth is a commonly used medium for testing the susceptibility of non-fastidious bacteria. The incubation conditions (temperature and duration) are optimized for the growth of the specific microorganism being tested.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the quinoline isomers in a 96-well microtiter plate containing broth.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. [16]

Conclusion

The comparative analysis of quinoline isomers reveals a fascinating interplay between chemical structure and biological activity. The subtle shift of the nitrogen atom from position 1 in quinoline to position 2 in isoquinoline fundamentally alters their metabolic fate, rendering quinoline genotoxic while its isomer is not. This has significant implications for drug safety and development. Beyond this critical difference, both scaffolds have given rise to a plethora of derivatives with potent anticancer, antimicrobial, and antimalarial activities. The biological effects of these derivatives are exquisitely sensitive to the nature and position of substituents, highlighting the importance of structure-activity relationship studies in guiding the design of more effective and selective therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and comparative evaluation of this versatile class of heterocyclic compounds.

References

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  • Druilhe, P., Brandicourt, O., Chongsuphajaisiddhi, T., & Berthe, J. (1990). A comparison of the antimalarial activity of the cinchona alkaloids against Plasmodium falciparum in vitro. Transactions of the Royal Society of Tropical Medicine and Hygiene, 84(3), 355-358.
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A Comparative Benchmarking Guide: Evaluating 2-(Quinolin-6-yl)propanoic acid as a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its aberrant activation is implicated in conditions from gout and atherosclerosis to neurodegenerative disorders. Consequently, the discovery and characterization of novel NLRP3 inhibitors are of paramount importance in drug development. This guide provides a comprehensive framework for benchmarking the investigational compound, 2-(Quinolin-6-yl)propanoic acid, against established NLRP3 inflammasome inhibitors. We will delve into the mechanistic rationale for targeting NLRP3, present detailed protocols for a suite of validated cellular and biochemical assays, and offer a data-driven approach to comparing efficacy and potency. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation anti-inflammatory therapeutics.

Introduction: The Rationale for Targeting the NLRP3 Inflammasome

The innate immune system's first line of defense against pathogens and cellular stress is mediated by pattern recognition receptors (PRRs). Among these, the NOD-like receptor (NLR) family, particularly NLRP3, plays a pivotal role in orchestrating inflammation. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a diverse array of stimuli, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[1][2]

While essential for host defense, dysregulation of the NLRP3 inflammasome is a common pathological feature of numerous chronic diseases.[3] This makes the NLRP3 inflammasome a highly attractive target for therapeutic intervention. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[4] This guide, therefore, explores the potential of a novel quinoline derivative, this compound, as an NLRP3 inflammasome inhibitor and provides a rigorous methodology for its evaluation against known inhibitors.

The Canonical and Non-Canonical NLRP3 Activation Pathways

Understanding the mechanisms of NLRP3 activation is crucial for designing and interpreting inhibitory assays. There are three primary pathways for NLRP3 inflammasome activation: canonical, non-canonical, and alternative.[5] This guide will focus on the canonical pathway, which is the most well-characterized and commonly targeted in drug discovery.

The canonical activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression.[5]

  • Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, leads to cellular events like potassium efflux, which triggers the assembly of the NLRP3 inflammasome complex.[1][5] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. Proximity-induced autoproteolysis activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[5]

Experimental_Workflow Start Start Cell_Viability Cell Viability Assay (e.g., MTT, LDH) Start->Cell_Viability Caspase-1_Activity Caspase-1 Activity Assay Cell_Viability->Caspase-1_Activity Non-toxic concentrations IL-1B_Secretion IL-1β Secretion Assay (ELISA) Caspase-1_Activity->IL-1B_Secretion ASC_Speck ASC Speck Formation Assay (Immunofluorescence) IL-1B_Secretion->ASC_Speck Mechanism_of_Action Mechanism of Action Studies ASC_Speck->Mechanism_of_Action In_Vivo In Vivo Efficacy Models Mechanism_of_Action->In_Vivo End End In_Vivo->End

Experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

Scientific integrity and reproducibility are paramount. The following protocols are designed to be self-validating with appropriate controls.

Cell Culture and Inflammasome Activation

Cell Line: THP-1 human monocytic cell line is a widely used and reliable model for studying the NLRP3 inflammasome. [2] Protocol:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.

  • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate and treat with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

  • For inflammasome activation (priming), replace the medium with fresh RPMI-1640 and prime the cells with 1 µg/mL LPS for 3-4 hours.

  • After priming, treat the cells with the test compounds (this compound and known inhibitors) at various concentrations for 1 hour.

  • Induce NLRP3 activation (Signal 2) by adding 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours. [1]

Caspase-1 Activity Assay

Principle: This assay measures the activity of cleaved caspase-1, a key executioner of the NLRP3 inflammasome. Commercially available kits, such as Caspase-Glo® 1 Inflammasome Assay, provide a sensitive and reliable method. [6][7] Protocol (based on a luminescent assay):

  • Following inflammasome activation, add the Caspase-1 reagent directly to the cell culture wells.

  • Incubate at room temperature for 1 hour to allow for cell lysis and substrate cleavage.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition relative to the vehicle-treated control.

IL-1β Secretion Assay (ELISA)

Principle: This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant, a direct downstream consequence of NLRP3 inflammasome activation. [8] Protocol:

  • After inflammasome activation, carefully collect the cell culture supernatants.

  • Perform a standard sandwich ELISA for human IL-1β according to the manufacturer's instructions.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve using recombinant human IL-1β to determine the concentration of IL-1β in the samples.

  • Calculate the IC50 values for each inhibitor.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner to facilitate direct comparison.

Comparative Potency of NLRP3 Inhibitors
CompoundCaspase-1 Inhibition IC50 (µM)IL-1β Secretion Inhibition IC50 (µM)
This compoundExperimental ValueExperimental Value
MCC950Literature/Experimental ValueLiterature/Experimental Value
OLT1177Literature/Experimental ValueLiterature/Experimental Value
ParthenolideLiterature/Experimental ValueLiterature/Experimental Value
Interpreting the Results

A potent and selective NLRP3 inhibitor is expected to show a dose-dependent inhibition of both caspase-1 activity and IL-1β secretion. By comparing the IC50 values of this compound with those of the known inhibitors, its relative potency can be determined. Discrepancies between caspase-1 and IL-1β inhibition may suggest off-target effects or a different mechanism of action.

Advanced Characterization: Mechanism of Action Studies

To further elucidate the mechanism by which this compound inhibits the NLRP3 inflammasome, additional assays can be employed.

ASC Speck Formation Assay

Principle: Upon activation, the adaptor protein ASC polymerizes into a large perinuclear structure called the "ASC speck." This is a hallmark of inflammasome assembly.

Protocol:

  • Culture and activate THP-1 cells on glass coverslips.

  • Fix and permeabilize the cells.

  • Stain for ASC using a specific primary antibody and a fluorescently labeled secondary antibody.

  • Visualize the cells using fluorescence microscopy and quantify the percentage of cells with ASC specks.

A reduction in the number of ASC speck-forming cells in the presence of this compound would suggest that it acts upstream of or at the level of inflammasome assembly.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization and benchmarking of this compound as a potential NLRP3 inflammasome inhibitor. The presented protocols, when executed with scientific rigor, will yield robust and reproducible data to ascertain its potency and preliminary mechanism of action in comparison to established inhibitors. Positive results from these in vitro studies would warrant further investigation into its selectivity against other inflammasomes (e.g., NLRC4, AIM2) and progression into in vivo models of NLRP3-driven diseases to evaluate its therapeutic potential. [9][10]

References

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds - NIH.
  • Application Notes and Protocols for the Characterization of 2-(Quinolin-8-yloxy)propanoic acid - Benchchem.
  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC - PubMed Central.
  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology - ResearchGate.
  • Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures - Promega Connections. (2024-01-25).
  • Inflammasome Activation and NLRP3 - Promega Corporation.
  • Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC.
  • Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC.
  • A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery - Promega Corporation.
  • NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease - Frontiers.
  • Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - Spandidos Publications. (2023-03-21).
  • An overview of disease models for NLRP3 inflammasome over-activation - PubMed.
  • A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery - Promega Corporation.
  • 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors. (2023-04-21).
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Reproducibility of 2-(Quinolin-6-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reproducible Synthesis of 2-(Quinolin-6-yl)propanoic acid

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key molecular building blocks is paramount. This compound is a valuable scaffold in medicinal chemistry, with the quinoline core being a privileged structure in numerous pharmacologically active agents.[1][2][3] The reproducibility of its synthesis directly impacts the efficiency of drug discovery pipelines and the reliability of subsequent biological data.

This guide provides a comparative analysis of two distinct synthetic strategies for this compound, evaluating them through the lens of reproducibility, efficiency, and scalability. We will dissect a modern, palladium-catalyzed cascade reaction and a traditional, multi-step Grignard-based approach, offering field-proven insights to navigate the causalities behind experimental choices.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of a carbon-carbon bond at the 6-position of the quinoline ring. The choice of synthetic route carries significant implications for yield, purity, cost, and, most critically, reproducibility.

MetricMethod A: Pd-Catalyzed Heck/Carbonylation Method B: Grignard Reagent-Based Synthesis
Starting Material 6-Bromoquinoline6-Bromoquinoline
Key Reagents Palladium Catalyst, Ethylene, Carbon MonoxideMagnesium, Acetone, NaCN
Number of Steps 1 pot (2 sequential reactions)4 discrete steps with isolations
Typical Overall Yield HighModerate to Low
Scalability Moderate (requires pressure equipment)High (standard lab equipment)
Reproducibility Factors Catalyst activity, gas purity, pressure controlGrignard initiation, moisture control, intermediate purity
Safety Concerns High-pressure gases (Ethylene, CO)Exothermic Grignard formation, use of Sodium Cyanide

Method A: The Modern Approach: Palladium-Catalyzed Heck Coupling and Hydroxycarbonylation Cascade

This state-of-the-art method leverages the power of palladium catalysis to construct the target molecule in a highly efficient one-pot, two-step sequence.[1] It represents a significant advancement in terms of atom economy and process simplification.

Expertise & Experience: The "Why" Behind the Method

The logic of this cascade is elegant. The first step, a Heck reaction, couples 6-bromoquinoline with ethylene gas to form 6-vinylquinoline. Instead of isolating this volatile intermediate, the reaction environment is switched to favor a second palladium-catalyzed process: hydroxycarbonylation. Carbon monoxide and water are introduced, which, under palladium catalysis, adds a carboxylic acid group across the vinyl double bond with high regioselectivity for the branched product, directly yielding the desired this compound.[1]

This one-pot approach is inherently more reproducible by minimizing mechanical losses and potential contamination associated with isolating intermediates. However, its success is critically dependent on the precise control of the catalytic cycles.

Reaction Mechanism & Workflow

cluster_0 Method A: Pd-Catalyzed Cascade cluster_1 Method B: Grignard-Based Synthesis A 6-Bromoquinoline B Heck Coupling (Pd Catalyst, Ethylene) A->B C Intermediate: 6-Vinylquinoline (Not Isolated) B->C D Hydroxycarbonylation (Pd Catalyst, CO, H₂O) C->D E Final Product: This compound D->E F 6-Bromoquinoline G Grignard Formation (Mg, THF) F->G H Intermediate 1: Quinolin-6-ylmagnesium bromide G->H I Reaction with Acetone H->I J Intermediate 2: 2-(Quinolin-6-yl)propan-2-ol I->J K Halogenation & Cyanation J->K L Intermediate 3: 2-(Quinolin-6-yl)propanenitrile K->L M Nitrile Hydrolysis L->M N Final Product: This compound M->N

Caption: Comparative workflows for Method A and Method B.

Authoritative Grounding: Protocol & Self-Validation

Protocol: Pd-Catalyzed Synthesis

  • Vessel Preparation: To a high-pressure autoclave reactor, add 6-bromoquinoline (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., a phosphine ligand, 4 mol%) in a polar aprotic solvent like DMF.

    • Scientist's Insight: The choice of ligand is critical for both stability and selectivity. A screening of ligands may be necessary to optimize the reaction for your specific setup. The catalyst and ligand must be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation.

  • Heck Reaction: Seal the reactor, purge with ethylene gas, and then pressurize to the desired pressure (e.g., 2-5 bar). Heat the mixture (e.g., 80-100 °C) and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

    • Self-Validation: Monitor the reaction progress closely. A stall in the reaction often points to catalyst decomposition or impure ethylene.

  • Hydroxycarbonylation: Carefully vent the ethylene and purge the reactor with carbon monoxide. Pressurize with CO (e.g., 10-20 bar) and add degassed water (10-20 equiv.). Continue heating and stirring.

    • Scientist's Insight: The addition of water is crucial. Insufficient water can lead to side reactions, while an excess can affect catalyst performance. The CO pressure directly influences the reaction rate.

  • Work-up and Purification: After cooling and venting, acidify the reaction mixture with aqueous HCl (1M). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

    • Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The expected purity after chromatography should be >95%.

Method B: The Classical Approach: Grignard Reagent-Based Synthesis

This route follows a well-trodden path in organic synthesis, relying on the formation of a Grignard reagent as the key C-C bond-forming step.[1] While it does not require specialized pressure equipment, its multi-step nature presents numerous challenges to reproducibility.

Expertise & Experience: The "Why" Behind the Method

This retrosynthetic approach disconnects the propanoic acid side chain in stages. First, the carboxylic acid is traced back to a nitrile, which is formed from an alcohol. This tertiary alcohol is the product of reacting a quinolinyl Grignard reagent with acetone.[1] Each step requires isolation and purification of the intermediate, introducing potential for material loss and the propagation of impurities.

The critical step, the formation of quinolin-6-ylmagnesium bromide, is notoriously sensitive to moisture and air. Failure to maintain strictly anhydrous and inert conditions will result in a failed reaction and poor reproducibility.

Reaction Mechanism & Workflow

Start 6-Bromoquinoline Grignard Quinolin-6-ylmagnesium bromide Start->Grignard + Mg, THF (Anhydrous, Inert Atm.) Alcohol 2-(Quinolin-6-yl)propan-2-ol Grignard->Alcohol + Acetone (Electrophilic Attack) Nitrile 2-(Quinolin-6-yl)propanenitrile Alcohol->Nitrile 1. Halogenation (e.g., SOCl₂) 2. + NaCN (SN2) Product This compound Nitrile->Product + H₃O⁺ / Heat (Hydrolysis)

Caption: Key transformations in the multi-step Grignard synthesis.

Authoritative Grounding: Protocol & Self-Validation

Protocol: Grignard-Based Synthesis

  • Grignard Formation: Flame-dry all glassware. To a flask containing magnesium turnings (1.5 equiv.) under an argon atmosphere, add a small portion of 6-bromoquinoline (1.0 equiv.) in anhydrous THF. Initiate the reaction (e.g., with a heat gun or iodine crystal) and then add the remaining 6-bromoquinoline solution dropwise to maintain a gentle reflux.

    • Scientist's Insight: Successful initiation is the most common failure point. Ensure THF is freshly distilled from a drying agent and that the magnesium is activated. If the reaction does not start, the entire batch is compromised.

  • Reaction with Acetone: Cool the freshly prepared Grignard solution to 0 °C. Add a solution of anhydrous acetone (1.2 equiv.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until complete.

    • Self-Validation: Quench a small aliquot with saturated NH₄Cl and analyze by TLC/LC-MS to confirm the formation of the tertiary alcohol before proceeding with the full work-up.

  • Work-up and Isolation of Alcohol: Carefully quench the reaction by pouring it over a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate, dry the organic layer, and purify by column chromatography to yield 2-(quinolin-6-yl)propan-2-ol.

  • Conversion to Nitrile: Convert the alcohol to a halide (e.g., using SOCl₂) and subsequently react with sodium cyanide in a polar aprotic solvent (e.g., DMSO). This step requires careful handling of highly toxic cyanide.

  • Nitrile Hydrolysis: Heat the resulting nitrile under strongly acidic or basic conditions to hydrolyze it to the final carboxylic acid. Purify by recrystallization or chromatography.

    • Scientist's Insight: Hydrolysis can sometimes be sluggish and require harsh conditions, which may lead to decomposition of the quinoline ring. Careful monitoring is essential.

Conclusion and Recommendations

For the synthesis of this compound, the Palladium-Catalyzed Heck/Hydroxycarbonylation Cascade (Method A) is demonstrably superior in terms of efficiency and theoretical reproducibility. Its one-pot nature minimizes handling errors and improves overall yield. While it requires specialized high-pressure equipment, the investment is justified for research programs that frequently synthesize arylpropanoic acids, as it provides a more reliable and streamlined path to the final product.

The Grignard Reagent-Based Synthesis (Method B) , while accessible with standard laboratory equipment, presents significant reproducibility challenges. Its sensitivity to atmospheric conditions and the accumulation of impurities through multiple steps make it a less reliable choice for producing consistent, high-purity material. It remains a viable, albeit more laborious, alternative when high-pressure setups are unavailable.

Ultimately, for drug development professionals and scientists who prioritize consistency and efficiency, adopting modern catalytic methodologies like Method A is the recommended strategy for ensuring the reproducible synthesis of this important molecular building block.

References

  • BenchChem. (n.d.). 2-Methyl-2-(quinolin-6-yl)propanoic Acid.
  • Thakare, A. A., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. National Institutes of Health (NIH).
  • Abdel-Wahab, B. F., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2-(Quinolin-8-yloxy)propanoic acid.
  • Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation (IJRSI).
  • Thakur, G. S., et al. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Mondal, M., & Bej, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • BenchChem. (n.d.). 2-(Quinolin-5-yl)propanoic Acid.
  • Abdel-Wahab, B. F., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. National Institutes of Health (NIH).

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-(Quinolin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(quinolin-6-yl)propanoic acid (CAS No. 959585-30-9). As a specialized chemical used in research and development, particularly as a synthetic intermediate in medicinal chemistry, its proper disposal is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Profile and Safety Synopsis

Before handling or disposing of this compound, it is crucial to understand its hazard profile. The table below summarizes the key identifiers and known hazards that inform the required safety protocols.

Identifier Information Source(s)
IUPAC Name This compound[7]
CAS Number 959585-30-9[7]
Molecular Formula C₁₂H₁₁NO₂[7]
Physical Form Pale-yellow to Yellow-brown Solid
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Analog Hazards (from Quinoline) Toxic to aquatic life with long-lasting effectsSuspected of causing genetic defectsMay cause cancer[5][8]
Required PPE Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), lab coat.[9][10]

Immediate Safety and Spill Management

Proper containment and immediate response are critical to mitigating exposure and environmental release. All work with this compound should be performed within a certified chemical fume hood.

Step-by-Step Spill Cleanup Protocol:
  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or the area is poorly ventilated, evacuate the immediate area.[11]

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as specified in the table above.

  • Containment:

    • Solid Spills: Carefully sweep or scoop the solid material to avoid generating dust. Place it into a clearly labeled, sealable container designated for hazardous waste.[9]

    • Liquid Spills (Solutions): Cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[11] Once absorbed, scoop the material into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, absorbent pads) are considered contaminated and must be disposed of as hazardous waste.[9]

  • Ventilation: Allow the area to ventilate thoroughly before resuming work.[11]

Waste Characterization and Segregation

All waste streams containing this compound must be treated as hazardous. It is imperative to prevent this chemical from entering sanitary sewer systems or regular trash.[2][5]

Waste streams to segregate include:

  • Unused or Expired Solid Compound: The original chemical in its pure form.

  • Contaminated Labware: This includes items like pipette tips, weighing boats, vials, and gloves that have come into direct contact with the compound.

  • Solutions: Any experimental solutions containing the compound, including mother liquors, reaction mixtures, and chromatography fractions.

  • Spill Cleanup Materials: Absorbents, wipes, and contaminated PPE used during a spill response.

The guiding principle is to prevent mixing incompatible waste types.[2] For instance, solutions of this compound in organic solvents should be segregated from aqueous waste streams.

Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to collection by environmental health and safety (EHS) personnel.

Protocol Steps:
  • Container Selection:

    • Choose a waste container that is chemically compatible with the waste being collected (e.g., a high-density polyethylene (HDPE) or glass bottle for solutions, a labeled, sealable bag or drum for solid waste).[3]

    • The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[2]

  • Waste Labeling:

    • As soon as you designate a container for waste, affix a hazardous waste label.

    • The label must clearly state "HAZARDOUS WASTE ".

    • List all chemical constituents by their full name, including solvents and the full name "this compound". Do not use abbreviations or chemical formulas.

    • Provide an approximate percentage for each component.

  • Waste Accumulation:

    • Keep the waste container closed at all times, except when adding waste.[4]

    • Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[2]

    • Ensure the storage area has secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[2]

  • Requesting Pickup:

    • Once the container is full, or if the project concludes, submit a request for waste pickup through your institution's EHS department. Do not overfill containers.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_0 Waste Generation Point cluster_1 Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal Pathway A Generation of Waste (e.g., unused chemical, contaminated item, solution) B Is waste contaminated with This compound? A->B C Solid Waste Stream (Gloves, vials, pure compound) B->C Yes D Liquid Waste Stream (Solvent mixtures, aqueous solutions) B->D Yes E Dispose as Non-Hazardous Waste (Follow institutional guidelines) B->E No G Select Compatible Container (e.g., Lined Drum, Pail) C->G F Select Compatible Container (e.g., HDPE, Glass) D->F H Affix 'HAZARDOUS WASTE' Label List all chemical constituents F->H G->H I Store in Secondary Containment in Satellite Accumulation Area H->I J Request Pickup by EHS for Final Disposal I->J

Caption: Workflow for the proper segregation and disposal of this compound waste.

Waste Minimization Strategies

In line with the principles of green chemistry, all laboratories should strive to minimize the generation of hazardous waste.[4]

  • Inventory Management: Purchase only the quantity of chemical required for your specific experiments to avoid generating waste from expired or unused stock.[6]

  • Process Modification: Where possible, modify experimental procedures to use smaller quantities of the chemical.

  • Product Substitution: If feasible for the research goals, consider substituting with a less hazardous alternative.[6]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]

  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. [Link]

  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management. [Link]

  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-3-(quinolin-6-yl)propanoic acid. [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. [Link]

  • PubChem. (n.d.). 2,6-Quinolinyl derivative, 30. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005). [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet: Propionic acid. [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-(quinolin-3-yl)propanoic acid. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. [https://www.carlroth.com/medias/SDB-6026-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDQ4NDJ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oYjAvaDJiLzkwMzkzMjQxMTkwMzgu cGRmfGU4N2Y3YjIzZTI5ODU1YzQ0YmM5MmYyYjFjN2YxM2Y2YTQzYjFlNWMzZGRhYjQ5N2EwYmQ1YjhhYmE1ZjJkY2E]([Link] cGRmfGU4N2Y3YjIzZTI5ODU1YzQ0YmM5MmYyYjFjN2YxM2Y2YTQzYjFlNWMzZGRhYjQ5N2EwYmQ1YjhhYmE1ZjJkY2E)

  • BASF. (2023, August 3). Safety data sheet: Luprosil®. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. [Link]

  • PubChem. (n.d.). 2-(Quinolin-8-yloxy)propanoic acid. [Link]

  • MDPI. (n.d.). Rebamipide as an Adjunctive Therapy for Gastrointestinal Diseases: An Umbrella Review. [Link]

Sources

Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 2-(Quinolin-6-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researchers, scientists, and drug development professionals forging new paths in the laboratory, the introduction of novel compounds is a daily reality. Among these is 2-(Quinolin-6-yl)propanoic acid, a quinoline derivative with potential applications in pharmaceuticals and material science.[1] While its full toxicological profile is still under investigation, its structural similarity to both quinoline and propionic acid demands a cautious and informed approach to handling. This guide is designed to provide you, our trusted colleagues, with the essential, immediate safety and logistical information needed to manage this compound with the highest degree of safety and scientific integrity.

The core principle of this guidance is to treat this compound with the respect due to a substance of unknown toxicity, by adopting the more stringent safety precautions applicable to its constituent chemical classes: carboxylic acids and quinoline derivatives.

Immediate Safety Considerations: A Proactive Stance

Given the absence of specific toxicological data for this compound, we must infer its potential hazards from its structural components. The quinoline moiety suggests potential for skin and eye irritation, and possible long-term health effects upon exposure. The propionic acid side chain indicates that the compound may be corrosive, causing severe skin burns and eye damage, and may also cause respiratory irritation.[2][3]

Therefore, all handling of this compound should be conducted under the assumption that it is a hazardous substance. All personnel must be trained on its potential risks and the proper use of personal protective equipment (PPE) before commencing any work.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) - Nitrile or butyl rubber gloves (double-gloving recommended)- Chemical safety goggles- Laboratory coat- N95 respirator or higherTo prevent skin contact with the solid compound and inhalation of fine particulates. Carboxylic acids can be corrosive.[4]
Solution Preparation - Nitrile or butyl rubber gloves (double-gloving recommended)- Chemical safety goggles and a face shield- Laboratory coat- Work in a certified chemical fume hoodTo protect against splashes of the potentially corrosive and irritating solution.[3][5] A fume hood is essential to prevent inhalation of any vapors.
Running Reactions - Nitrile or butyl rubber gloves (double-gloving recommended)- Chemical safety goggles and a face shield- Chemical-resistant apron over a laboratory coat- Work in a certified chemical fume hoodProvides an additional layer of protection against larger volume splashes and ensures containment of any volatile reaction byproducts.
Waste Disposal - Nitrile or butyl rubber gloves (double-gloving recommended)- Chemical safety goggles- Laboratory coatTo protect against accidental exposure during the handling and transport of waste materials.

A Note on Glove Selection: The choice of glove material is critical. Both nitrile and butyl rubber gloves are recommended for handling acids.[6] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.[7]

Safe Handling and Storage: A Controlled Environment

A systematic approach to handling and storage is paramount to minimizing exposure risk.

Operational Plan: Step-by-Step Guidance
  • Preparation: Before handling, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a vented balance enclosure to contain any airborne particles.

  • Dissolution: Add the solid this compound to the solvent slowly and in a controlled manner to avoid splashing.

  • Reaction Monitoring: Keep all reaction vessels closed when not actively adding reagents.

  • Post-Handling: After completing work, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water.

Storage Protocol

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[8] The container should be tightly sealed and clearly labeled with the compound's name and associated hazards.

Emergency and Disposal Plans: Preparedness is Key

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container label should include the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's EHS-approved hazardous waste contractor. Do not dispose of this chemical down the drain.[9][10]

Visualizing the Workflow for Safe Handling

To further clarify the procedural steps for safely handling this compound, the following workflow diagram is provided.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a Review SDS & Protocols b Don Appropriate PPE a->b c Prepare & Inspect Fume Hood b->c d Weigh Compound c->d Begin Work e Prepare Solution d->e f Conduct Experiment e->f g Decontaminate Workspace & Glassware f->g Experiment Complete h Segregate & Label Waste g->h i Remove & Dispose of PPE h->i j Wash Hands Thoroughly i->j

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.